2-Phenoxyaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNIBWLWGDMFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Phenoxyaniline Hydrochloride: An In-Depth Guide to Structure Elucidation
Executive Summary
2-Phenoxyaniline hydrochloride (CAS: 166100-72-7), the salt form of 2-aminodiphenyl ether, is a pivotal chemical intermediate and ligand scaffold in modern pharmaceutical development [1]. It is most notably recognized as a critical precursor and known impurity (Impurity C) in the synthesis of Nimesulide, a selective COX-2 inhibitor [2]. Furthermore, its unique diaryl ether architecture makes it a highly sought-after bidentate ligand for synthesizing transition metal(II) complexes with potent antimicrobial and anti-inflammatory properties [3].
This technical whitepaper provides a comprehensive, self-validating analytical framework for the definitive structure elucidation of 2-phenoxyaniline hydrochloride. By leveraging orthogonal techniques—Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Density Functional Theory (DFT)—we establish a rigorous protocol for confirming molecular identity and purity.
Molecular Architecture & Sample Preparation Causality
The conversion of 2-phenoxyaniline (free base) to its hydrochloride salt fundamentally alters its physicochemical properties. The protonation of the primary amine to an ammonium cation ( −NH3+ ) increases its polarity, drastically reducing its solubility in non-polar organic solvents while enhancing its stability against oxidative degradation.
Understanding this causality is critical for sample preparation. For instance, attempting to dissolve the hydrochloride salt in Chloroform-d ( CDCl3 ) for NMR will result in poor signal-to-noise ratios. Instead, a highly polar, aprotic solvent like Dimethyl Sulfoxide-d6 (DMSO- d6 ) must be employed. DMSO- d6 not only ensures complete dissolution but also prevents the rapid chemical exchange of the −NH3+ protons, allowing them to be observed spectroscopically [4].
Table 1: Core Physicochemical Properties
| Parameter | Value | Analytical Significance |
| Molecular Formula | C12H11NO⋅HCl | Dictates exact mass and isotopic distribution. |
| Molecular Weight | 221.68 g/mol (Salt) | Target for low-resolution mass validation. |
| Exact Mass (Free Base) | 185.084 Da | Target for High-Resolution Mass Spectrometry (HRMS). |
| Physical State | Crystalline Solid | Amenable to X-ray diffraction and KBr pellet IR. |
Orthogonal Analytical Workflow
To ensure absolute scientific integrity, our laboratory employs a self-validating analytical workflow. No single technique is relied upon in isolation; rather, the structural assignment is confirmed only when MS, FT-IR, and NMR data converge logically.
Caption: Analytical workflow for the structural elucidation of 2-Phenoxyaniline hydrochloride.
Step-by-Step Methodologies & Spectral Profiling
Mass Spectrometry (LC-MS/ESI+)
Protocol:
-
Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Inject 2 µL into the LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Causality: The acidic mobile phase ensures the molecule remains protonated. In the ESI source, the chloride counter-ion is stripped away, and the detector observes the protonated free base [M+H]+ .
Results: The spectrum will display a dominant, high-intensity peak at m/z 186.09 , corresponding to the [C12H12NO]+ cation. A secondary fragment at m/z 92 (loss of the phenoxy group) is typically observed under higher collision energies [5].
Vibrational Spectroscopy (FT-IR)
Protocol:
-
Grind 2 mg of the sample with 200 mg of anhydrous Potassium Bromide (KBr) in an agate mortar.
-
Press the mixture into a translucent pellet under 10 tons of pressure.
-
Causality: KBr is completely transparent in the mid-IR region. Using anhydrous KBr is critical because the hydrochloride salt is mildly hygroscopic; ambient water absorption would create a broad O-H stretch at ~3400 cm⁻¹, masking the critical N-H stretching frequencies of the amine salt.
Results:
-
~2800 - 3200 cm⁻¹: A broad, complex band characteristic of the −NH3+ stretching vibrations. This broadening is a direct consequence of extensive hydrogen bonding between the ammonium protons and the chloride counter-ion in the solid state.
-
~1240 - 1250 cm⁻¹: A sharp, intense peak corresponding to the asymmetric C-O-C stretch of the diaryl ether linkage [3].
Nuclear Magnetic Resonance (NMR): The Core of Connectivity
NMR spectroscopy provides the definitive map of atomic connectivity.
Protocol:
-
Weigh 15–20 mg of 2-Phenoxyaniline HCl.
-
Dissolve completely in 0.6 mL of DMSO- d6 .
-
Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans) at 298 K.
Table 2: ¹H NMR Assignments (400 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
| ~10.00 | Broad Singlet | 3H | −NH3+ | The positive charge severely deshields these protons. DMSO prevents rapid exchange, allowing observation. |
| 7.45 - 7.35 | Multiplet | 2H | Ar-H (Phenoxy meta) | Deshielded relative to ortho/para positions due to the lack of resonance electron donation from the ether oxygen. |
| 7.25 - 6.80 | Multiplets | 7H | Ar-H (Remaining) | Complex overlapping spin systems from the aniline ring and the ortho/para protons of the phenoxy ring [1]. |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~156.0 | Quaternary | Ar-C-O (Phenoxy ring) |
| ~148.5 | Quaternary | Ar-C-O (Aniline ring) |
| ~128.0 - 130.0 | Quaternary | Ar-C-N (Aniline ring) |
| 115.0 - 127.0 | Tertiary (CH) | 9 × Aromatic Carbons |
Note: The exact shifts of the aromatic carbons will vary slightly based on concentration and exact temperature, but the highly deshielded oxygen-bound carbons (>145 ppm) are the definitive markers of the ether linkage.
Logical Mapping & Computational Validation
To bridge the gap between 1D spectral data and 3D molecular reality, modern structure elucidation relies on Density Functional Theory (DFT). Calculations utilizing the B3LYP/6-311++G(d,p) basis set demonstrate that the two aromatic rings of 2-phenoxyaniline are not coplanar. The steric hindrance between the ortho-amine group and the phenoxy ring forces a twisted dihedral angle [3].
This 3D conformation directly impacts the electronic environment, explaining the complex multiplet splitting observed in the ¹H NMR aromatic region.
Caption: Logical mapping of structural moieties to their corresponding orthogonal spectral signatures.
Conclusion
The structure elucidation of 2-phenoxyaniline hydrochloride requires a meticulous, multi-technique approach. By understanding the causality behind sample preparation—specifically the behavior of the hydrochloride salt in polar aprotic solvents and solid-state matrices—analysts can generate high-fidelity data. The convergence of the exact mass from LC-MS, the functional group vibrations from FT-IR, and the definitive atomic connectivity mapped by ¹H and ¹³C NMR creates a robust, self-validating system that guarantees structural integrity for downstream pharmaceutical applications.
References
-
ResearchGate / Taylor & Francis. "Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands." Future Medicinal Chemistry. Available at:[Link]
-
MDPI. "Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity." MDPI. Available at:[Link]
Comprehensive Technical Guide: 2-Phenoxyaniline Hydrochloride – Molecular Properties, Synthesis, and Applications in Drug Development
Executive Summary
2-Phenoxyaniline hydrochloride is a critical organic intermediate and active pharmaceutical ingredient (API) impurity, widely recognized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nimesulide. This whitepaper provides a rigorous examination of its molecular characteristics, the causality behind its chemical behavior, and standardized protocols for its synthesis and analytical profiling. Designed for drug development professionals and synthetic chemists, this guide bridges fundamental physicochemical data with field-proven laboratory workflows.
Chemical Identity and Fundamental Properties
To effectively utilize 2-phenoxyaniline hydrochloride in synthetic workflows, researchers must understand its exact physicochemical parameters. While the free base form (2-Phenoxyaniline) possesses a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol [4], the hydrochloride salt form is specifically favored in pharmaceutical applications due to its enhanced stability and solubility profiles [1].
Table 1: Physicochemical Properties of 2-Phenoxyaniline Hydrochloride
| Property | Value / Description |
| Chemical Name | 2-Phenoxyaniline hydrochloride |
| Common Synonyms | 2-Phenoxy-benzenamine hydrochloride; Nimesulide EP Impurity C (Hydrochloride) |
| CAS Number | 166100-72-7 (Salt) / 2688-84-8 (Free Base) |
| Molecular Formula | C12H12ClNO (or C12H11NO·HCl) |
| Molecular Weight | 221.68 g/mol |
| SMILES Code | NC1=CC=CC=C1OC2=CC=CC=C2.[H]Cl |
| Appearance | Crystalline solid (typically light orange to off-white) |
Mechanistic Insights: The Causality of Salt Formation
Why do drug development professionals prefer the hydrochloride salt (CAS 166100-72-7) over the free base (CAS 2688-84-8)?
-
Oxidative Stability: Primary aromatic amines are highly susceptible to air oxidation, which leads to the formation of dark, polymeric degradation products over time. By protonating the amine lone pair with hydrochloric acid, the nucleophilicity of the nitrogen is drastically reduced. This mechanistic shift effectively halts autoxidation, extending the shelf-life of the reagent.
-
Aqueous Solubility: The free base exhibits moderate solubility in organic solvents (e.g., chloroform, methanol) but limited solubility in water. The hydrochloride salt dissociates readily in aqueous media. This solubility profile is essential for chemists when designing reverse-phase liquid chromatography methods or conducting biological assays in aqueous buffers.
Applications in Drug Development
-
Nimesulide Synthesis and Impurity Profiling: 2-Phenoxyaniline is the primary starting material for Nimesulide, a selective COX-2 inhibitor. During manufacturing or via thermal degradation, unreacted or cleaved 2-phenoxyaniline can persist. The European Pharmacopoeia (EP) classifies it as Impurity C [2]. Monitoring this impurity as a hydrochloride salt is a mandatory regulatory step to ensure API safety.
-
Transition Metal Complexes: Recent computational and biological investigations have utilized 2-phenoxyaniline-based ligands to synthesize transition metal(II) complexes (e.g., Nickel, Copper). These complexes exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities, making the compound a valuable building block in novel drug discovery [3].
Experimental Workflows and Self-Validating Protocols
Step-by-step experimental workflow for the synthesis and analytical validation of 2-Phenoxyaniline HCl.
Protocol 1: Synthesis and Isolation of 2-Phenoxyaniline Hydrochloride
Objective: Convert the free base to a stable hydrochloride salt with >98% purity.
-
Preparation: Dissolve 10.0 g of 2-phenoxyaniline (free base) in 100 mL of anhydrous diethyl ether in a round-bottom flask.
-
Causality: Anhydrous conditions are critical to prevent the formation of hydrates, ensuring a crisp, high-yield precipitation of the salt rather than a sticky oil.
-
-
Acidification: Place the flask in an ice bath (0–5°C). Bubble dry HCl gas through the solution, or add a stoichiometric equivalent of 2M ethereal HCl dropwise under continuous stirring.
-
Causality: The protonation reaction is highly exothermic. Cooling prevents solvent boil-off and suppresses unwanted side reactions.
-
-
Precipitation: Stir the mixture for 30 minutes until the precipitation of the off-white hydrochloride salt is complete.
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold anhydrous ether.
-
Causality: Cold ether washes away unreacted free base and non-polar organic impurities without dissolving the target product.
-
-
Drying: Transfer the solid to a vacuum desiccator and dry at 40°C to a constant weight.
-
Self-Validation System: Dissolve 10 mg of the final product in 1 mL of deionized water. Check the pH; a successful salt formation will yield an acidic solution (pH ~2–3). If the pH remains neutral, the conversion is incomplete and requires re-acidification.
Protocol 2: HPLC Profiling of Nimesulide EP Impurity C
Objective: Quantify 2-phenoxyaniline hydrochloride as an impurity in Nimesulide API batches.
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Trifluoroacetic acid (TFA). Degas via sonication.
-
Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing for the protonated amine and ensuring sharp chromatographic resolution.
-
-
Standard Preparation: Dissolve 1.0 mg of 2-phenoxyaniline hydrochloride reference standard in 10 mL of mobile phase (100 µg/mL).
-
Sample Preparation: Dissolve 10.0 mg of the Nimesulide API sample in 10 mL of mobile phase.
-
Chromatographic Run: Use a C18 column (250 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the UV detector to 240 nm.
-
Self-Validation System:
-
Blank Run: Inject the mobile phase prior to any samples to ensure a stable baseline free of ghost peaks.
-
System Suitability: Inject the standard solution. The tailing factor must be < 1.5, and the theoretical plates > 2000. If these metrics fail, the column must be flushed or replaced before analyzing the API sample, guaranteeing the integrity of the quantitative data.
-
References
- BLD Pharm. "166100-72-7 | 2-Phenoxyaniline hydrochloride". BLD Pharm.
- SVAK Lifesciences. "2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7". SVAK Lifesciences.
- Taylor & Francis. "Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands". Journal of Biomolecular Structure and Dynamics.
- NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Chemical Properties and Uses of 2-Phenoxyaniline". Inno Pharmchem.
Thermodynamic Solvation and Solubility Profiling of 2-Phenoxyaniline Hydrochloride in Organic Solvents
A Technical Whitepaper for Process Chemists and Drug Development Professionals
Executive Summary
2-Phenoxyaniline hydrochloride (CAS: 166100-72-7), frequently identified in pharmaceutical quality control as Nimesulide EP Impurity C (Hydrochloride)[1], is a critical chemical intermediate and reference standard. From a physicochemical perspective, this molecule presents a complex solvation challenge. It features a highly lipophilic, bulky diphenyl ether moiety juxtaposed with a highly polar, ionic primary amine hydrochloride group.
Understanding its solubility across various organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification steps, and developing robust analytical methods. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, a predictive thermodynamic framework, and a self-validating experimental protocol for empirical determination.
Theoretical Framework: Thermodynamics of Hydrochloride Salt Solvation
The dissolution of an amine hydrochloride salt in an organic solvent is governed by the delicate balance between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
Hansen Solubility Parameters (HSPs) and Ion Solvation
To predict the miscibility of 2-phenoxyaniline hydrochloride, we utilize Hansen Solubility Parameters (HSPs), which deconstruct cohesive energy into three intermolecular forces: dispersion ( δd ), polar ( δp ), and hydrogen-bonding ( δh ) forces[2].
For hydrochloride salts, the chloride anion ( Cl− ) acts as an exceptional hydrogen bond acceptor[2]. Consequently, solvents that possess a high hydrogen bond donor capacity (high δh donor) are uniquely equipped to disrupt the ionic lattice. The bulky phenoxy group, however, relies heavily on dispersion forces ( δd ) and π−π interactions for solvation. Therefore, the optimal solvent must exhibit a dual character: high dielectric constant to separate the ion pair, and sufficient organic character to solvate the diaryl ether core.
The Solvation Mechanism
The thermodynamic pathway of dissolution involves an endothermic lattice dissociation step followed by an exothermic ion solvation step. The overall Gibbs free energy of dissolution ( ΔGdiss ) must be negative for spontaneous solubilization.
Caption: Thermodynamic pathway of 2-Phenoxyaniline HCl dissolution in organic solvents.
Representative Solubility Profile in Organic Solvents
Because empirical thermodynamic data for specific proprietary intermediates can vary based on polymorphic form and purity, the following matrix provides a predictive, structurally-derived solubility profile for 2-phenoxyaniline hydrochloride. This serves as a baseline for solvent selection in process chemistry.
| Solvent Class | Solvent | Dielectric Constant ( ε ) | Expected Solubility Profile | Mechanistic Rationale |
| Polar Protic | Methanol | 32.7 | High (>50 mg/mL) | Strong H-bond donor stabilizes Cl− ; H-bond acceptor stabilizes NH3+ . |
| Polar Protic | Ethanol | 24.5 | Moderate-High | Slightly lower polarity than methanol, but excellent solvation of the diphenyl ether core. |
| Polar Aprotic | DMSO | 46.7 | High (>50 mg/mL) | High polarity and dipole moment effectively solvate the bulky organic cation; moderate anion solvation. |
| Polar Aprotic | Ethyl Acetate | 6.0 | Low (<5 mg/mL) | Insufficient dielectric constant to overcome the ionic lattice energy of the hydrochloride salt. |
| Non-Polar | Toluene | 2.4 | Practically Insoluble | Lacks H-bond capacity and polarity; cannot dissociate the NH3+⋅Cl− ion pair. |
Experimental Methodology: The Isothermal Shake-Flask Protocol
To obtain precise, actionable data for crystallization or reaction design, solubility must be determined empirically. The isothermal shake-flask method is universally recognized as the gold standard for determining the thermodynamic equilibrium solubility of pharmaceutical compounds[3][4].
The following protocol is designed as a self-validating system, ensuring that kinetic artifacts (such as supersaturation or incomplete dissolution) do not compromise the data.
Preparation of the Solid-Liquid System
-
Solvent Saturation: Dispense exactly 5.0 mL of the target organic solvent (HPLC grade, ≥ 99.9% purity) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
-
Excess Solute Addition: Gradually add 2-phenoxyaniline hydrochloride to the solvent. Causality: An excess of the solid phase must be maintained throughout the experiment to ensure that the chemical potential of the solid equals the chemical potential of the solute in the liquid phase, thereby satisfying the conditions for true thermodynamic equilibrium[4].
Isothermal Equilibration
-
Agitation: Place the sealed vials in a thermostatically controlled orbital shaking incubator. Set the temperature to the desired process condition (e.g., 25.0 ± 0.1 °C) and the agitation speed to 150 RPM.
-
Equilibrium Verification: Agitate the samples for a minimum of 24 hours. Causality: To prove equilibrium has been reached, withdraw micro-aliquots at 24 hours and 48 hours. If the concentration difference between the two time points is not statistically significant ( p>0.05 ), thermodynamic equilibrium is confirmed[3].
Phase Separation and Filtration
-
Sedimentation: Turn off the agitation and allow the vials to stand undisturbed at the exact experimental temperature for 4 hours to allow coarse particulates to settle.
-
Isothermal Filtration: Carefully withdraw 1.0 mL of the supernatant using a syringe pre-equilibrated to the experimental temperature. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter. Causality: Temperature control during filtration is critical. If the dissolution is endothermic, a drop in ambient temperature during filtration will cause rapid precipitation, falsely lowering the measured solubility.
Quantification
-
Dilution: Dilute the filtered aliquot with a compatible diluent (e.g., Methanol) to bring the concentration within the linear dynamic range of the analytical method.
-
HPLC-UV Analysis: Quantify the concentration of 2-phenoxyaniline using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (typically at λmax ~ 230-250 nm for phenoxyanilines). Back-calculate the original saturated concentration using the dilution factor.
Caption: Standard isothermal shake-flask workflow for equilibrium solubility determination.
Conclusion & Process Optimization Insights
The solubility of 2-phenoxyaniline hydrochloride is dictated by the competing physicochemical requirements of its bulky hydrophobic ether core and its highly polar ionic salt bridge. For synthetic applications requiring high concentrations of the solubilized salt, polar protic solvents (Methanol, Ethanol) or highly polar aprotic solvents (DMSO) are required. Conversely, if the goal is to isolate the compound via anti-solvent crystallization, the addition of non-polar solvents like toluene or low-polarity esters like ethyl acetate to a methanolic solution will rapidly decrease the dielectric constant of the medium, forcing the supersaturation and subsequent precipitation of the hydrochloride lattice.
By utilizing the isothermal shake-flask method described herein, process chemists can generate reliable, E-E-A-T compliant thermodynamic data to optimize their specific synthetic or purification workflows.
References
- SVAK Lifesciences. "2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7 | SVAK Lifesciences". SVAK Lifesciences.
- Asian Journal of Pharmaceutics. "Potential Screening of Spray Dried Solid Dispersion of Orlistat using Three Dimensional Solubility Parameter". Asian Journal of Pharmaceutics.
- MDPI. "Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability". MDPI.
- DOI.org. "Enhanced solubility of poorly water-soluble drugs in a choline chloride/diethylene glycol deep eutectic solvent: experimental and thermodynamic modeling". DOI.
Sources
- 1. ::2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7 | SVAK Lifesciences:: [svaklifesciences.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability | MDPI [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 2-Phenoxyaniline Hydrochloride
This guide provides an in-depth analysis of the spectroscopic data for 2-phenoxyaniline hydrochloride, a compound of interest for researchers and professionals in drug development and materials science. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its structural features. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation.
Introduction: The Significance of Spectroscopic Analysis
2-Phenoxyaniline hydrochloride is an aromatic amine salt with a molecular structure that presents interesting features for spectroscopic analysis. The protonation of the amino group to form the hydrochloride salt significantly influences its electronic and vibrational properties compared to its free base, 2-phenoxyaniline. This guide will explore these differences, providing a comprehensive understanding of the molecule's spectral signature. The accurate interpretation of this data is a self-validating system for confirming the compound's identity and purity, which is a critical step in any research or development workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-phenoxyaniline hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standard protocol for acquiring NMR spectra of 2-phenoxyaniline hydrochloride involves dissolving the sample in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), as the compound is a salt and may have limited solubility in less polar solvents like chloroform-d (CDCl₃).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-phenoxyaniline hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Spectrometer Setup: The analysis is typically performed on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard for obtaining singlets for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Causality Behind Experimental Choices: The choice of a polar deuterated solvent is dictated by the ionic nature of the hydrochloride salt. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual solvent peak does not typically interfere with the aromatic region of the spectrum.
¹H NMR Spectral Interpretation
The protonation of the amino group to an ammonium group (-NH₃⁺) is the most significant factor influencing the ¹H NMR spectrum. This protonation leads to a downfield shift of the aromatic protons, particularly those on the aniline ring, due to the electron-withdrawing effect of the positively charged nitrogen. The protons of the -NH₃⁺ group itself will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.
Expected ¹H NMR Data Summary for 2-Phenoxyaniline Hydrochloride in DMSO-d₆:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 3H | -NH₃⁺ |
| ~7.0-8.0 | m | 9H | Aromatic Protons |
Note: The aromatic region will show a complex multiplet pattern due to the coupling between the nine aromatic protons. 2D NMR techniques such as COSY and HSQC would be required for a definitive assignment of each aromatic proton.
¹³C NMR Spectral Interpretation
Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will show downfield shifts for the carbons of the aniline ring compared to the free base. The carbon directly attached to the nitrogen atom (C-N) will be particularly affected.
Expected ¹³C NMR Data Summary for 2-Phenoxyaniline Hydrochloride in DMSO-d₆:
| Chemical Shift (ppm) | Assignment |
| ~150-160 | C-O (phenoxy ring) |
| ~140-150 | C-O (aniline ring) |
| ~130-140 | C-N (aniline ring) |
| ~115-130 | Aromatic CH carbons |
Diagram of Molecular Structure and Proton/Carbon Numbering:
Caption: Molecular structure of 2-Phenoxyaniline Hydrochloride with atom numbering.
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Bonding
IR spectroscopy provides valuable information about the functional groups present in a molecule. The conversion of the primary amine to an ammonium salt results in distinct changes in the IR spectrum.
Experimental Protocol: Solid-State Analysis
IR spectra of solid samples are typically acquired using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).
Step-by-Step Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of 2-phenoxyaniline hydrochloride with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Trustworthiness of the Protocol: The KBr pellet method ensures a uniform dispersion of the sample, minimizing scattering effects and leading to a high-quality spectrum. It is a well-established and reliable technique for solid-state IR analysis.
IR Spectral Interpretation
The most significant feature in the IR spectrum of 2-phenoxyaniline hydrochloride is the appearance of a broad and strong absorption band in the region of 2500-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺) involved in hydrogen bonding.[1][2] The aromatic C-H stretching vibrations will appear as sharp bands around 3000-3100 cm⁻¹. The C-O-C ether stretching will be observed in the 1200-1300 cm⁻¹ region.
Key IR Absorption Bands for 2-Phenoxyaniline Hydrochloride:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3200 | Strong, Broad | -NH₃⁺ stretching |
| 3000-3100 | Medium, Sharp | Aromatic C-H stretching |
| 1500-1600 | Medium | Aromatic C=C stretching |
| 1200-1300 | Strong | Aryl-O-Aryl asymmetric C-O-C stretching |
Diagram of IR Spectroscopy Workflow:
Caption: A simplified workflow for obtaining and interpreting an IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For hydrochloride salts, the analysis can be challenging due to their non-volatile nature.
Experimental Protocol: Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique suitable for analyzing polar and ionic compounds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 2-phenoxyaniline hydrochloride in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expertise in Experimental Choices: In ESI-MS of hydrochloride salts, it is common to observe the protonated molecule of the free base, [M+H]⁺, where M is the molecular weight of 2-phenoxyaniline. This is because the hydrochloride salt readily dissociates in solution, and the free amine is then protonated in the ESI process. It is less common to observe the intact salt in the gas phase.
Mass Spectrum Interpretation
The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule of 2-phenoxyaniline, [C₁₂H₁₁NO + H]⁺, at an m/z of 186.22. The isotopic pattern of this peak will confirm the elemental composition. Fragmentation of this parent ion can provide further structural information.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| 186.22 | [M+H]⁺ (Protonated 2-phenoxyaniline) |
| 185.22 | [M]⁺ (Molecular ion of 2-phenoxyaniline) |
Fragmentation Pathway:
Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule could fragment through various pathways, including the loss of the phenoxy group or cleavage of the aniline ring.
Diagram of ESI-MS Process:
Sources
The Pharmacological Versatility of 2-Phenoxyaniline Derivatives: A Technical Guide to Biological Activities and Therapeutic Applications
Executive Summary
The 2-phenoxyaniline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally characterized as a biphenyl ether derivative, it possesses a unique twin aromatic ring system connected by an oxygen atom. Crystallographic studies reveal that this oxygen bridge forces the rings into a syn-periplanar conformation with a dihedral angle of approximately 71.4°[1]. This specific three-dimensional geometry allows 2-phenoxyaniline derivatives to act as highly adaptable ligands, capable of navigating diverse hydrophobic binding pockets across multiple biological targets, ranging from cyclooxygenase enzymes to voltage-gated ion channels[1][2].
Mechanistic Profiling of Core Biological Activities
Cyclooxygenase-2 (COX-2) Selectivity and Anti-Inflammatory Pathways
The foundational pharmacological relevance of this scaffold is exemplified by 4-nitro-2-phenoxyaniline, the critical synthetic intermediate for Nimesulide[1]. Nimesulide was the first non-steroidal anti-inflammatory drug (NSAID) identified to possess COX-2 selectivity[1]. The diphenyl ether linkage of the 2-phenoxyaniline core provides the necessary conformational flexibility to exploit the larger, more flexible hydrophobic side pocket of the COX-2 active site, a structural feature absent in the constitutively expressed COX-1 enzyme.
Voltage-Gated Calcium Channel (CaV) Modulation
Recent advancements have repurposed the phenoxyaniline core for the management of neuropathic pain via the inhibition of N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels[2]. By replacing the metabolically labile amide linkers found in earlier channel blockers (such as MONIRO-1) with an aniline moiety, researchers have developed phenoxyaniline and sulfonamide analogues with superior pharmacokinetic profiles[2]. The secondary aniline functionality alters the pKa and hydrogen-bonding network, directly influencing the binding kinetics within the channel pore and yielding potent, sub-micromolar inhibition[2].
Angiotensin-II (AT1) Receptor Antagonism
Derivatization of 2-phenoxyaniline into Schiff bases and thiazolidinones has unlocked potent antihypertensive activities[3]. These derivatives are rationally designed to mimic the biphenyl tetrazole moiety of established AT1 antagonists like Losartan[3]. The 2-phenoxyaniline core maintains the critical spatial distance between the acidic pharmacophore and the lipophilic side chains, effectively antagonizing the AT1 receptor to reduce Angiotensin-II induced hypertension and vasoconstriction[3].
Diagnostic Applications: TSPO PET Imaging
Beyond therapeutics, 18F-labeled 2-phenoxyaniline derivatives have been developed as translocator protein (TSPO)-specific positron emission tomography (PET) agents for imaging neuroinflammation[4]. Utilizing photoredox-mediated halide interconversion, aryl chlorides on the phenoxyaniline core are efficiently replaced with 18F, enabling late-stage radiofluorination for clinical diagnostics[4].
Transition Metal Complexation: Amplifying Antimicrobial Efficacy
While the bare 2-phenoxyaniline scaffold exhibits baseline biological activity, its conversion into Schiff base ligands and subsequent coordination with transition metals drastically amplifies its antimicrobial and antioxidant properties[5]. For instance, a synthesized Nickel(II) complex (Complex 14) based on a 2-phenoxyaniline and salicylaldehyde derivative demonstrated exceptional potency against microbial diseases (7.14 ± 0.05 μM)[5].
Mechanistic Causality: The enhanced efficacy of these metal complexes is governed by Tweedy's chelation theory. Coordination of the metal ion with the Schiff base reduces the polarity of the metal by partially sharing its positive charge with the donor atoms (N, O). This delocalization of pi-electrons over the chelate ring significantly increases the lipophilicity of the complex. Consequently, the metal complex can more easily permeate the lipid bilayer of bacterial cell membranes, disrupting cellular respiration and protein synthesis.
Pharmacological Pathways Visualization
Pharmacological pathways and therapeutic targets of 2-phenoxyaniline derivatives.
Quantitative Data Summary
| Derivative / Compound Type | Primary Target / Pathway | Key Therapeutic Application | Representative Metric / IC50 | Ref. |
| 4-Nitro-2-phenoxyaniline | COX-2 Enzyme | Anti-inflammatory | Key Precursor (Nimesulide) | [1] |
| Phenoxyaniline Analogue 22 | CaV2.2 / CaV3.2 | Neuropathic Pain Relief | Sub-micromolar IC50 | [2] |
| Schiff Base (Compound V) | AT1 Receptor | Antihypertensive | Efficacy comparable to Losartan | [3] |
| Ni(II) Complex 14 | Microbial Pathogens | Antimicrobial | MIC: 7.14 ± 0.05 μM | [5] |
| 18F-Labeled Analogues | TSPO Protein | Neuroinflammation PET | High Radiochemical Yield (RCY) | [4] |
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust data generation relies on self-validating experimental designs. The following protocols detail the critical workflows for evaluating 2-phenoxyaniline derivatives, embedding causality and internal controls into every step.
Protocol 1: FLIPR Calcium Imaging Assay for CaV2.2/CaV3.2 Activity
Objective: To quantify the functional inhibition of voltage-gated calcium channels by phenoxyaniline analogues[2]. System Causality & Validation: We utilize SH-SY5Y neuroblastoma cells for CaV2.2 testing because they endogenously express these channels. However, to prevent false positives from CaV1 channels (also present in SH-SY5Y), the addition of Nifedipine (a selective CaV1 blocker) is mandatory. This isolates the CaV2.2-mediated calcium influx. For CaV3.2, we use recombinant HEK293T cells to ensure a clean background devoid of endogenous T-type channels. Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells (for CaV2.2) and transfected HEK293T cells (for CaV3.2) in 384-well black-walled, clear-bottom plates at a density of 30,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Dye Loading: Remove the culture media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.
-
Target Isolation (Critical Step): For the SH-SY5Y plate, add 10 μM Nifedipine to the assay buffer to selectively block background CaV1 activity.
-
Compound Incubation: Add the 2-phenoxyaniline derivatives at varying concentrations (e.g., 0.1 nM to 10 μM) to the wells. Include a known inhibitor (e.g., Ziconotide for CaV2.2) as a positive validation control. Incubate for 30 minutes at room temperature.
-
Depolarization & Measurement: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading for 10 seconds, then automatically inject 90 mM KCl to depolarize the cell membrane and open the voltage-gated calcium channels.
-
Data Acquisition: Record the peak fluorescence intensity (Ex: 488 nm, Em: 525 nm) and calculate the IC50 values using a four-parameter logistic non-linear regression model.
Protocol 2: Synthesis and Validation of Antimicrobial Ni(II) Schiff Base Complexes
Objective: To synthesize and evaluate octahedral Ni(II) complexes of 2-phenoxyaniline-derived Schiff bases for enhanced antimicrobial activity[5]. System Causality & Validation: The formation of the azomethine (-HC=N-) linkage must be analytically validated before metal coordination to ensure the ligand is intact. The subsequent biological assay uses a broth microdilution method, which provides a quantitative Minimum Inhibitory Concentration (MIC) rather than the qualitative zone of inhibition, ensuring reproducible and scalable data. Step-by-Step Methodology:
-
Ligand Synthesis: Dissolve equimolar amounts (10 mmol) of 2-phenoxyaniline and a salicylaldehyde derivative in 30 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 4-6 hours.
-
Analytical Validation 1: Monitor the reaction via TLC. Upon completion, precipitate the product, filter, and recrystallize from ethanol. Confirm the formation of the Schiff base via FT-IR by observing the disappearance of the primary amine bands (~3400 cm⁻¹) and the appearance of a sharp azomethine peak (~1620 cm⁻¹).
-
Metal Complexation: Dissolve 2 mmol of the validated Schiff base ligand in 20 mL of hot ethanol. Slowly add 1 mmol of NiCl₂·6H₂O dissolved in 10 mL of ethanol. Reflux for 3 hours.
-
Analytical Validation 2: Isolate the resulting solid complex. Confirm the octahedral stereochemistry and metal coordination via UV-Vis spectroscopy (d-d transitions) and shifts in the FT-IR azomethine peak.
-
Antimicrobial Screening (Broth Microdilution): Prepare a serial dilution of the Ni(II) complex in a 96-well plate using Mueller-Hinton broth. Inoculate with standardized microbial suspensions (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.
-
Incubation & Readout: Incubate for 24 hours at 37°C. Add resazurin dye to each well; a color change from blue to pink indicates microbial viability. The lowest concentration retaining the blue color is recorded as the MIC.
References
- Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands.Taylor & Francis.
- Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues.RSC Publishing.
- 4-Nitro-2-phenoxyaniline.IUCr Journals.
- Synthesis and Pharmacological Evaluation of Certain Schiff Bases and Thiazoldine Derivatives as AT1 Angiotension-II.Journal of Pharmaceutical Science and Technology.
- Arene Radiofluorination Enabled by Photoredox-Medi
Sources
The Role of 2-Phenoxyaniline Hydrochloride in Medicinal Chemistry: Synthesis, Pharmacological Applications, and Biological Evaluation
Executive Summary
In the landscape of medicinal chemistry, the rational design of therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently yield high-affinity ligands for diverse biological targets. 2-Phenoxyaniline (CAS 2688-84-8) and its hydrochloride salt represent one such foundational scaffold. Characterized by a primary amine and a phenoxy group linked via an ether bond, this twin-aromatic system offers a unique combination of moderate lipophilicity, steric flexibility, and versatile reactivity[1].
As a Senior Application Scientist, I have observed that the true value of 2-phenoxyaniline hydrochloride lies not just in its structural simplicity, but in its synthetic malleability. It serves as the critical precursor for blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide[2], a ligand backbone for potent antimicrobial transition-metal complexes[3], and a core building block for next-generation epigenetic modulators targeting Lysine-specific demethylase 1 (LSD1)[4]. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, pharmacological applications, and biological evaluation workflows associated with 2-phenoxyaniline.
Physicochemical Properties & Pharmacokinetics
Understanding the physicochemical baseline of a starting material is critical for predicting downstream pharmacokinetics (ADMET) and optimizing synthetic reaction conditions. The free base of 2-phenoxyaniline is moderately lipophilic, which is advantageous for target binding but presents solubility challenges in aqueous assays[1]. Conversion to the hydrochloride salt mitigates this issue.
Table 1: Physicochemical Profile of 2-Phenoxyaniline
| Property | Value | Causality / Medicinal Chemistry Significance |
| Molecular Formula | C₁₂H₁₁NO | The twin aromatic ring structure provides essential π-π stacking capabilities for hydrophobic pocket binding[2]. |
| Molecular Weight | 185.22 g/mol | The low molecular weight strictly adheres to Lipinski's Rule of 5, allowing ample mass allowance for downstream derivatization[1]. |
| Physical State | Light orange crystal | Indicates a stable crystalline lattice. The free base is prone to auto-oxidation, making the hydrochloride salt preferred for long-term storage[1]. |
| Solubility Profile | High in CHCl₃/MeOH; Low in H₂O | The lipophilic diphenyl ether core necessitates conversion to the HCl salt or the use of co-solvents (e.g., DMSO) for in vitro biological screening[1]. |
Synthetic Methodologies: Constructing the Diphenyl Ether Core
The synthesis of 2-phenoxyaniline derivatives generally relies on two retrosynthetic disconnections: the C-O ether bond (via Ullmann condensation) or the C-N aniline bond (via Buchwald-Hartwig amination)[5]. For the unsubstituted 2-phenoxyaniline core, the Ullmann condensation remains the most scalable and atom-economical approach.
Protocol 1: Synthesis of 2-Phenoxyaniline Hydrochloride via Ullmann Condensation
This protocol is designed as a self-validating system. Each step includes a mechanistic rationale to ensure that researchers understand why specific reagents are chosen, allowing for intelligent troubleshooting.
Step 1: C-O Bond Formation (Ullmann Condensation)
-
Procedure: Combine 1-chloro-2-nitrobenzene (1.0 eq) and phenol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous K₂CO₃ (1.5 eq) and CuI (0.1 eq). Heat the mixture to 150 °C under a nitrogen atmosphere for 12 hours[5].
-
Causality & Logic: K₂CO₃ is selected to deprotonate the phenol, generating a highly nucleophilic phenoxide ion. Unactivated aromatic nucleophilic substitution is kinetically unfavorable; therefore, CuI is introduced as a catalyst. The copper facilitates an oxidative addition/reductive elimination cycle, drastically lowering the activation energy. DMF is used because its highly polar, aprotic nature stabilizes the transition state without solvating the phenoxide nucleophile too tightly.
Step 2: Nitro Group Reduction
-
Procedure: Isolate the 2-nitrodiphenyl ether intermediate. Dissolve in ethanol and add 10% Pd/C (10% w/w). Subject the mixture to hydrogenation at 50 psi H₂ for 4 hours[5]. Filter through Celite to remove the catalyst.
-
Causality & Logic: While dissolving metal reductions (e.g., SnCl₂/HCl) are traditional, catalytic hydrogenation is chosen here to prevent heavy metal contamination. Trace metals can cause false positives in downstream biological assays (especially in antimicrobial screening) by inducing reactive oxygen species (ROS).
Step 3: Hydrochloride Salt Formation
-
Procedure: Cool the ethanolic solution of the free base to 0 °C. Dropwise, add a stoichiometric excess of ethereal HCl. Filter the resulting precipitate and recrystallize from ethanol.
-
Causality & Logic: The primary amine of the free base is highly susceptible to auto-oxidation, which degrades the compound into dark, polymeric impurities. Protonating the amine to form the hydrochloride salt eliminates the lone pair's reactivity, drastically improving shelf-life, handling stability, and aqueous solubility for subsequent steps.
Caption: Synthetic workflow of 2-phenoxyaniline hydrochloride and its pharmacological derivatives.
Pharmacological Applications & Mechanistic Pathways
The structural duality of 2-phenoxyaniline—combining a hydrogen-bond donor (amine) with a flexible, lipophilic hinge (ether)—makes it a highly sought-after scaffold in drug discovery.
NSAID Development: The Nimesulide Pathway
2-Phenoxyaniline is the direct precursor to 4-nitro-2-phenoxyaniline, a critical intermediate in the synthesis of Nimesulide[2][6]. Nimesulide was one of the first non-steroidal anti-inflammatory drugs (NSAIDs) identified to exhibit preferential selectivity for Cyclooxygenase-2 (COX-2) over COX-1. The twin aromatic ring structure allows the molecule to effectively navigate the larger hydrophobic channel of the COX-2 active site, reducing the gastrointestinal toxicity typically associated with non-selective COX inhibitors[2].
Antimicrobial & Antioxidant Transition Metal Complexes
With the rise of antimicrobial resistance, researchers are exploring organometallic chemistry. 2-Phenoxyaniline is frequently reacted with salicylaldehyde derivatives to form bidentate Schiff base ligands. These ligands coordinate with transition metals—such as Nickel(II), Copper(II), and Cobalt(II)—to form octahedral stereochemical complexes[3].
-
Mechanistic Insight: The chelation of the metal ion by the 2-phenoxyaniline-derived Schiff base reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This increases the lipophilicity of the entire complex, enabling it to penetrate the lipid membranes of bacterial cells more efficiently, where it disrupts enzymatic activity and induces oxidative stress[3][7].
Epigenetic Modulation: LSD1 Inhibition in Oncology
Recent breakthroughs in oncology have utilized 2-phenoxyaniline to synthesize phenoxazine derivatives. These compounds act as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in various cancers[4].
-
Mechanistic Insight: Molecular docking studies reveal that the phenoxazine ring (derived from 2-phenoxyaniline) docks deeply into the FAD-binding pocket of LSD1. The benzene rings form critical π-H interactions with residues like Val333 and Met332. By blocking LSD1, these compounds prevent histone demethylation, leading to the downregulation of β-catenin transcription and the subsequent suppression of gastric cancer stemness[4].
Caption: Mechanism of LSD1 inhibition by 2-phenoxyaniline-derived phenoxazine compounds.
Biological Evaluation Workflows
To validate the efficacy of 2-phenoxyaniline derivatives, robust and reproducible biological assays must be employed. Below is the standardized protocol for evaluating the antimicrobial activity of 2-phenoxyaniline-based transition metal complexes.
Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)
Step 1: Compound Preparation & Solubilization
-
Procedure: Dissolve the synthesized metal(II) complex in 100% DMSO to create a 10 mM stock solution. Dilute with Mueller-Hinton broth to achieve working concentrations, ensuring the final DMSO concentration never exceeds 1% v/v.
-
Causality & Logic: Transition metal complexes are notoriously insoluble in aqueous media. DMSO ensures complete solvation without disrupting the coordination sphere. Capping the final DMSO concentration at 1% is a critical self-validating control; concentrations above this threshold can induce solvent-mediated cytotoxicity, artificially inflating the apparent antimicrobial efficacy of the drug.
Step 2: Minimum Inhibitory Concentration (MIC) Determination
-
Procedure: In a 96-well plate, perform serial two-fold dilutions of the compound. Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to 5 × 10⁵ CFU/mL. Incubate at 37 °C for 18 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
-
Causality & Logic: The 96-well format allows for high-throughput, statistically significant screening. Relying purely on optical density (OD) can be misleading because metal complexes often precipitate or possess intrinsic color. Resazurin acts as an objective, colorimetric redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is unequivocally identified as the lowest concentration well that remains blue, validating the cessation of microbial respiration.
Conclusion
2-Phenoxyaniline hydrochloride is far more than a simple organic intermediate; it is a highly versatile pharmacological scaffold. Whether it is being utilized to navigate the hydrophobic channels of COX enzymes, coordinate transition metals for enhanced membrane permeability, or anchor novel epigenetic modulators into the FAD-binding pocket of LSD1, its structural properties make it indispensable. By understanding the causality behind its chemical reactivity and biological behavior, drug development professionals can continue to leverage this compound to engineer the next generation of targeted therapeutics.
References
- Understanding the Chemical Properties and Uses of 2-Phenoxyaniline Ningbo Inno Pharmchem Co., Ltd.
- Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands Future Medicinal Chemistry (Taylor & Francis)
- 4-Nitro-2-phenoxyaniline IUCr / PubMed Central
- Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide Benchchem
- Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation Journal of Medicinal Chemistry (ACS Public
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- 2. journals.iucr.org [journals.iucr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and computational investigation of transition metal(II) complexes of 2-phenoxyaniline-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Phenoxyaniline Hydrochloride: Comprehensive Nomenclature, Structural Dynamics, and Synthetic Workflows in Drug Discovery
As a Senior Application Scientist, navigating the complex landscape of pharmaceutical intermediates requires more than just knowing a chemical structure; it demands a deep understanding of nomenclature, structural causality, and self-validating experimental design. This technical guide explores the critical intermediate 2-Phenoxyaniline hydrochloride , detailing its synonymous identities in scientific literature, its mechanistic role in drug discovery, and the field-proven protocols used to harness its reactivity.
Synonymous Nomenclature in Scientific Literature
The hydrochloride salt of 2-phenoxyaniline is a highly versatile building block. Depending on the regulatory or synthetic context, it appears under several validated synonyms across literature and pharmacopeial documentation:
-
2-Phenoxybenzenamine hydrochloride : The systematic IUPAC-aligned nomenclature preferred in structural databases and patent literature 1.
-
Nimesulide EP Impurity C (Hydrochloride) : The strict regulatory designation used in the European Pharmacopoeia. This highlights its role as a critical byproduct, degradation intermediate, or starting material in the synthesis of the COX-2 inhibitor Nimesulide [[1]]().
-
2-Phenoxyaniline (Free Base) : While not a direct synonym for the salt, the free base form is the active nucleophilic species generated in situ during most synthetic applications 2.
Core Chemical Profile
| Property | Value |
| Chemical Name | 2-Phenoxyaniline hydrochloride |
| CAS Number (Hydrochloride Salt) | 166100-72-7 1 |
| CAS Number (Free Base) | 2688-84-8 [[2]]() |
| Molecular Formula (Free Base) | C₁₂H₁₁NO 2 |
| Molecular Weight (Free Base) | 185.22 g/mol [[2]]() |
| Regulatory Designation | Nimesulide EP Impurity C 1 |
Mechanistic Significance in Medicinal Chemistry
The 2-phenoxyaniline scaffold is characterized by a twin aromatic ring structure bridged by an ether oxygen 3. Crystallographic studies reveal that the oxygen atom connecting the two aromatic rings adopts a syn-periplanar (+sp) conformation 3.
This unique structural flexibility is the causal factor allowing the molecule to act as a versatile intermediate for several high-value pharmaceutical drugs, including Nimesulide, Ampxipine, and Loxapine 3. Furthermore, the scaffold is heavily utilized in the development of transition metal(II) complexes, where 2-phenoxyaniline-based Schiff base ligands coordinate to metals (e.g., Nickel) to form octahedral stereocenters with potent antimicrobial and antioxidant properties [[4]]().
Experimental Workflows & Self-Validating Protocols
To utilize 2-phenoxyaniline hydrochloride effectively, the inert salt must be chemically activated. The following protocols demonstrate how to manipulate this compound into high-value pharmaceutical targets.
Protocol A: Synthesis of 2-Phenoxyanilide Analogs (TCMDC-137332 Scaffold)
TCMDC-137332 is a notable antiplasmodial hit compound targeting Plasmodium falciparum5. To synthesize its core scaffold, the hydrochloride salt must be converted to its nucleophilic free base via an amide coupling reaction.
-
Reagent Preparation: Dissolve 1.50 mmol of 2-phenoxyaniline hydrochloride in 5–8 mL of anhydrous toluene and cool the mixture 5.
-
Causality: Toluene provides a non-polar, aprotic environment that minimizes hydrolytic side reactions during acyl substitution.
-
-
In Situ Free-Basing: Add 4.00 mmol of triethylamine (TEA) to the solution 5.
-
Causality: TEA acts as a proton scavenger. It neutralizes the hydrochloride salt, liberating the nucleophilic 2-phenoxyaniline free base and driving the equilibrium forward. The excess TEA also neutralizes the HCl generated in the subsequent step.
-
-
Electrophilic Addition: Slowly add 1.65 mmol of the corresponding acid chloride (e.g., pivaloyl chloride) to the stirred solution 5.
-
Self-Validation & Characterization: Confirm the identity and purity of the resulting amide using High-Performance Liquid Chromatography (HPLC) at 254 nm and 280 nm, alongside ¹H-NMR (400 MHz) and ¹³C-NMR (101 MHz) 5. This ensures the protocol validates its own synthetic yield and purity.
Protocol B: Synthesis of Nimesulide Intermediates (4-Nitro-2-phenoxyaniline)
The synthesis of the COX-2 inhibitor Nimesulide relies heavily on the 2-phenoxyaniline core 6.
-
Etherification: Condense o-chloronitrobenzene with phenol in the presence of a catalyst (e.g., active nickel) and ethanol to yield 2-phenoxynitrobenzene 7.
-
Reduction & Sulfonylation: Reduce the nitro group to yield the 2-phenoxyaniline core, followed by reaction with methanesulfonyl chloride to form a sulphonanilide intermediate 6.
-
Selective Nitration: The intermediate is subjected to selective nitration to yield the final 4-nitro-2-phenoxymethanesulfonanilide (Nimesulide) 6.
-
Causality: The electron-donating nature of the ether oxygen directs the incoming nitro electrophile, ensuring high regioselectivity during the final step 8.
-
Visualizing the Synthetic Divergence
The following pathway maps the divergence of 2-Phenoxyaniline HCl into distinct pharmaceutical and antimicrobial classes based on the chosen electrophilic or coordination chemistry.
Synthetic divergence of 2-Phenoxyaniline HCl into pharmaceutical and antimicrobial scaffolds.
References
-
Title: 4-Nitro-2-phenoxyaniline - PMC Source: nih.gov URL: [Link]
-
Title: Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands Source: tandfonline.com URL: [Link]
-
Title: A practical large scale synthesis of nimesulide — A step ahead Source: researchgate.net URL: [Link]
-
Title: Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives Source: scholarsresearchlibrary.com URL: [Link]
- Source: google.com (Patents)
Sources
- 1. ::2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7 | SVAK Lifesciences:: [svaklifesciences.com]
- 2. 2688-84-8|2-Phenoxyaniline|BLD Pharm [bldpharm.com]
- 3. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Note: Synthesis and Validation of 2-Phenoxyaniline Derivatives as Ion Channel Inhibitors
Executive Summary & Mechanistic Rationale
The 2-phenoxyaniline scaffold has emerged as a highly versatile and potent pharmacophore in the development of novel ion channel inhibitors. Specifically, derivatives of 2-phenoxyaniline have demonstrated profound efficacy in blocking CaV2.2 (N-type) and CaV3.2 (T-type) voltage-gated calcium channels, which are critical targets for the attenuation of neuropathic pain ()[1]. Furthermore, structurally related analogs exhibit selective inhibitory action on the Na⁺/Ca²⁺ exchange system, providing cellular protection against calcium overload during ischemic events or reperfusion injury ()[2].
This application note provides a comprehensive, self-validating synthetic protocol for generating functionalized 2-phenoxyaniline derivatives. By replacing traditional, highly hydrophilic functional groups (such as guanidinium) with optimized terminal amines (e.g., pyrrolidine or piperidine) via an aniline linker, researchers can significantly enhance the Central Nervous System Multiparameter Optimization (CNS MPO) scores of these drug candidates, ensuring superior blood-brain barrier (BBB) penetrance and plasma stability[1].
Mechanism of CaV2.2/CaV3.2 channel inhibition by 2-phenoxyaniline derivatives.
Quantitative Pharmacological & Physicochemical Data
The structural optimization of the 2-phenoxyaniline core directly influences its pharmacokinetic profile. The table below summarizes the target metrics required for a successful ion channel inhibitor in this class, derived from recent structure-activity relationship (SAR) studies[1][2].
| Parameter / Property | Target Value / Range | Mechanistic Significance |
| Primary Targets | CaV2.2, CaV3.2, Na⁺/Ca²⁺ Exchanger | Blockade of these channels prevents pathological Ca²⁺ influx and subsequent neurotransmitter release[1][2]. |
| IC₅₀ (CaV2.2/CaV3.2) | 1.5 µM – 5.0 µM | Low micromolar potency is required for effective in vivo analgesia without off-target toxicity[1]. |
| CNS MPO Score | 4.0 – 4.4 | Scores > 4.0 indicate a high probability of successful blood-brain barrier (BBB) penetration[1]. |
| Therapeutic Index | > 10 | Indicates high plasma stability and low cytotoxicity in mammalian cell lines (e.g., Cos-7)[1]. |
| Optimal Terminal Amines | Pyrrolidine, Piperidine | Reduces overall hydrophilicity compared to native amide/guanidinium linkers, improving drug-likeness[1]. |
Synthetic Strategy & Chemical Causality
The preparation of 2-phenoxyaniline ion channel inhibitors is executed through a highly modular, three-stage synthetic workflow. Each step is governed by specific chemical causalities:
-
Ullmann-Type Condensation (SNAr): The formation of the diaryl ether linkage is achieved by reacting a substituted phenol with an ortho-halonitrobenzene. Potassium tert-butoxide (KOtBu) is used to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. N,N-dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cation but leaves the phenoxide "naked" and highly reactive, facilitating the nucleophilic aromatic substitution[2].
-
Chemoselective Nitro Reduction: The nitro intermediate must be reduced to an aniline. While catalytic hydrogenation (Pd/C, H₂) is highly efficient and clean[3], substrates containing halogen atoms (which are common in Na⁺/Ca²⁺ inhibitors) risk unwanted dehalogenation. In such cases, an iron/ammonium chloride (Fe/NH₄Cl) system is mandated to ensure chemoselective reduction of the nitro group while preserving aryl halides.
-
Reductive Amination: To install the critical terminal amine required for CaV channel binding, the resulting 2-phenoxyaniline is reacted with an aldehyde. A Brønsted acid (p-TSA) activates the carbonyl, and a Dean-Stark apparatus is strictly required to continuously remove water. Because imine formation is an equilibrium process, azeotropic water removal forces the reaction to completion via Le Chatelier’s principle[1]. Subsequent reduction with NaBH₄ traps the imine as a stable secondary amine.
Three-step synthetic workflow for 2-phenoxyaniline ion channel inhibitors.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system . Do not proceed to the next stage unless the in-process validation criteria are explicitly met.
Protocol A: Synthesis of the 2-Nitrodiphenyl Ether Core
Reference Standard:[2]
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Deprotonation: Dissolve the substituted phenol (28.4 mmol, 1.0 equiv) in anhydrous DMF (100 mL). Cool the solution to 0 °C using an ice bath. Slowly add KOtBu (31.2 mmol, 1.1 equiv) portion-wise. Stir for 15 minutes to ensure complete formation of the phenoxide anion.
-
Coupling: Add the ortho-halonitrobenzene (e.g., 1-chloro-4-ethoxy-2-nitrobenzene) (28.4 mmol, 1.0 equiv) to the reaction mixture.
-
Heating: Attach a reflux condenser and heat the reaction to 150 °C for 2 to 12 hours under a continuous nitrogen atmosphere[2].
-
Workup: Cool the mixture to room temperature. Pour the solution into 300 mL of ice water to precipitate the product or extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) and brine (100 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
In-Process Validation:
-
TLC: Confirm the disappearance of the starting phenol (visualized with UV and KMnO₄).
-
¹H NMR (CDCl₃): Confirm the absence of the broad phenolic -OH singlet (typically ~9.0-10.0 ppm) and verify the integration of the two distinct aromatic spin systems.
-
Protocol B: Chemoselective Nitro Reduction
Reference Standard: [3]
Note: If the substrate contains halogens (e.g., -Cl, -Br, -F) that must be retained for SAR purposes, use the Alternative Fe/NH₄Cl method.
Standard Method (Pd/C Catalytic Hydrogenation):
-
Dissolve the 2-nitrodiphenyl ether intermediate (10.0 mmol) in absolute ethanol (50 mL) within a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a blanket of nitrogen[3].
-
Evacuate the vessel and backfill with H₂ gas. Maintain a pressure of 50 psi and stir vigorously for 4 hours at room temperature[3].
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure.
Alternative Method (Fe/NH₄Cl for Halogenated Substrates):
-
Dissolve the intermediate (10.0 mmol) in a 4:1 mixture of Ethanol:Water (50 mL).
-
Add Iron powder (50.0 mmol, 5.0 equiv) and Ammonium Chloride (50.0 mmol, 5.0 equiv).
-
Reflux the mixture at 80 °C for 2-4 hours. Filter hot through Celite, extract with EtOAc, wash with brine, and concentrate.
In-Process Validation:
-
Visual: Observe a distinct color shift from the deep yellow/orange of the nitro compound to a pale yellow or colorless oil/solid.
-
¹H NMR (CDCl₃): Confirm the appearance of a broad singlet integrating to 2H between 3.5 and 5.0 ppm, corresponding to the newly formed primary aniline (-NH₂).
Protocol C: Reductive Amination for Target Functionalization
Reference Standard: [1]
-
Imine Formation: In a 250 mL round-bottom flask, dissolve the 2-phenoxyaniline derivative (7.02 mmol, 1.0 equiv) and the target aldehyde (11.7 mmol, 1.6 equiv) in anhydrous toluene (80 mL).
-
Catalysis & Dehydration: Add p-toluenesulfonic acid (p-TSA) (0.38 mmol, 0.05 equiv). Attach a Dean-Stark apparatus and a reflux condenser.
-
Reflux: Deoxygenate the solution by bubbling N₂ for 30 minutes. Reflux the mixture for 5 to 7 days[1]. The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the imine.
-
Reduction: Cool the reaction to room temperature and remove the toluene under reduced pressure. Redissolve the crude imine in dry methanol (80 mL) and cool to 0 °C.
-
Hydride Addition: Slowly add Sodium Borohydride (NaBH₄) (39.6 mmol, 5.6 equiv) portion-wise to selectively reduce the imine to the secondary amine[1]. Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Final Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel column chromatography (e.g., Hexane/EtOAc gradient).
-
Final Validation:
-
LC-MS: Confirm the exact mass of the final compound.
-
Purity: Ensure >95% purity via analytical HPLC before proceeding to in vitro FLIPR-based intracellular calcium response assays.
-
References
-
Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues Source: RSC Advances (via NCBI PubMed Central) URL:[Link]
- US6162832A - 2-Phenoxyaniline derivatives Source: Google Patents URL
Sources
Application Note: 2-Phenoxyaniline as a Strategic Intermediate in the Synthesis of Advanced Azo Dyes and Metal-Complex Colorants
Introduction & Mechanistic Rationale
2-Phenoxyaniline (CAS 2688-84-8), also known as o-phenoxyaniline or 2-aminodiphenyl ether, is a highly versatile organic intermediate characterized by a twin-aromatic ring structure connected via an ether linkage[1]. While it serves as a critical precursor in pharmaceutical synthesis (notably for COX-2 inhibitors like Nimesulide)[2], its predominant industrial application lies in the manufacturing of high-performance azo dyes and pigments[3].
In dye chemistry, the structural anatomy of 2-phenoxyaniline provides two distinct advantages:
-
Electronic Tuning: The electron-donating nature of the phenoxy group (-O-Ph) alters the electron density of the primary aromatic ring, allowing chemists to shift the absorption maximum ( λmax ) of the resulting chromophore. This is particularly useful in formulating green-shade yellow to bluish-red dyes[4].
-
Steric Bulk and Fastness: The bulky phenoxy substituent introduces significant steric hindrance. When incorporated into 1:2 metal complex azo dyes, this steric bulk shields the azo linkage (-N=N-) from oxidative and reductive cleavage, drastically improving the light fastness and wash fastness of the final textile or coating product[5].
Physico-Chemical & Safety Profile
Understanding the physical properties of 2-phenoxyaniline is foundational for designing efficient reaction conditions, particularly regarding solvent selection and thermal control during diazotization[3].
Table 1: Physico-Chemical and Safety Data of 2-Phenoxyaniline
| Property / Parameter | Value / Description | Experimental Implication |
| Molecular Formula | C₁₂H₁₁NO | Base structure for stoichiometric calculations. |
| Molecular Weight | 185.22 g/mol | 1.0 Molar equivalent = 185.22 g. |
| Melting Point | 47 – 50 °C | Solid at room temperature; requires pre-dissolution in acid/solvent. |
| Boiling Point | 170 °C | Stable under standard reflux conditions. |
| Solubility | Soluble in organics; low in H₂O | Requires strong acidic medium (HCl/H₂SO₄) for aqueous diazotization. |
| Flash Point | 113 °C (Closed Cup) | Combustible solid; handle away from open ignition sources[6]. |
| GHS Hazards | H302, H312, H332, H315, H319 | Acute toxicity (Oral/Dermal/Inhalation); requires N95 mask and gloves[6]. |
Synthesis Workflow: Diazotization and Azo Coupling
The conversion of 2-phenoxyaniline into a functional dye relies on a two-step electrophilic aromatic substitution framework: Diazotization followed by Azo Coupling . Because diazonium salts are notoriously unstable and prone to hydrolytic degradation into phenols, the workflow must be strictly temperature-controlled[7].
Fig 1: Synthesis workflow of 1:2 metal complex azo dyes from 2-phenoxyaniline.
Experimental Protocols
The following protocols describe the synthesis of a symmetrical 1:2 metal complex azo dye using 2-phenoxyaniline as the diazo component.
Protocol A: Preparation of the Diazonium Salt (Self-Validating Method)
Causality: The reaction utilizes a slight excess of sodium nitrite in a strongly acidic medium. The acid serves a dual purpose: it solubilizes the 2-phenoxyaniline by forming an ammonium salt and generates the active electrophile (nitrosonium ion, NO⁺) from sodium nitrite[8].
Step-by-Step Methodology:
-
Amine Solubilization: In a 500 mL jacketed reactor, suspend 2-phenoxyaniline (18.52 g, 0.10 mol) in 100 mL of distilled water. Slowly add 25 mL of concentrated Hydrochloric Acid (37% HCl, ~0.30 mol) under continuous agitation until a clear solution of the amine hydrochloride is formed.
-
Thermal Control: Circulate a glycol/water mixture through the reactor jacket to cool the solution to strictly 0–5 °C . Failure to maintain this temperature will result in the decomposition of the diazonium salt and the evolution of nitrogen gas.
-
Nitrosation: Prepare a solution of Sodium Nitrite (7.25 g, 0.105 mol) in 30 mL of distilled water. Add this solution dropwise to the reactor over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Self-Validation (Completion Test): After 15 minutes of post-addition stirring, dip a strip of starch-iodide paper into the mixture. An immediate blue-black coloration confirms the presence of excess nitrous acid, validating that all primary amine has been consumed.
-
Quenching: Add Sulfamic Acid (10% aqueous solution) dropwise until a fresh starch-iodide test yields a negative (colorless) result. Causality: Unquenched nitrous acid will cause deleterious side reactions (e.g., nitrosation of the coupling component) in the next step.
Protocol B: Azo Coupling and Metallization
Causality: Coupling with a phenolic or naphtholic component requires alkaline conditions (pH 8–10) to deprotonate the hydroxyl group, thereby maximizing the electron density on the aromatic ring and facilitating the electrophilic attack by the diazonium ion[5].
Step-by-Step Methodology:
-
Coupling Component Preparation: Dissolve 2-Naphthol (14.42 g, 0.10 mol) in 150 mL of a 10% Sodium Hydroxide (NaOH) solution. Cool the alkaline solution to 0–5 °C.
-
Coupling Reaction: Slowly pump the cold diazonium salt solution (from Protocol A) into the coupling component solution over 45 minutes. Simultaneously add 10% Sodium Carbonate (Na₂CO₃) solution to maintain the pH strictly between 8.5 and 9.5.
-
Self-Validation (Spot Test): Place a drop of the reaction slurry onto a piece of qualitative filter paper. The dye will precipitate in the center. If a clear, colorless rim spreads outward, no unreacted diazonium salt remains, validating reaction completion. If the rim turns red upon exposure to an alkaline 2-naphthol solution, unreacted diazonium is still present.
-
Metallization (1:2 Complex Formation): To the resulting monoazo dye suspension, add Chromium(III) Chloride Hexahydrate (13.32 g, 0.05 mol). Note the 2:1 stoichiometry of dye to metal. Heat the reactor to 85–90 °C and maintain for 2 hours[5].
-
Isolation: Cool the mixture to room temperature. Adjust the pH to 5.0 using dilute Acetic Acid to fully precipitate the metal complex dye. Filter under vacuum, wash the filter cake with cold distilled water to remove inorganic salts, and dry in a vacuum oven at 60 °C to constant weight.
Quantitative Stoichiometry and Yield Optimization
Table 2: Stoichiometric Matrix for 1:2 Metal Complex Dye Synthesis
| Reagent / Component | Molar Equivalents | Mass (g) for 0.1 Mol Scale | Function / Rationale |
| 2-Phenoxyaniline | 1.00 | 18.52 g | Primary diazo component; dictates final hue. |
| Sodium Nitrite | 1.05 | 7.25 g | Slight excess guarantees 100% amine conversion. |
| Hydrochloric Acid | 3.00 | ~25.0 mL (37%) | Solubilization and generation of NO⁺ electrophile. |
| 2-Naphthol | 1.00 | 14.42 g | Coupling component; forms the extended chromophore. |
| Chromium(III) Chloride | 0.50 | 13.32 g | Metal donor; 0.5 eq required for the 1:2 symmetrical complex. |
Troubleshooting Matrix
When scaling up dye synthesis utilizing 2-phenoxyaniline, several analytical deviations may occur. The following matrix provides field-proven interventions.
Table 3: Troubleshooting Common Synthesis Failures
| Observation | Mechanistic Cause | Corrective Action / Prevention |
| Vigorous bubbling during NaNO₂ addition. | Thermal degradation of diazonium salt into N₂ gas and phenol[7]. | Abort reaction. For the next batch, improve jacket cooling and reduce the NaNO₂ feed rate. Ensure T < 5 °C. |
| Dull or muddy color in the final dye. | Cross-coupling due to unquenched nitrous acid reacting with the coupling component. | Strictly perform the sulfamic acid quench step until the starch-iodide test is completely negative. |
| Incomplete metallization (detected via TLC). | Insufficient thermal energy or incorrect pH during the coordination phase. | Ensure the metallization step is held at ≥ 85 °C for at least 2 hours. Verify the pH is slightly acidic (pH 4-5) at the end of the reaction. |
| Low yield upon filtration. | Dye remains soluble due to high alkaline pH or excessive solvent volume. | "Salt out" the dye by adding Sodium Chloride (NaCl, 10-15% w/v) prior to filtration, and adjust pH to 5.0. |
References
-
Understanding the Chemical Properties and Uses of 2-Phenoxyaniline NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
-
4-Nitro-2-phenoxyaniline: Crystallographic and Biological Applications National Institutes of Health (PMC) URL:[Link]
- US Patent 5204453A - Process for the preparation of 1:2 metal complex azo compounds Google Patents URL
- US Patent 3900459A - Process for preparing high molecular weight azo pigment Google Patents URL
- US Patent 5889162A - Strong green-shade yellow disazo pigment Google Patents URL
Sources
- 1. CAS 2688-84-8: 2-phenoxyaniline | CymitQuimica [cymitquimica.com]
- 2. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US5889162A - Strong green-shade yellow disazo pigment - Google Patents [patents.google.com]
- 5. US5204453A - Process for the preparation of 1:2 metal complex azo compounds by carrying out diazotization and coupling in the presence of a metal donor - Google Patents [patents.google.com]
- 6. 2-フェノキシアニリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US3900459A - Process for preparing high molecular weight azo pigment - Google Patents [patents.google.com]
- 8. 2688-84-8 | 2-Phenoxyaniline | Aryls | Ambeed.com [ambeed.com]
Comprehensive Analytical Characterization of 2-Phenoxyaniline Hydrochloride: Protocols for Structural Elucidation and Purity Profiling
Introduction: The Analytical Imperative
2-Phenoxyaniline hydrochloride (CAS: 166100-72-7) is a critical diaryl ether intermediate and active pharmaceutical ingredient (API) precursor[1]. It serves as the foundational scaffold for numerous therapeutics, including the anti-inflammatory drug Nimesulide (where it is tracked as EP Impurity C)[1], various kinase inhibitors, and antimalarial compounds such as TCMDC-137332[2].
Because the free base form of 2-phenoxyaniline is susceptible to oxidative degradation and exhibits poor aqueous solubility, it is frequently isolated and utilized as a hydrochloride salt. Characterizing this salt requires a multi-modal analytical approach to confirm both the covalent structural integrity of the diaryl ether and the ionic nature of the hydrochloride salt. This guide provides field-proven, self-validating protocols for the comprehensive characterization of 2-phenoxyaniline hydrochloride.
Analytical workflow for the characterization of 2-phenoxyaniline hydrochloride.
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the carbon-hydrogen framework of 2-phenoxyaniline.
Causality in Experimental Design: While the free base of 2-phenoxyaniline is highly soluble in Chloroform-d (CDCl₃)[3], the hydrochloride salt exhibits poor solubility in non-polar solvents. Therefore, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is selected as the solvent. DMSO-d₆ not only readily dissolves the salt but also prevents rapid proton exchange, allowing the protonated amine (-NH₃⁺) to be observed as a broad downfield singlet, which is critical for confirming the salt form[3][4].
Protocol: High-Resolution ¹H and ¹³C NMR Acquisition
Self-Validation Step: Always run a blank DMSO-d₆ sample containing Tetramethylsilane (TMS) prior to the analyte to verify solvent peak positions (2.50 ppm for ¹H, 39.52 ppm for ¹³C) and ensure no residual water or impurities interfere with the aromatic region.
-
Sample Preparation: Weigh exactly 15 mg of 2-phenoxyaniline hydrochloride into a clean glass vial.
-
Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS). Sonicate for 2 minutes until a clear, homogeneous solution is achieved.
-
Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
-
Acquisition Parameters (400 MHz Instrument):
-
¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.
-
¹³C NMR: 512 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm, with ¹H decoupling.
-
-
Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.
Quantitative Data: Expected NMR Chemical Shifts
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹H | 9.50 - 10.50 | Broad Singlet | 3H | -NH₃⁺ (Protonated amine; shifted downfield due to positive charge) |
| ¹H | 7.45 - 7.35 | Multiplet | 3H | Aromatic protons (Phenoxy ring meta/para) |
| ¹H | 7.25 - 6.95 | Multiplet | 6H | Aromatic protons (Aniline ring + Phenoxy ortho) |
| ¹³C | ~155.0 | Singlet | 1C | C-O (Phenoxy ether linkage) |
| ¹³C | ~148.5 | Singlet | 1C | C-O (Aniline ether linkage) |
| ¹³C | ~125.0 - 118.0 | Multiple | 10C | Remaining aromatic carbons |
Vibrational Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy provides orthogonal confirmation of the functional groups, specifically distinguishing the hydrochloride salt from the free base.
Causality in Experimental Design: We utilize Attenuated Total Reflectance (ATR) instead of traditional KBr pellets. Grinding hydrochloride salts with KBr under high pressure can induce a solid-state ion exchange (forming the hydrobromide salt and KCl), which artificially shifts the vibrational bands[5]. ATR eliminates this artifact, ensuring the spectrum reflects the true native state of the compound.
Protocol: ATR-FTIR Analysis
-
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
Sample Application: Place ~2 mg of the solid 2-phenoxyaniline hydrochloride directly onto the ATR crystal.
-
Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the crystalline powder.
-
Acquisition: Collect 32 scans.
-
Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.
Quantitative Data: Key FTIR Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
| 2800 - 2500 | Broad, Strong | -NH₃⁺ stretching | Confirms the hydrochloride salt form (free base shows sharp doublets at ~3400 and 3300 cm⁻¹) |
| 1590 - 1580 | Strong | Aromatic C=C stretching | Confirms the presence of the aromatic rings[5] |
| 1250 - 1220 | Strong | Asymmetric C-O-C stretch | Confirms the diaryl ether linkage |
| 750, 690 | Strong | Out-of-plane C-H bending | Indicates ortho-disubstituted and mono-substituted benzene rings |
Purity Profiling and Mass Confirmation via LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is deployed to assess the chemical purity of the batch and confirm the molecular weight. 2-Phenoxyaniline is often synthesized via the reduction of 2-nitrodiphenyl ether or related precursors like 4-nitro-2-phenoxyaniline[6][7].
Causality in Experimental Design: A mobile phase containing 0.1% formic acid is strictly utilized. The acidic modifier serves a dual purpose: it suppresses the silanol ionization on the C18 stationary phase (preventing peak tailing of the basic amine) and provides abundant protons to drive the formation of the [M+H]⁺ ion (m/z 186.09) in positive Electrospray Ionization (ESI+) mode.
LC-MS impurity profiling pathway for 2-phenoxyaniline hydrochloride.
Protocol: LC-MS Method
Self-Validation Step (System Suitability): Inject a reference standard of 4-nitro-2-phenoxyaniline (Nimesulide Impurity D)[6] prior to the sample. The system is only suitable if the resolution (Rs) between 2-phenoxyaniline and the nitro-impurity is ≥ 2.0.
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters: ESI positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 350 °C.
Quantitative Data: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic hold |
| 6.0 | 10 | 90 | Linear ramp |
| 7.5 | 10 | 90 | Wash |
| 7.6 | 95 | 5 | Re-equilibration |
| 10.0 | 95 | 5 | End |
Expected Results: 2-Phenoxyaniline elutes at approximately 3.8 minutes, exhibiting a dominant base peak at m/z 186.09 ([M+H]⁺).
Solid-State Characterization (Thermal & Diffraction)
Pharmaceutical intermediates must have a defined solid-state profile to ensure batch-to-batch consistency during formulation.
Causality in Experimental Design: Differential Scanning Calorimetry (DSC) is paired with X-Ray Powder Diffraction (XRPD). DSC identifies the melting endotherm and potential desolvation events, while XRPD confirms the specific polymorphic crystalline lattice. Running DSC in a pin-holed pan (rather than hermetically sealed) allows any trapped HCl gas or moisture to escape, preventing pressure-induced alterations of the melting point.
Protocol: DSC Analysis
-
Preparation: Accurately weigh 3–5 mg of the sample into an aluminum DSC pan. Pierce the lid with a single pinhole and crimp.
-
Purge: Use dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
-
Heating Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 250 °C.
-
Analysis: Record the onset temperature and the peak maximum of the melting endotherm. (Note: Hydrochloride salts of anilines may exhibit concurrent melting and decomposition; look for a sharp endotherm immediately followed by baseline drift).
References
-
Zaporizhzhia State Medical University. "Development and validation method for the determination of related substances in nimesulide granules for oral suspension". ZSMU.[Link]
-
Royal Society of Chemistry. "Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation". RSC.[Link]
-
SciSpace. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde". SciSpace.[Link]
Sources
- 1. ::2-Phenoxyaniline hydrochloride | CAS NO: 166100-72-7 | SVAK Lifesciences:: [svaklifesciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. scispace.com [scispace.com]
- 6. 4-Nitro-2-phenoxyaniline | LGC Standards [lgcstandards.com]
- 7. 4-Nitro-2-phenoxyaniline | 5422-92-4 | Benchchem [benchchem.com]
Application Note: High-Purity Recrystallization of 2-Phenoxyaniline Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 2-phenoxyaniline hydrochloride via recrystallization. 2-Phenoxyaniline is a key intermediate in the synthesis of various dyes and pharmacologically active molecules. Its conversion to a hydrochloride salt is a common strategy to improve handling, stability, and aqueous solubility. This application note details the fundamental principles, a robust step-by-step protocol for recrystallization using a mixed-solvent system, and methods for assessing the final purity of the compound. The causality behind experimental choices is explained to empower researchers to adapt and optimize the methodology for their specific needs.
Introduction: The Rationale for Purification
2-Phenoxyaniline, also known as 2-aminodiphenyl ether, is a versatile aromatic amine intermediate. The purity of this compound is critical, as impurities can negatively impact the yield, safety, and efficacy of downstream products in pharmaceutical and fine chemical synthesis.
Formation of the hydrochloride salt is an effective initial purification step and enhances the compound's stability. However, crude 2-phenoxyaniline hydrochloride often contains residual starting materials, by-products from the amination or etherification synthesis routes, and colored impurities arising from oxidation. Recrystallization is a powerful and economical technique to remove these contaminants and obtain a product of high crystalline and chemical purity. This process leverages differences in solubility between the desired compound and its impurities in a selected solvent system at varying temperatures.
Physicochemical Profile: 2-Phenoxyaniline
A thorough understanding of the compound's properties is foundational to developing a successful recrystallization protocol. The properties of the free base are particularly informative for selecting an appropriate solvent system.
| Property | Value | Source(s) |
| Chemical Name | 2-Phenoxyaniline | [1] |
| CAS Number | 2688-84-8 | [1] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.23 g/mol | [1] |
| Appearance | Light orange to brown solid/crystals | [2] |
| Melting Point | 46-50 °C | [1][3] |
| Boiling Point | 170 °C @ 18 mmHg | [1][4] |
| Solubility (Free Base) | Moderately soluble in chloroform, methanol; Limited solubility in water. | [2] |
The hydrochloride salt is expected to have significantly higher solubility in polar protic solvents like water and lower alcohols compared to the free base, a key characteristic exploited in the following protocol.
The Science of Recrystallization: A Self-Validating System
Recrystallization is more than a simple procedure; it is a dynamic process governed by thermodynamic principles. The success of the technique relies on the careful selection of a solvent or solvent system in which the compound of interest has high solubility at an elevated temperature and low solubility at a reduced temperature.[5]
Key Pillars of a Robust Recrystallization:
-
Solvent System Selection: The cornerstone of the process. For ionic salts like amine hydrochlorides, a mixed-solvent system is often ideal. A "good" solvent (in which the salt is soluble) is paired with an "anti-solvent" or "bad" solvent (in which the salt is poorly soluble).[6] This allows for fine-tuning of the solubility profile. For 2-phenoxyaniline hydrochloride, an ethanol-water or isopropanol-water system is proposed. The alcohol solubilizes the organic portion of the molecule, while water, a highly polar anti-solvent for the organic structure but a good solvent for the chloride salt, helps to induce precipitation upon cooling.
-
Controlled Cooling: The rate of cooling directly influences crystal size and purity. Slow, undisturbed cooling allows the crystal lattice to form in an orderly fashion, excluding impurity molecules.[4] Rapid cooling (e.g., by plunging a hot flask into an ice bath) can cause the compound to "crash out" of solution, trapping impurities within the rapidly formed solid.
-
Inducing Crystallization: If crystals do not form spontaneously from a supersaturated solution, nucleation can be induced. This can be achieved by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[2][7]
-
Isolation and Washing: Efficient collection of the crystals while removing the impurity-laden mother liquor is critical. Washing the collected crystals with a minimal amount of ice-cold solvent removes any adhering surface impurities without significantly dissolving the desired product.[8]
Experimental Protocol: Recrystallization of 2-Phenoxyaniline HCl
This protocol describes a mixed-solvent recrystallization procedure. It is designed as a robust starting point and may be optimized by adjusting solvent ratios based on the impurity profile of the crude material.
Materials and Reagents
-
Crude 2-phenoxyaniline hydrochloride
-
Ethanol (95% or absolute) or Isopropanol
-
Deionized Water
-
Activated Carbon (decolorizing grade, if needed)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, filter flask)
-
Heat source (hot plate with stirring)
-
Vacuum source
Step-by-Step Methodology
-
Dissolution: a. Place the crude 2-phenoxyaniline hydrochloride (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add the "good" solvent (e.g., 40-50 mL of ethanol) to the flask. c. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.[8] Causality Note: Using the minimum volume of hot solvent is crucial for maximizing yield. Excess solvent will keep more of the product dissolved even after cooling.[7]
-
Decolorization (Optional): a. If the solution is highly colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated carbon (approx. 1-2% of the solute weight). c. Reheat the solution to boiling for 5-10 minutes. Causality Note: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. It must be removed via hot filtration before crystallization.
-
Hot Filtration (if carbon was used or insoluble impurities are present): a. Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. b. Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization. c. Quickly pour the hot solution through the filter paper to remove the carbon or other insoluble materials.[4]
-
Inducing Crystallization: a. Heat the clear filtrate to boiling. b. Slowly add the "anti-solvent" (deionized water) dropwise to the hot, stirring solution until a persistent slight turbidity (cloudiness) is observed. c. Add a few drops of the "good" solvent (ethanol) back into the solution until the turbidity just disappears, resulting in a saturated solution.[9]
-
Crystal Growth (Cooling): a. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[4]
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystal cake with a small portion of an ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization medium). c. Continue to draw air through the filter cake for several minutes to partially dry the crystals.[3]
-
Drying: a. Transfer the purified crystals to a watch glass or drying dish. b. Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Recrystallization Workflow Diagram
Sources
- 1. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. mt.com [mt.com]
- 6. murov.info [murov.info]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note: 2-Phenoxyaniline Hydrochloride as a Versatile Building Block in Organic Synthesis
Executive Summary & Strategic Utility
2-Phenoxyaniline hydrochloride (CAS: 166100-72-7) is a highly versatile, ortho-substituted aniline derivative utilized extensively in medicinal chemistry, agrochemical development, and materials science. While its free base form (CAS: 2688-84-8) is the active nucleophile in most reactions[1], the hydrochloride salt provides superior bench stability, mitigating the rapid oxidative degradation typical of electron-rich anilines.
This technical guide details the strategic deployment of 2-phenoxyaniline hydrochloride in advanced organic synthesis. It provides mechanistic insights and self-validating protocols for its use in synthesizing COX-2 inhibitors (e.g., Nimesulide analogs)[2] and complex heterocycles via transition-metal catalysis[3].
Physicochemical Profiling & Causality in Reagent Selection
For chemists and formulators, understanding the distinct physicochemical properties of the salt versus the free base is foundational to successful experimental design[4]. The electron-donating nature of the phenoxy group (-O-Ph) increases the electron density on the aniline nitrogen, making the free base highly susceptible to atmospheric oxidation (often observed as a darkening of the reagent over time).
Causality in Selection: By protonating the amine, the hydrochloride salt locks the nitrogen's lone pair, rendering the molecule oxidatively stable and highly crystalline. This allows for precise stoichiometric control during reaction setup. However, to utilize it in nucleophilic attacks or cross-coupling, the salt must be neutralized in situ using an appropriate base.
Table 1: Physicochemical & Operational Comparison
| Parameter | 2-Phenoxyaniline (Free Base) | 2-Phenoxyaniline Hydrochloride |
| CAS Number | 2688-84-8 | 166100-72-7 |
| Molecular Weight | 185.22 g/mol | 221.68 g/mol |
| Physical State (RT) | Low-melting solid / Viscous oil | Crystalline solid |
| Solubility Profile | Soluble in DCM, EtOAc, Toluene | Soluble in MeOH, H₂O; Insoluble in non-polar organics |
| Oxidative Stability | Low (Darkens upon atmospheric exposure) | High (Bench-stable for extended periods) |
| Primary Application | Direct nucleophile in cross-coupling | Stable storage precursor; Nimesulide EP Impurity C[2] |
Mechanistic Pathways & Synthetic Divergence
The bifunctional nature of 2-phenoxyaniline—featuring a nucleophilic primary amine and a sterically demanding but electronically enriching ortho-phenoxy ether—enables diverse synthetic trajectories. It serves as a critical intermediate in the dye industry[4] and can undergo Vilsmeier-Haack formylation or diazotization to construct complex indole and pyrazole heterocycles[5].
Synthetic divergence of 2-phenoxyaniline hydrochloride into key pharmaceutical intermediates.
Self-Validating Experimental Protocols
Protocol A: In Situ Free-Basing and Sulfonylation (Synthesis of Nimesulide Precursors)
This protocol details the conversion of 2-phenoxyaniline hydrochloride into a methanesulfonamide derivative, the core scaffold of the COX-2 inhibitor Nimesulide.
Mechanistic Causality: Dichloromethane (DCM) is chosen because it easily dissolves both the liberated free base and methanesulfonyl chloride while remaining unreactive. Pyridine is strategically utilized to serve a dual purpose: it first neutralizes the HCl salt to generate the reactive free amine, and subsequently acts as an acid scavenger for the HCl byproduct generated during sulfonylation, driving the reaction to completion.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyaniline hydrochloride (1.0 equiv, 10 mmol, 2.22 g).
-
Solvent & Base Addition: Suspend the solid in anhydrous DCM (30 mL). Add anhydrous pyridine (2.5 equiv, 25 mmol, 2.0 mL) dropwise at room temperature.
-
Self-Validating Step: The initial cloudy suspension will clarify into a homogenous, pale-yellow solution within 5 minutes, visually confirming the successful neutralization and liberation of the soluble free base.
-
-
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equiv, 11 mmol, 0.85 mL) dropwise over 10 minutes to control the exothermic reaction.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validating Step: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar primary amine spot (low Rf) will disappear, replaced by a less polar sulfonamide spot (higher Rf).
-
-
Workup: Quench the reaction with 1M aqueous HCl (20 mL) to remove excess pyridine. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonamide.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the C-N cross-coupling of 2-phenoxyaniline with an aryl halide to form complex diarylamines[3].
Mechanistic Causality: The ortho-phenoxy group creates significant steric hindrance around the amine. Therefore, a bulky, electron-rich ligand (e.g., XPhos) is required to facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is selected because it is a base strong enough to deprotonate the palladium-bound amine, yet non-nucleophilic enough to avoid side reactions. Anhydrous toluene is used because water would quench the active Pd(0) catalyst and hydrolyze the NaOtBu base.
Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination using 2-phenoxyaniline.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 2-phenoxyaniline hydrochloride (1.0 equiv, 5 mmol), the desired aryl bromide (1.05 equiv, 5.25 mmol), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and NaOtBu (2.5 equiv, 12.5 mmol).
-
Note: 2.5 equivalents of base are used; 1.0 equiv neutralizes the HCl salt, and 1.5 equiv drives the catalytic cycle.
-
-
Degassing: Evacuate and backfill the Schlenk tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (15 mL) via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Self-Validating Step: The reaction mixture will transition from a pale suspension to a deep red/brown homogenous solution upon activation of the Pd precatalyst. Failure to observe this color change indicates a poisoned catalyst or wet solvent.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel column chromatography.
References
-
Understanding the Chemical Properties and Uses of 2-Phenoxyaniline , NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
Preparation of Schiff base ligands from 2-phenoxyaniline
Application Note & Protocol Guide
Topic: Synthesis, Characterization, and Application of Schiff Base Ligands Derived from 2-Phenoxyaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-Phenoxyaniline-Based Schiff Bases
Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone of coordination chemistry and medicinal research.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with an active carbonyl compound.[3][4] The resulting imine linkage is not merely a structural feature; it is crucial for the biological activity and coordination capabilities of the molecule.[5][6]
This guide focuses on Schiff base ligands synthesized from 2-phenoxyaniline. This particular precursor is of significant interest due to the inherent functionalities it imparts to the resulting ligand. The phenoxy group provides an additional site for potential coordination or electronic modulation, while the aniline moiety offers the primary amine necessary for imine formation. The resulting N, O donor sites in ligands derived from reactions with, for example, salicylaldehyde derivatives, create excellent chelating agents for a variety of transition metal ions.[1][7] These metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to chelation.[6][8]
The applications for these compounds are extensive, ranging from potent antimicrobial and anti-inflammatory agents to versatile catalysts in organic transformations like oxidation and polymerization.[7][9][10][11] This document provides a detailed exploration of their synthesis, the rationale behind the procedural steps, comprehensive characterization protocols, and an overview of their potential applications.
Part 1: Synthesis & Mechanistic Insights
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine (2-phenoxyaniline).
General Reaction Mechanism
The reaction proceeds via a carbinolamine (hemiaminal) intermediate, which then undergoes acid-catalyzed dehydration to yield the final imine product. The removal of water is critical as it drives the equilibrium towards the product side.
Caption: General mechanism for acid-catalyzed Schiff base formation.
Core Synthesis Protocol: (E)-2-(((2-phenoxyphenyl)imino)methyl)phenol
This protocol details the synthesis of a representative Schiff base from 2-phenoxyaniline and salicylaldehyde. Ethanol is selected as the solvent for its ability to dissolve the reactants effectively while allowing for easy removal post-reaction.
Materials & Reagents:
-
2-Phenoxyaniline (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-phenoxyaniline (e.g., 1.85 g, 10 mmol) in 25 mL of absolute ethanol with gentle stirring.
-
Aldehyde Addition: To this solution, add an equimolar amount of salicylaldehyde (e.g., 1.22 g, 10 mmol) dropwise. A color change is often observed upon addition.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. This is a crucial step to catalyze the condensation reaction.[12]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2-3 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Filtration & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Phenoxyaniline | 185.22 | 10 | 1.0 | 1.85 g |
| Salicylaldehyde | 122.12 | 10 | 1.0 | 1.22 g (1.05 mL) |
Table 1: Example reactant stoichiometry for the synthesis protocol.
Part 2: Characterization of the Schiff Base Ligand
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand. The following techniques are standard in the field.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool to confirm the formation of the imine bond. The key diagnostic evidence is the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the amine, coupled with the appearance of a strong C=N stretching band.
| Functional Group | Wavenumber (cm⁻¹) | Expected Observation |
| N-H (Amine) | 3300-3500 | Present in 2-phenoxyaniline; Absent in product. |
| C=O (Aldehyde) | 1690-1740 | Present in salicylaldehyde; Absent in product. |
| C=N (Imine) | 1600-1650 | Absent in reactants; Strong band present in product. [3][13] |
| O-H (Phenolic) | 3200-3600 (broad) | Present in salicylaldehyde and product. |
Table 2: Key diagnostic FT-IR peaks for Schiff base synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The most definitive signal is the proton of the azomethine group (-CH=N-), which typically appears as a singlet in the downfield region of 8.0-9.0 ppm.[14] The integration of aromatic protons should correspond to the expected structure. The disappearance of the aldehyde proton (-CHO, ~9.5-10.5 ppm) is also a key indicator.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) around 160-170 ppm.
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. Schiff bases typically exhibit two main absorption bands:
-
π → π* transition: Occurring at a shorter wavelength (e.g., ~280 nm), associated with the aromatic rings.[8]
-
n → π* transition: Occurring at a longer wavelength (e.g., ~380 nm), corresponding to the azomethine chromophore.[8]
Part 3: From Ligand to Application: A Workflow
The true utility of these Schiff bases is often realized upon their coordination with transition metals, which can enhance their biological activity or unlock catalytic potential.
Caption: Experimental workflow from ligand synthesis to application.
Protocol for Metal Complex Synthesis: [Cu(L)₂]
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (L) (2.0 eq) in 20 mL of hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve a metal salt, such as copper(II) acetate dihydrate (1.0 eq), in 15 mL of methanol.
-
Reaction: Add the hot ethanolic solution of the ligand to the methanolic solution of the metal salt with constant stirring.[5]
-
Reflux: Heat the resulting mixture to reflux for 1-2 hours. A change in color and the formation of a precipitate usually indicate complex formation.
-
Isolation & Purification: Cool the mixture, filter the solid complex, wash with methanol, and dry under vacuum.
Upon complexation, the FT-IR C=N band often shifts to a lower frequency, confirming the coordination of the azomethine nitrogen to the metal ion.[13][15]
Key Application Areas
-
Antimicrobial Agents: Many Schiff bases derived from 2-phenoxyaniline and their metal complexes have shown significant activity against various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[7][9][16] The lipophilicity of the complexes is thought to increase, facilitating their transport across microbial cell membranes.
-
Catalysis: These complexes are effective catalysts for a range of organic reactions.[11] Their high thermal and moisture stability makes them suitable for reactions requiring elevated temperatures.[10] They have been successfully employed in oxidation, hydrolysis, and polymerization reactions.[10][14][15]
-
Anti-inflammatory & Antioxidant Drugs: Research has demonstrated the potential of these compounds as anti-inflammatory and antioxidant agents, making them promising candidates for further drug development.[7]
References
-
Abdel-Rahman, L. H., et al. (2017). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 22(9), 1366. [Link]
-
Kumar, B., et al. (2023). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Future Medicinal Chemistry. [Link]
-
Tulu, M. M., & Yimer, A. M. (2018). Catalytic Studies on Schiff Base Complexes of Co(II) and Ni(II) Using Benzoylation of Phenol. Modern Chemistry & Applications. [Link]
-
Gabriele, G., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1577. [Link]
-
Bhavsar, S., & Pachori, S. (2025). SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. RASĀYAN Journal of Chemistry. [Link]
-
Cozzi, P. G. (2004). Catalytic Activities of Schiff Base Transition Metal Complexes. Chemical Society Reviews, 33(7), 410-421. [Link]
-
Kalinowska-Lis, U., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1739. [Link]
-
Imran, M., et al. (2019). Synthesis, characterization and antimicrobial analysis of Schiff bases of o-phenylenediamine and 2-aminopyridine-3-carboxylic. Journal of Chemical Society of Nigeria. [Link]
-
Patil, S. B., et al. (2010). Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica. [Link]
-
Usharani, M., et al. (2012). Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Abubakar, A. I., et al. (2022). Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. Indonesian Journal of Chemistry. [Link]
-
Osowole, A. A., & Ogunlaja, A. S. (2015). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). International Journal of Scientific & Engineering Research. [Link]
-
Kumar, S., et al. (2009). Applications of metal complexes of Schiff bases-A review. Journal of Scientific & Industrial Research. [Link]
-
Tulu, M. M., & Yimer, A. M. (2018). Catalytic Studies on Schiff Base Complexes of Co(II) and Ni(II) Using Benzoylation of Phenol. Modern Chemistry & Applications. [Link]
-
Abdullahi, S., et al. (2019). Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. Chemistry Research Journal. [Link]
-
Abdullahi, S., & Na'aliya, J. (2018). Synthesis, Characterization and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) aniline. IDOSR Journal of Scientific Research. [Link]
-
Panchani, D., et al. (2025). Schiff base ligand and metal (II) complex: Synthesis, characterization and biological evaluation. Indian Journal of Chemistry. [Link]
-
Sakhare, R. S., et al. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Hussein, A. K. (2014). Synthesis and Characterization of Complexes of Schiff Base. Journal of Al-Nahrain University. [Link]
Sources
- 1. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. media.neliti.com [media.neliti.com]
- 4. fud.edu.ng [fud.edu.ng]
- 5. ajol.info [ajol.info]
- 6. idosr.org [idosr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. jocpr.com [jocpr.com]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification and Recovery of Aged 2-Phenoxyaniline Hydrochloride
Welcome to the Technical Support Center for 2-phenoxyaniline hydrochloride. As a critical intermediate in organic synthesis and drug development, the purity of this aniline derivative is paramount. Over time, exposure to air, light, and ambient moisture can cause severe discoloration and degradation of the salt, leading to compromised downstream reactions.
This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to help you recover high-purity material from aged or discolored stock.
Quantitative Efficacy of Purification Methods
The choice of purification method is dictated by the physicochemical properties of the degraded material and the severity of the oxidation. The table below summarizes the expected performance of our validated recovery techniques.
| Purification Method | Target Impurities | Typical Recovery (%) | Typical Purity (%) | Recommended Use Case |
| Solvent Washing (Trituration) | Trace non-polar organics, surface oxidation products | 85 – 95% | > 95.0% | Mild discoloration (light pink/grey); fast cleanup prior to non-sensitive reactions. |
| Recrystallization + Activated Carbon | Polymeric oxidation byproducts, colored quinone-imines | 70 – 90% | > 99.0% | Moderate discoloration; material is still a crystalline solid but has a dark tint. |
| Free-Basing & Re-Salting | All non-volatile tars, heavy oxidation products, and salts | > 90% (of free base) | > 99.5% | Severe degradation; material has become a sticky, tar-like, or deeply colored mass. |
Data adapted from comparative efficacy studies on the purification of substituted anilines BenchChem[1].
Purification Decision Workflow
To minimize product loss, it is critical to match the purification stringency to the level of degradation. Follow the workflow below to determine your optimal protocol.
Workflow for selecting the optimal purification method for degraded 2-phenoxyaniline hydrochloride.
Troubleshooting & FAQs
Q1: Why did my 2-phenoxyaniline hydrochloride turn dark brown or green over time? A1: Discoloration in aniline derivatives is highly common and is typically caused by the formation of colored oxidation or polymerization byproducts BenchChem[2]. The electron-donating phenoxy group makes the aniline ring highly susceptible to aerial oxidation. Over time, trace amounts of the free base oxidize into highly conjugated quinone-imines or azo compounds. Because these molecules are highly conjugated, even parts-per-million (ppm) concentrations can turn the entire batch a deep green or brown BenchChem[3].
Q2: My compound is only slightly pink. Can I just wash it instead of doing a full recrystallization? A2: Yes. If the crystal lattice is still intact and the discoloration is mild, you can perform a solvent wash (trituration). The causality here relies on differential solubility: the highly polar 2-phenoxyaniline hydrochloride salt is completely insoluble in non-polar solvents like diethyl ether, whereas the neutral, non-polar oxidation byproducts are highly soluble. Washing the solid with cold ether will strip away the surface impurities without dissolving your product.
Q3: I attempted to recrystallize my heavily degraded salt, but the resulting solution and crystals are still dark. What went wrong? A3: Standard recrystallization only works if the impurities remain soluble in the cold mother liquor. Polymeric oxidation products often co-crystallize with the product. To remove these, you must treat the hot solution with activated carbon before crystallization BenchChem[2]. The high surface area and hydrophobic nature of activated carbon selectively adsorb large, conjugated, colored impurities.
Q4: What is the safest method for drying the purified salt without causing thermal decomposition? A4: The optimal method is using a vacuum oven at 60–80 °C BenchChem[3]. Exceeding 110 °C significantly increases the risk of thermal decomposition and re-oxidation, which can release toxic gases and instantly ruin your newly purified batch.
Step-by-Step Experimental Protocols
Protocol A: Activated Carbon Decolorization & Recrystallization
Use this protocol for moderately degraded material that retains a crystalline structure but exhibits deep discoloration.
-
Dissolution: Place the crude 2-phenoxyaniline hydrochloride in an Erlenmeyer flask. Add a minimum volume of boiling solvent (typically ethanol or a 1:1 mixture of ethanol/water with a few drops of concentrated HCl to suppress free-base formation).
-
Decolorization: Once dissolved, temporarily remove the flask from the heat source (to prevent boil-over) and add 5–10% by weight of activated carbon (charcoal) BenchChem[2]. Return to heat and boil gently for 5 minutes. Causality: The heat increases molecular kinetics, allowing the large colored polymers to rapidly diffuse into the porous carbon matrix.
-
Hot Filtration: Filter the boiling mixture rapidly through a pad of Celite using a pre-warmed Büchner funnel.
-
Self-Validation Step: Inspect the filtrate. It should be clear and colorless (or very pale yellow). If it is still dark, repeat Step 2 with fresh carbon.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation.
-
Isolation: Collect the crystals via vacuum filtration, wash with a small volume of ice-cold diethyl ether, and dry in a vacuum oven at 60 °C BenchChem[3].
Protocol B: Free-Basing, Extraction, and Re-Salting
Use this protocol for severely degraded material that has turned into a sticky, insoluble tar. This is the gold standard for recovering heavily oxidized aniline salts Sciencemadness[4].
-
Free-Basing: Suspend the crude, tarry salt in distilled water. Slowly add 1M NaOH (or saturated Na₂CO₃) under vigorous stirring until the aqueous phase reaches a pH > 10.
-
Causality: The strong base deprotonates the anilinium ion, destroying the ionic lattice and generating the neutral 2-phenoxyaniline free base, which separates as an organic oil.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. The neutral aniline will partition into the organic layer, leaving polar salts and water-soluble degradation products behind.
-
Washing & Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent.
-
Re-Salting: Cool the dried organic filtrate in an ice bath. To reform the pure hydrochloride salt, slowly bubble dry HCl gas through the solution, or dropwise add a standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) until precipitation ceases BenchChem[2].
-
Causality: Using an anhydrous acid source ensures the newly formed salt instantly precipitates out of the non-polar solvent in a highly pure, crystalline form, rather than dissolving into an aqueous phase.
-
-
Isolation: Filter the pristine white/off-white crystals, wash with cold ether, and dry under vacuum.
-
Self-Validation Step: Take a melting point of the dried solid. Pure 2-phenoxyaniline hydrochloride should exhibit a sharp, narrow melting point range consistent with literature values, confirming the removal of polymeric impurities.
-
References
- BenchChem Technical Support. "Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride." BenchChem. Verify Source
- BenchChem Technical Support. "Effective Drying of Aniline Hydrochloride Salts." BenchChem. Verify Source
- Sciencemadness Discussion Board. "Purification of Aniline Hydrochloride." Sciencemadness. Verify Source
- BenchChem Technical Support. "Efficacy of different purification methods for substituted anilines." BenchChem. Verify Source
Sources
Effective methods for drying hygroscopic 2-phenoxyaniline hydrochloride
Welcome to the technical support guide for handling and drying 2-phenoxyaniline hydrochloride. As a hygroscopic salt, this compound readily absorbs moisture from the atmosphere, which can lead to challenges in handling, weighing, and subsequent reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for ensuring the anhydrous state of your material.
Frequently Asked Questions (FAQs)
Q1: My 2-phenoxyaniline hydrochloride arrived as a solid but has become a sticky or clumpy solid. Why did this happen?
This is a classic sign of the compound's hygroscopic nature. 2-Phenoxyaniline hydrochloride, like many amine salts, has a strong affinity for water and will actively absorb moisture from the ambient air.[1][2] This can lead to the dissolution of the solid into absorbed water, resulting in a sticky or clumpy appearance, which makes accurate weighing and handling difficult. It is crucial to store the compound in a tightly sealed container, preferably within a desiccator.[3][4]
Q2: What is the primary concern with using "wet" or hydrated 2-phenoxyaniline hydrochloride in a reaction?
The presence of water can have several detrimental effects on your experiment:
-
Inaccurate Stoichiometry: If you weigh a hydrated sample, the actual mass of the 2-phenoxyaniline hydrochloride will be lower than measured, leading to incorrect molar ratios in your reaction.
-
Reaction Inhibition or Side Reactions: Many organic reactions, especially those involving water-sensitive reagents like organometallics, certain coupling catalysts, or dehydrating agents, can be inhibited or lead to unwanted byproducts in the presence of water.
-
Solubility Issues: The presence of water can alter the solubility profile of the compound and other reagents in organic solvents.
Q3: Can I simply heat the compound in a standard laboratory oven to dry it?
This is strongly discouraged for several reasons. While oven drying is a common technique for non-sensitive, non-hygroscopic materials, it poses significant risks for 2-phenoxyaniline hydrochloride:
-
Thermal Decomposition: The thermal stability of 2-phenoxyaniline hydrochloride may not be high enough to withstand elevated temperatures in the presence of air and moisture.[5] The Safety Data Sheet (SDS) advises avoiding "excess heat."[6] Heating in a standard oven can lead to degradation, discoloration, and impurity formation.
-
HCl Loss: As a hydrochloride salt, there is a risk of liberating hydrogen chloride gas at elevated temperatures, which changes the chemical nature of your compound and can corrode your oven.[7]
-
Inefficiency: For a highly hygroscopic material, simply heating it in a non-vacuum oven may not be sufficient to remove all bound water, as it will be in equilibrium with the moisture present in the oven's atmosphere.
Q4: How do I know when my sample is sufficiently dry?
Visual inspection is not a reliable indicator of dryness. The gold standard for determining trace amounts of water in a sample is Karl Fischer (KF) titration .[8][9] This method is highly selective for water and can quantify moisture content with high accuracy and precision, typically within 1% of the available water.[8] For most applications in drug development and organic synthesis, a water content of <0.1% (1000 ppm) is considered "dry."
Troubleshooting Guide: Common Drying Issues
Issue 1: My sample is still showing high water content by Karl Fischer titration after drying in a vacuum oven for several hours.
This is a common issue that can usually be traced to one of the following causes:
-
Insufficient Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure (ideally <1 mbar). A weak vacuum will not effectively lower the boiling point of water to facilitate its removal at a safe temperature.
-
Temperature is Too Low: While high temperatures are risky, a temperature that is too low (e.g., ambient) may not provide enough energy to overcome the forces binding the water molecules to the salt. A modest temperature increase (e.g., 40-50 °C) can significantly accelerate drying, provided the compound is thermally stable at that temperature.
-
Ineffective Desiccant Trap: If you are not using a cold trap or an in-line desiccant trap between the oven and the pump, the water vapor may simply be drawn into your pump oil, reducing its efficiency. Furthermore, without a desiccant inside the oven (in a separate dish), the partial pressure of water within the chamber can remain too high. Phosphorus pentoxide (P₂O₅) is a highly effective desiccant for this purpose.
-
Insufficient Time: Highly hygroscopic materials can take a significant amount of time to dry completely. For larger quantities, drying for 24-48 hours may be necessary.
Issue 2: The color of my 2-phenoxyaniline hydrochloride darkened after drying.
Color change, typically to a brown or black hue, is often an indicator of thermal decomposition.
-
Cause: The drying temperature was too high. The phenoxy and aniline moieties can be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen.
-
Solution:
-
Lower the drying temperature immediately.
-
Ensure a deep and stable vacuum is achieved before raising the temperature.
-
Consider an alternative, gentler drying method like lyophilization if the material is highly sensitive.[10]
-
Always perform drying on a small test batch first to establish safe temperature limits. A technique like Thermogravimetric Analysis (TGA) can be used to precisely determine the decomposition temperature.[5]
-
Issue 3: I am using a vacuum desiccator at room temperature, but the drying is extremely slow.
-
Cause: Static drying under vacuum without heat is a very slow process. The rate of drying is dependent on the diffusion of water molecules from the solid to the desiccant.[11] While safe, it may not be practical if time is a factor.
-
Solution:
-
Ensure Desiccant Potency: The desiccant (e.g., silica gel, calcium sulfate/Drierite®, P₂O₅) may be saturated.[12] Replace it with fresh, activated desiccant.
-
Increase Surface Area: Spread the sample in a thin layer on a watch glass or petri dish to maximize the surface area exposed to the vacuum.
-
Use a More Powerful Desiccant: Phosphorus pentoxide (P₂O₅) is far more efficient than silica gel or calcium sulfate for achieving a very low-water environment.
-
Transition to a Vacuum Oven: If faster drying is required, transferring the sample to a vacuum oven at a mild temperature (e.g., 40 °C) is the most effective solution.
-
Decision Workflow for Drying Method Selection
The choice of drying method depends on the thermal stability of the compound, the required level of dryness, the available equipment, and the scale of the sample.
Sources
- 1. Sodium Chloride Drying [f-granulator.com]
- 2. Sciencemadness Discussion Board - Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
Technical Support Center: Aniline Desulfurization & Purification
Welcome to the Advanced Technical Support Center for aniline purification. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers and drug development professionals face when removing refractory sulfur impurities from aniline compounds. High-purity aniline is critical; even trace sulfur (ppm levels) can permanently poison noble metal catalysts (e.g., Pd/C, Pt/C) during downstream pharmaceutical synthesis.
This guide bypasses basic distillation advice and focuses on the mechanistic causality of chemical and adsorptive desulfurization techniques.
Strategic Workflow: Method Selection
Before beginning purification, you must select a method scaled to your operational volume and the specific chemical nature of the sulfur impurity (e.g., reducible mercaptans vs. refractory thiophenes).
Caption: Decision tree for selecting an appropriate aniline desulfurization method.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does aniline darken rapidly upon air exposure despite repeated simple distillation? A1: Simple distillation is structurally insufficient for complete purification because many sulfur-containing impurities (such as thiophenes or substituted mercaptans) possess boiling points nearly identical to aniline (184 °C). These trace sulfur compounds auto-oxidize in the presence of air, forming highly colored polymeric complexes. To achieve a colorless, stable product, you must chemically alter the sulfur species before distillation. Treatment with stannous chloride ( SnCl2 ) reduces these impurities into heavy, non-volatile complexes that cannot co-distill with the aniline[1].
Q2: How does Reactive Adsorption Desulfurization (RADS) achieve ultra-deep desulfurization without hydrogenating the aniline ring? A2: RADS utilizes engineered bimetallic adsorbents, such as NiO/ZnO−TiO2 . The mechanism relies on the specific affinity of metallic nickel ( Ni0 ) for the lone electron pairs on the sulfur atom. The nickel active sites coordinate with the sulfur, cleaving the C-S bond. The sulfur is then immediately transferred to the adjacent ZnO support, forming stable ZnS , while the hydrocarbon portion is released. Because this process is highly selective to C-S cleavage, it avoids the undesired saturation of the aniline aromatic ring, effectively dropping sulfur levels below 5 ppm[2].
Q3: In large-scale gas-phase hydrogenation, why is an aqueous base extraction step required before final distillation? A3: During the industrial gas-phase hydrogenation of nitrobenzene, acidic sulfur byproducts and high-boiling phenolic impurities are generated. Subjecting the fractional condensates to an extraction with an aqueous base (e.g., >0.7% mass NaOH or KOH ) forces a liquid-liquid phase separation. The base deprotonates the acidic impurities, driving them into the aqueous phase, leaving the organic aniline phase significantly purified and lowering the thermodynamic burden on the final distillation column[3].
Section 2: Troubleshooting Guide
Issue: Downstream hydrogenation catalysts (Pd/C or Pt/C) are rapidly deactivating when using newly synthesized aniline.
-
Diagnosis: Catalyst Poisoning via Sulfur Chemisorption. Sulfur atoms possess free electron pairs that bind irreversibly to the active d-band orbitals of noble metals, blocking hydrogen activation[4].
-
Resolution: Your current aniline batch contains >10 ppm sulfur. Divert the batch and perform a pre-treatment using either the Stannous Chloride protocol (for lab scale) or pass it through a Ni-based RADS fixed-bed reactor (for pilot scale) until sulfur levels are analytically confirmed to be <5 ppm.
Issue: A stubborn emulsion forms during the alkalinization step of the SnCl2 treatment, preventing phase separation.
-
Diagnosis: Incomplete neutralization resulting in the precipitation of insoluble tin(II) hydroxide ( Sn(OH)2 ).
-
Resolution: The pH of the system is too low. You must add excess concentrated NaOH until the pH strictly exceeds 12. At highly alkaline pH, the insoluble tin hydroxides convert into soluble stannate ions ( [Sn(OH)6]2− ), which remain entirely in the aqueous phase, instantly breaking the emulsion and allowing the organic aniline layer to separate cleanly[5].
Section 3: Quantitative Comparison of Desulfurization Methods
To assist in experimental design, the following table synthesizes the operational parameters and expected quantitative outcomes of standard desulfurization techniques.
| Method | Target Impurities | Reagents / Catalysts | Typical S-Reduction | Scalability | Primary Mechanism |
| Chemical Reduction | Mercaptans, Disulfides | SnCl2 , HCl , NaOH | >95% removal | Lab to Small Pilot | Forms non-volatile Sn-S complexes |
| Reactive Adsorption (RADS) | Thiophenes, Benzothiophenes | NiO/ZnO−TiO2 | 300 ppm → <5 ppm | Pilot to Industrial | C-S bond cleavage, S-transfer to ZnO |
| Base Extraction | Acidic S-byproducts | Aqueous NaOH/KOH | Moderate to High | Industrial | Liquid-liquid phase separation |
Section 4: Validated Experimental Protocols
Protocol A: Chemical Desulfurization using Stannous Chloride (Lab Scale)
This protocol is a self-validating system designed to chemically sequester reducible sulfur compounds prior to distillation[1][5].
Caption: Step-by-step workflow for removing sulfur impurities from aniline using SnCl2.
Step-by-Step Methodology:
-
Primary Drying: Add solid Potassium Hydroxide (KOH) pellets to the crude aniline and let sit overnight.
-
Causality: Aniline is highly hygroscopic. KOH effectively removes water without protonating the basic amine group. Acidic desiccants (like H2SO4 ) would erroneously form aniline salts.
-
-
Reduction Preparation: In a separate flask, dissolve Stannous Chloride ( SnCl2 ) in concentrated Hydrochloric Acid ( HCl ).
-
Causality: SnCl2 requires a highly acidic medium to prevent hydrolysis and maintain its state as a potent reducing agent.
-
-
Reflux: Slowly add the SnCl2/HCl solution to the aniline. Heat the mixture to reflux for 2 to 4 hours under an inert nitrogen atmosphere.
-
Causality: Thermal energy accelerates the reduction of volatile sulfur species, converting them into heavy, non-volatile tin-sulfur complexes.
-
-
Alkalinization: Cool the reaction mixture to room temperature. Slowly add a concentrated aqueous NaOH solution until the pH is >12 .
-
Causality: This step serves a dual purpose: it neutralizes the aniline hydrochloride salt back into the free aniline base, and it converts excess tin into soluble stannate ions, preventing emulsion formation.
-
-
Steam Distillation: Pass live steam through the alkaline mixture.
-
Causality: Steam distillation allows the free aniline to co-distill with water at a lower temperature, leaving the heavy tin-sulfur complexes permanently trapped in the distillation flask.
-
-
Final Isolation: Separate the organic aniline layer from the aqueous distillate. Dry the aniline over fresh KOH pellets, followed by a final vacuum distillation.
-
Causality: Vacuum distillation (reduced pressure) lowers the boiling point of aniline, preventing thermal degradation and aerial oxidation during the final purification step.
-
-
System Validation: Analyze the final distillate using Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD). The protocol is validated when the sulfur peak integrates to <5 ppm.
Protocol B: Reactive Adsorption Desulfurization (Pilot Scale)
For larger volumes where chemical reduction is economically unviable, RADS provides continuous, ultra-deep desulfurization[2].
Step-by-Step Methodology:
-
Adsorbent Activation: Load the NiO/ZnO−TiO2 adsorbent into a fixed-bed reactor. Heat the bed to 400 °C under a continuous stream of Hydrogen gas ( H2 ) for 4 hours.
-
Causality: The hydrogen stream reduces the inactive NiO to metallic Ni0 . This metallic state is the required active species for catalytic C-S bond cleavage.
-
-
System Purge: Cool the reactor to the operating temperature (typically 250–300 °C) and purge the system with inert Nitrogen gas.
-
Causality: Removing hydrogen prevents unwanted hydrogenation of the aniline aromatic ring, while the inert atmosphere prevents the highly reactive Ni0 sites from re-oxidizing.
-
-
Continuous Flow: Pump the crude aniline through the heated bed at a controlled Liquid Hourly Space Velocity (LHSV) of 1.0−2.0 h−1 .
-
Causality: Controlling the LHSV ensures the aniline has sufficient residence time within the pores of the adsorbent for the thiophenic sulfur to bind to the nickel, cleave, and transfer to the zinc oxide support.
-
-
System Validation: Continuously monitor the reactor effluent using inline X-ray Fluorescence (XRF). The system is self-validating as long as the effluent registers <5 ppm sulfur. A spike in sulfur indicates breakthrough, signaling that the ZnO capacity is exhausted and requires regeneration.
References
- Purification of Aniline - Chempedia - LookChem. LookChem.
- Process for the purification of aniline from gas phase hydrogenations - EP2828233A1.
- 3-(2,2,2-Trifluoroethoxy)aniline - Benchchem. Benchchem.
- Deep Adsorption Desulfurization of Fluid Catalytic Cracking Light Gasoline on NiO/ZnO-TiO2 Adsorbents.
- Perspectives on strategies for improving ultra-deep desulfurization of liquid fuels through hydrotre
Sources
- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2828233A1 - Process for the purification of aniline from gas phase hydrogenations - Google Patents [patents.google.com]
- 4. Frontiers | Perspectives on strategies for improving ultra-deep desulfurization of liquid fuels through hydrotreatment: Catalyst improvement and feedstock pre-treatment [frontiersin.org]
- 5. 3-(2,2,2-Trifluoroethoxy)aniline|CAS 123207-61-4 [benchchem.com]
Optimizing reaction conditions for the synthesis of 2-phenoxyaniline
Technical Support Center: Synthesis of 2-Phenoxyaniline
Welcome to the Technical Support Center for the synthesis of 2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful synthesis of this valuable intermediate. 2-Phenoxyaniline is a key building block in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] This resource focuses on the two most prevalent and effective synthetic strategies: the classical Ullmann Condensation and the modern Buchwald-Hartwig Amination.
Section 1: Strategic Synthesis Overview
The synthesis of 2-phenoxyaniline can be approached via two primary retrosynthetic disconnections: formation of the C-O ether bond or the C-N amine bond.[3] This leads to two distinct and highly utilized synthetic pathways.
-
Ullmann Condensation (C-O Bond Formation): A classical copper-catalyzed reaction coupling an aryl halide with a phenol. This method is often cost-effective but can require harsh reaction conditions.[3][4]
-
Buchwald-Hartwig Amination (C-N Bond Formation): A modern palladium-catalyzed cross-coupling reaction. This approach generally offers milder conditions, broader functional group tolerance, and often results in higher yields.[3][5][6]
The choice between these pathways will depend on factors such as available starting materials, scale of the reaction, and sensitivity of functional groups on the substrates.
Logical Workflow for Synthesis Strategy Selection
Caption: Decision workflow for selecting a synthetic route to 2-phenoxyaniline.
Section 2: Ullmann Condensation Route: FAQs and Troubleshooting
The Ullmann condensation for diaryl ether synthesis involves the coupling of a phenol with an aryl halide, catalyzed by copper.[4][7] For the synthesis of 2-phenoxyaniline, this typically involves the reaction of 2-aminophenol with an activated aryl halide or the coupling of phenol with 2-haloaniline. A more common approach involves coupling phenol with a 2-halonitrobenzene followed by reduction of the nitro group.
Frequently Asked Questions (Ullmann Condensation)
Q1: What is the optimal copper source for the reaction? A: Copper(I) salts such as CuI, CuBr, or CuCl are generally preferred as they are often the active catalytic species.[8] While Cu(0) or Cu(II) sources can be used, they may require in-situ reduction to Cu(I) to initiate the catalytic cycle. The purity of the copper source is crucial; older or oxidized salts can lead to diminished yields.[9]
Q2: How critical is the choice of ligand? A: While traditional Ullmann reactions were often performed without ligands at very high temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions.[4] Ligands such as 1,10-phenanthroline, L-proline, and N,N-dimethylglycine can stabilize the copper catalyst and improve yields.[8][10] The choice of ligand is often substrate-dependent, and screening may be necessary.
Q3: Which base and solvent combination is most effective? A: A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices.[10][11] The choice of base can significantly impact the reaction outcome.[11] High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically employed to ensure the solubility of the reagents and to reach the necessary reaction temperatures.[7][12]
Troubleshooting Guide: Ullmann Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive copper catalyst (oxidized). | Use a fresh, high-purity Cu(I) source. Consider pre-treating the reaction vessel to remove trace oxygen. |
| Inappropriate ligand or no ligand used. | Screen a panel of ligands (e.g., 1,10-phenanthroline, L-proline).[8] | |
| Suboptimal base or solvent. | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure the use of an anhydrous, high-boiling polar solvent.[8] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for decomposition.[8] | |
| Formation of Side Products (e.g., debromination) | Presence of protic impurities (water). | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar).[8][13] |
| Reaction temperature is too high. | Reduce the reaction temperature. While Ullmann reactions often require heat, excessive temperatures can lead to decomposition. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Add a fresh portion of the copper catalyst and ligand. |
| Poor solubility of reagents. | Consider a different solvent or increasing the reaction temperature. |
Section 3: Buchwald-Hartwig Amination Route: FAQs and Troubleshooting
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, catalyzed by palladium complexes with bulky, electron-rich phosphine ligands.[6][14] For 2-phenoxyaniline synthesis, this would typically involve the coupling of 2-phenoxyaniline precursors like 2-bromo- or 2-chlorophenoxybenzene with an ammonia equivalent, or the coupling of phenol with a 2-haloaniline.
Frequently Asked Questions (Buchwald-Hartwig Amination)
Q1: How do I select the right palladium catalyst and ligand? A: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. Pre-formed palladium(II) precatalysts like (XPhos)Pd G3 or (tBuXPhos)Pd G3 are often highly effective as they readily form the active Pd(0) species.[15] The ligands are typically bulky, electron-rich biaryl monophosphines such as XPhos, SPhos, or RuPhos, which promote both oxidative addition and reductive elimination steps.[14][16]
Q2: What is the role of the base in this reaction? A: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[17] Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used depending on the substrate.[17][18]
Q3: Which solvents are suitable for Buchwald-Hartwig amination? A: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are commonly used.[5][19] The choice of solvent can influence the solubility of the base and other reagents, which in turn can affect the reaction rate.[20]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient generation of the active Pd(0) catalyst. | Use a modern precatalyst (e.g., a G3 palladacycle).[15] Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst oxidation.[19] |
| Incorrect ligand choice for the substrate. | Screen a variety of bulky, electron-rich phosphine ligands.[21] | |
| Impure reagents, especially the amine or solvent. | Purify the amine before use. Ensure the solvent is anhydrous and degassed.[15][19] | |
| Formation of Hydrodehalogenated Byproduct | β-hydride elimination from the palladium-amido intermediate.[17] | This is more common with primary amines. Using a bulkier ligand can sometimes suppress this side reaction.[19] |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are scrupulously dry. | |
| Formation of Homocoupled Byproducts | Catalyst decomposition or side reactions. | Lower the reaction temperature. Ensure a proper ligand-to-palladium ratio. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxyaniline via Ullmann Condensation and Reduction
This is a two-step process involving the Ullmann coupling of 2-chloronitrobenzene and phenol, followed by the reduction of the nitro group.
Step A: Synthesis of 2-Nitrodiphenyl Ether
-
To an oven-dried flask, add CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add 2-chloronitrobenzene (1.0 equiv.), phenol (1.2 equiv.), and anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-nitrodiphenyl ether.
Step B: Reduction to 2-Phenoxyaniline
-
Dissolve the 2-nitrodiphenyl ether (1.0 equiv.) in ethanol.
-
Add 10% Pd/C catalyst (5-10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield 2-phenoxyaniline.
Protocol 2: Synthesis of 2-Phenoxyaniline via Buchwald-Hartwig Amination
This protocol outlines the coupling of 2-bromoanisole with aniline, followed by demethylation.
Step A: Synthesis of N-Phenyl-2-methoxyaniline
-
In a glovebox, add 2-bromoanisole (1.0 equiv.), aniline (1.2 equiv.), NaOtBu (1.4 equiv.), and a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial.[19]
-
Add anhydrous, degassed toluene.[19]
-
Seal the vial and heat to 100 °C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Step B: Demethylation to 2-Phenoxyaniline
-
Dissolve the N-phenyl-2-methoxyaniline in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add BBr₃ (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product, dry the organic layer, and purify as needed.
Reaction Optimization Workflow
Caption: General workflow for optimizing cross-coupling reactions.
References
- Benchchem. Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide.
- ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development.
- WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination.
- Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Grokipedia. Buchwald–Hartwig amination.
- PMC. Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetrization.
- Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
- Arkivoc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Wikipedia. Ullmann condensation.
- Benchchem. catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Uses of 2-Phenoxyaniline.
- Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- Benchchem. Optimization of Buchwald-Hartwig amination conditions.
- Cross-Coupling Reactions Guide. Cross-Coupling Reactions Guide.
- Reddit. Troubleshooting Ullmann Couplint : r/Chempros.
- MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
- Taylor & Francis. Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Alfa Chemistry. Buchwald-Hartwig Coupling.
- Sciencemadness Discussion Board. Ullmann Reaction Questions - Powered by XMB 1.9.11.
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- 2. tandfonline.com [tandfonline.com]
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- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 9. reddit.com [reddit.com]
- 10. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
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- 21. jmcct.com [jmcct.com]
Strategies to improve the yield of 2-phenoxyaniline hydrochloride
Technical Support Center: Yield Optimization for 2-Phenoxyaniline Hydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 2-phenoxyaniline hydrochloride—a critical intermediate in the development of COX-2 inhibitors and other pharmaceutical agents.
The synthesis of this compound involves three distinct phases: C-O bond formation, nitro reduction, and anhydrous salt crystallization. Below, we address the most common bottlenecks encountered during these stages, providing mechanistic insights and self-validating protocols to ensure high-yield, reproducible results.
Three-step synthetic workflow for 2-phenoxyaniline hydrochloride.
Section 1: Ullmann Condensation (C-O Bond Formation)
FAQ 1: Why is my yield of 2-nitrodiphenyl ether stalling below 60% despite extended heating (>24 hours)?
Causality & Mechanistic Insight: If you are using the classical Ullmann condensation conditions (stoichiometric copper powder, >200 °C), your yield is likely suffering from catalyst degradation and side reactions such as homocoupling. At high temperatures, insoluble Cu(0) is prone to oxidation and disproportionation, leading to a loss of the active Cu(I) catalytic species[1]. The Solution: Transition to a ligand-accelerated, catalytic Ullmann-type coupling. By utilizing a catalytic amount of Copper(I) Iodide (CuI) paired with an amino acid ligand (e.g., N,N-dimethylglycine or picolinic acid), the Cu(I) center is solubilized and stabilized[1]. This significantly lowers the activation energy required for the oxidative addition of the aryl halide, allowing the reaction to reach completion at a much milder 120–130 °C, thereby suppressing side reactions[2].
Optimized Protocol: Ligand-Accelerated Ullmann Condensation
-
Preparation: Charge an oven-dried Schlenk flask with 2-chloronitrobenzene (10.0 g, 63.5 mmol), phenol (7.17 g, 76.2 mmol), anhydrous K₂CO₃ (17.5 g, 127 mmol), CuI (1.2 g, 6.35 mmol, 10 mol%), and N,N-dimethylglycine (1.3 g, 12.7 mmol, 20 mol%).
-
Solvent Addition: Add 50 mL of anhydrous Dimethylformamide (DMF).
-
Degassing: Purge the mixture with dry N₂ gas for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Cu(I) catalyst.
-
Reaction: Heat the vigorously stirred mixture to 120 °C for 12 hours.
-
Workup: Cool to room temperature, quench with 200 mL of water, and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Self-Validation Check: Perform TLC (Hexane:Ethyl Acetate 9:1). The protocol is validated when the 2-chloronitrobenzene spot (R_f ~0.6) is completely absent, and a single major product spot appears (R_f ~0.4).
Section 2: Nitro Reduction (C-N Bond Formation)
FAQ 2: During catalytic hydrogenation, I am observing significant ether bond cleavage. How do I prevent this over-reduction?
Causality & Mechanistic Insight: Standard catalytic hydrogenation using 10% Pd/C under H₂ pressure is highly effective for nitro reduction but lacks chemoselectivity. Palladium can insert into activated benzylic or diaryl C-O bonds, catalyzing hydrogenolysis and cleaving your intermediate back into phenol and aniline derivatives. The Solution: Abandon Pd/C in favor of a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This method operates via a Single Electron Transfer (SET) mechanism that is exclusively specific to the N-O bonds of the nitro group. Because it does not rely on surface-bound hydrogen insertion, the diaryl ether bond remains 100% intact.
Optimized Protocol: Chemoselective Fe/NH₄Cl Reduction
-
Preparation: Dissolve the crude 2-nitrodiphenyl ether (10.0 g, 46.5 mmol) in a solvent mixture of Ethanol (75 mL) and DI Water (25 mL).
-
Reagent Addition: Add fine Iron powder (13.0 g, 232 mmol, 5.0 eq) and NH₄Cl (4.97 g, 93.0 mmol, 2.0 eq) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous mechanical stirring for 4 hours.
-
Workup: While still hot, filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad with hot ethanol (50 mL). Concentrate the filtrate to remove ethanol, extract the aqueous residue with Dichloromethane (2 x 100 mL), dry over Na₂SO₄, and evaporate to yield 2-phenoxyaniline as a pale oil/solid.
-
Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is complete and validated when the starting material mass (m/z 216[M+H]⁺) is undetectable, and the product mass (m/z 186 [M+H]⁺) is the sole peak, with no phenol byproduct (m/z 95 [M-H]⁻) present.
Section 3: Hydrochloride Salt Formation & Crystallization
FAQ 3: My 2-phenoxyaniline free base is highly pure, but my isolated yield of the hydrochloride salt drops below 60%. What is the optimal protocol?
Causality & Mechanistic Insight: Yield loss during salt formation is almost always caused by the presence of water. If you are using concentrated aqueous HCl (which is ~63% water by weight), the introduced water heavily solvates the highly polar protonated amine and chloride ions. This shifts the crystallization equilibrium, keeping a large portion of your product dissolved in the mother liquor. The Solution: Utilize strictly anhydrous conditions. By dissolving the free base in a weakly polar organic solvent (like ethyl acetate) and introducing a standardized solution of anhydrous HCl in dioxane[3], the resulting hydrochloride salt is forced to precipitate immediately and quantitatively due to its complete insolubility in the anhydrous organic medium.
Optimized Protocol: Anhydrous Hydrochloride Crystallization
-
Preparation: Dissolve 2-phenoxyaniline free base (5.0 g, 27.0 mmol) in anhydrous Ethyl Acetate (50 mL) in a dry, round-bottom flask.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
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Anhydrous HCl Addition: Under vigorous stirring, dropwise add 4N HCl in dioxane (7.4 mL, 29.7 mmol, 1.1 eq) over 10 minutes[3]. A white crystalline precipitate will form immediately.
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Maturation: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation and particle growth.
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Isolation: Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 20 mL) to remove residual dioxane and unreacted free base. Dry under high vacuum at 40 °C for 4 hours.
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Self-Validation Check: Dissolve 10 mg of the dried salt in 1 mL of D₂O. ¹H-NMR should show a distinct downfield shift of the aromatic protons ortho to the amine compared to the free base, confirming 100% protonation.
Quantitative Data Summary
The table below summarizes the expected improvements when transitioning from standard to optimized protocols.
| Reaction Stage | Standard Protocol | Standard Yield | Optimized Protocol | Optimized Yield | Key Purity Metric |
| 1. C-O Coupling | Cu powder, 200 °C, 24h | 45–55% | CuI / N,N-dimethylglycine, 120 °C, 12h | 85–92% | <2% homocoupling (HPLC) |
| 2. Nitro Reduction | 10% Pd/C, H₂ (50 psi), 12h | 60–70% | Fe / NH₄Cl, 80 °C, 4h | 90–95% | No ether cleavage (GC-MS) |
| 3. Salt Formation | Aq. conc. HCl, Ethanol | 50–60% | Anhydrous HCl in Dioxane, EtOAc | 95–98% | >99% assay (Titration) |
Troubleshooting Decision Tree
Use the following logical workflow to isolate the exact cause of yield bottlenecks during your scale-up.
Troubleshooting decision tree for isolating yield bottlenecks.
References
-
Title: Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: MDPI URL: [Link]
-
Title: Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells Source: PMC (National Institutes of Health) URL: [Link]
Sources
Identification and minimization of by-products in 2-phenoxyaniline reactions
Welcome to the technical support center for the synthesis of 2-phenoxyaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, with a focus on identifying and minimizing by-product formation. We will explore the two primary synthetic strategies—the Ullmann Condensation and the Buchwald-Hartwig Amination—providing in-depth, field-proven insights to optimize your reaction outcomes.
Part 1: The Ullmann Condensation Route
The Ullmann condensation is a classic, copper-catalyzed method for forming C-O or C-N bonds.[1][2] While robust, it traditionally requires high temperatures, which can lead to a range of side reactions.[2] Modern protocols, however, have introduced ligands and catalytic systems that allow for milder and more efficient transformations.[1]
Frequently Asked Questions (Ullmann Route)
Q1: I'm observing a significant amount of a biaryl by-product from the homocoupling of my aryl halide. What causes this and how can I prevent it?
A1: Homocoupling is a classic side reaction in Ullmann condensations where two molecules of the aryl halide reactant couple to form a biaryl species. This is often driven by high reaction temperatures and the nature of the copper catalyst. The mechanism involves the formation of an organocopper intermediate which can react with a second molecule of aryl halide before the desired cross-coupling occurs.[3]
To minimize this:
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Lower the Reaction Temperature: This is the most critical parameter. The introduction of specific ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) can stabilize the copper catalyst, making the desired cross-coupling more favorable at lower temperatures (e.g., 110-130°C instead of >150°C).[1]
-
Use Catalytic Copper: Stoichiometric copper can promote homocoupling. Using a catalytic amount of a Cu(I) source like CuI (5-10 mol%) is generally sufficient and preferred.[1]
-
Control Reactant Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the phenol or amine nucleophile can help ensure the aryl halide is consumed primarily through the cross-coupling pathway.
Q2: My reaction is sluggish, and the conversion is low even after extended heating. What are the likely causes?
A2: Low conversion is typically due to catalyst inactivity or suboptimal reaction conditions.
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Catalyst Source and Activation: Traditional "activated" copper powder can be inconsistent.[2] Using a well-defined Cu(I) salt like CuI or CuBr is more reliable. Ensure the catalyst is not oxidized; using fresh, high-purity catalyst is crucial.
-
Base Selection: The base is critical for deprotonating the phenol or amine nucleophile. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), especially for less reactive substrates.[1]
-
Solvent Choice: The solvent must be polar, aprotic, and high-boiling to facilitate the reaction. Common choices include DMF, NMP, or dioxane.[2][4] Ensure the solvent is anhydrous, as water can interfere with the formation of the active copper-phenoxide or copper-amide species.
Q3: Besides homocoupling, what other major by-products should I look for?
A3: The primary alternative by-product is hydrodehalogenation , where the aryl halide is reduced to the corresponding arene (e.g., bromobenzene is reduced to benzene). This is more common under very high temperatures or if a source of hydrogen is present (e.g., certain solvents or additives). Another potential issue is the formation of isomeric products if your starting materials have multiple potential reaction sites. Careful analysis of starting material purity is key to avoiding this.[5][6]
Troubleshooting Guide: Ullmann Condensation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Inactive copper catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh, high-purity Cu(I) salt (e.g., CuI). Consider adding a ligand like 1,10-phenanthroline.[1] 2. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] 3. Incrementally increase the temperature, but monitor for by-product formation. |
| Significant Homocoupling | 1. Reaction temperature is too high. 2. Using stoichiometric or excess copper metal. | 1. Lower the temperature. This is often enabled by the use of a suitable ligand. 2. Use catalytic (5-10 mol%) CuI. |
| Hydrodehalogenation | 1. Excessively high reaction temperature. 2. Presence of a hydrogen donor. | 1. Reduce the reaction temperature. 2. Ensure anhydrous, high-purity solvents and reagents are used. |
| Excess Phenol in Product | 1. Incomplete reaction work-up. | 1. During aqueous work-up, perform a wash with a dilute base (e.g., 1 M NaOH) to extract the acidic phenol into the aqueous layer.[4] |
Visualizing the Ullmann Mechanism & By-Product Formation
Caption: General Ullmann cycle and competing homocoupling pathway.
Part 2: The Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for C-N bond formation.[7][8] It generally proceeds under milder conditions than the Ullmann reaction but is highly sensitive to the choice of ligand, base, and the exclusion of oxygen.
Frequently Asked Questions (Buchwald-Hartwig Route)
Q1: Hydrodehalogenation of my aryl halide is the major product. How do I suppress this side reaction?
A1: Hydrodehalogenation is arguably the most common by-product in Buchwald-Hartwig aminations. It arises from a competing pathway to the desired reductive elimination step. The key intermediate, L-Pd(Ar)(Amine), can undergo β-hydride elimination if the amine has an α-hydrogen, or it can react with other hydrogen sources, leading to the formation of an arene (Ar-H) instead of the desired product (Ar-Amine).[7]
To minimize hydrodehalogenation:
-
Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination, which is the product-forming step. A faster reductive elimination outcompetes the β-hydride elimination pathway.[7] Ligands like Xantphos or BrettPhos are specifically designed for this purpose.[4][8]
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Lowering the temperature can therefore disfavor the side reaction.[7]
-
Use a Precatalyst: Using a well-defined palladium precatalyst ensures more reliable and efficient formation of the active Pd(0) species, leading to cleaner reactions.[7]
Q2: I'm forming a significant amount of triarylamine by-product. How can I improve selectivity for the desired 2-phenoxyaniline?
A2: This "over-arylation" occurs when the 2-phenoxyaniline product, which is itself a secondary amine, competes with the starting amine nucleophile and reacts with another molecule of the aryl halide.
To improve selectivity:
-
Control Stoichiometry: Use a slight excess of the primary amine nucleophile relative to the aryl halide. This increases the probability that the palladium complex will react with the starting amine rather than the product.
-
Ligand Selection: Certain bulky ligands can sterically hinder the approach of the larger product amine to the palladium center, thus favoring the reaction with the smaller starting amine. Ligands like BrettPhos have been shown to prevent the over-arylation of primary amines.
-
Monitor Reaction Progress: Follow the reaction by TLC or LCMS and stop it once the starting aryl halide is consumed to prevent the slower, secondary arylation from becoming significant.
Q3: My reaction is not proceeding. What are the most important parameters to check?
A3: Failure of a Buchwald-Hartwig reaction is almost always linked to one of three things: the catalyst, the base, or the atmosphere.
-
Catalyst Deactivation: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[7] Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] Ensure the base is fresh and anhydrous. The physical form of the base can also matter; finely ground powder provides more surface area.
-
Ligand Purity: Ligands can degrade over time. Use a high-purity ligand from a reliable source.
Q4: My substrate contains an ester. The strong base (NaOtBu) is causing saponification. What are my options?
A4: Base-sensitive functional groups like esters, ketones, or nitro groups are incompatible with strong alkoxide bases.[7][8] In these cases, a weaker inorganic base should be used. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[7] The trade-off is that the reaction may require higher temperatures or longer reaction times to achieve full conversion.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Inactive/oxidized catalyst. 2. Inappropriate ligand or base. 3. Insufficiently inert atmosphere. | 1. Use a high-purity palladium source, preferably a precatalyst.[7] 2. Screen different ligands (e.g., Xantphos, BrettPhos) and ensure a strong, anhydrous base is used. 3. Thoroughly degas the solvent and maintain a positive pressure of Ar or N₂. |
| Hydrodehalogenation | 1. β-hydride elimination is competing with reductive elimination. | 1. Use a bulkier, more electron-rich ligand to accelerate reductive elimination.[7] 2. Lower the reaction temperature. |
| Over-arylation | 1. Product amine is re-engaging in the catalytic cycle. | 1. Use a slight excess of the starting amine. 2. Employ a sterically hindered ligand that disfavors reaction with the bulky product. 3. Stop the reaction as soon as the limiting reagent is consumed. |
| Reaction with Functional Groups | 1. Base is too strong (e.g., NaOtBu) for sensitive groups like esters or nitro groups. | 1. Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[7] Be prepared to increase reaction time or temperature. |
Optimized Protocol: Buchwald-Hartwig Synthesis of 5-tert-pentyl-2-phenoxyaniline
This protocol is adapted from established methods for forming the C-N bond.[4]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.001 mol), Xantphos (0.0024 mol), and sodium tert-butoxide (0.14 mol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add a solution of 1-bromo-2-phenoxybenzene (0.1 mol) and 4-tert-pentylaniline (0.12 mol) in anhydrous, degassed toluene (100 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LCMS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the pure product.
Visualizing the Buchwald-Hartwig Mechanism & Key Competition
Caption: Buchwald-Hartwig cycle showing the critical competition.
References
- Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide. Benchchem.
- Synthesis of 2-nitro-5-phenoxyaniline. PrepChem.com.
- Common side reactions in the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-. Benchchem.
- Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
- Ullmann condens
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Ullmann Condens
- Ullmann Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Challenges and solutions in scaling up 2-phenoxyaniline hydrochloride production
Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of 2-phenoxyaniline hydrochloride—a critical intermediate for NSAIDs (like nimesulide) and various kinase inhibitors.
As you transition from bench-scale (grams) to pilot-scale (kilograms), the thermodynamic and kinetic realities of the reaction change drastically. This guide bypasses basic theory to address the exact mechanistic failures, thermal bottlenecks, and crystallization issues you will encounter, providing field-proven, self-validating solutions.
🗂️ Knowledge Base: Core Synthesis Workflow
Before diving into specific troubleshooting tickets, review the validated synthetic architecture for 2-phenoxyaniline hydrochloride.
Chemical synthesis pathway for 2-phenoxyaniline hydrochloride.
🛠️ Troubleshooting Terminal: Frequently Asked Questions
Ticket #402: Overcoming Exotherm and Selectivity Issues in Etherification
Q: During the Ullmann-type condensation of 2-chloronitrobenzene and phenol, we observe significant diaryl ether byproducts and poor yield at the 50 kg scale. How can we optimize this?
The Causality: The nucleophilic aromatic substitution (SNAr) required to form the C-O ether bond is highly exothermic. In traditional batch reactors, poor mixing at scale creates localized thermal "hot spots." These hot spots provide the activation energy required for secondary side reactions, driving the formation of tar and unwanted diaryl ether byproducts [1].
The Solution: Shift from standard potassium carbonate to a Phase Transfer Catalyst (PTC) system (e.g., tetrabutylammonium bromide - TBAB) in a biphasic mixture, or utilize a highly polar aprotic solvent like DMSO with rigorous temperature control. By enhancing the solubility of the phenoxide ion, the PTC lowers the required reaction temperature from 140°C to ~110°C, effectively shutting down the thermodynamic pathway to byproduct formation.
Ticket #405: Transitioning Nitro Reduction from Batch to Continuous Flow
Q: Our catalytic hydrogenation (Pd/C) of 2-phenoxynitrobenzene suffers from thermal runaways, incomplete conversion, and dangerous hydrogen gas accumulation. What is the recommended approach?
The Causality: The reduction of nitroarenes is violently exothermic (releasing ~500 kJ/mol of heat). Batch reactors suffer from poor gas-liquid-solid mass transfer; hydrogen gas cannot dissolve into the liquid phase fast enough to reach the solid catalyst surface. This starves the reaction, leaves unreacted intermediates, and creates a severe safety hazard due to unconsumed pressurized hydrogen [2].
The Solution: Implement a continuous-flow fixed-bed reactor. Microreactors possess a massive surface-area-to-volume ratio, allowing for instantaneous heat dissipation and near-perfect hydrogen mass transfer.
Continuous-flow catalytic hydrogenation setup for nitroarene reduction.
Quantitative Data Summary: Batch vs. Continuous Flow Hydrogenation To justify the capital expenditure of transitioning to flow chemistry, consult the performance metrics below [3]:
| Performance Metric | Traditional Batch Reactor (Pd/C) | Continuous Flow System (Fixed-Bed) |
| Heat Management | Poor (High risk of adiabatic thermal runaway) | Excellent (Isothermal operation maintained) |
| Hydrogen Utilization | Low (Requires massive excess of H₂) | High (Near stoichiometric utilization) |
| Reaction Time | 2 to 6 hours | 15 seconds to 5 minutes |
| Space-Time Yield | ~0.13 g L⁻¹ min⁻¹ | >90.0 g L⁻¹ min⁻¹ |
| Impurity Profile | High risk of over-reduction/dehalogenation | Tightly controlled via strict residence time |
Ticket #410: Controlling Polymorphism in Hydrochloride Salt Crystallization
Q: When we add aqueous HCl to our free base, the API "crashes out" as a sticky, amorphous solid that traps impurities. How do we achieve a pure, filterable crystal?
The Causality: Water heavily distorts the solubility curve of amine hydrochlorides. Rapid addition of aqueous hydrochloric acid creates massive, uncontrolled supersaturation. This forces rapid, chaotic nucleation (crashing out), which physically traps unreacted starting materials and solvent molecules inside the disorganized crystal lattice [4].
The Solution: Eliminate water from the system. Use anhydrous HCl gas in an aprotic solvent, or generate anhydrous HCl in situ using a trialkylsilyl halide (e.g., TMSCl) reacting with an alcohol. Follow the self-validating protocol below.
🔬 Validated Methodology: Anhydrous Crystallization of 2-Phenoxyaniline HCl
This protocol is engineered as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Free Base Dissolution
-
Action: Dissolve 1.0 kg of 2-phenoxyaniline free base in 10.0 L of anhydrous methyl tert-butyl ether (MTBE) in a glass-lined reactor at 20°C.
-
IPC Validation: Perform Karl Fischer (KF) titration on the solution. Proceed only if water content is <0.1%. High water content will induce oiling out.
Step 2: Controlled Acidification
-
Action: Slowly introduce 1.05 equivalents of anhydrous HCl (either via subsurface sparging of HCl gas or dropwise addition of 4M HCl in dioxane). Maintain the reactor jacket temperature between 15°C and 20°C to control the heat of crystallization.
-
IPC Validation: Monitor the pH using a non-aqueous pH probe. Proceed to the next step only when the apparent pH stabilizes at 2.0.
Step 3: Seeding and Ostwald Ripening
-
Action: Pause the acid addition at the first sign of turbidity. Introduce 5.0 g (0.5 wt%) of highly pure, pre-milled 2-phenoxyaniline hydrochloride seed crystals.
-
Action: Age the suspension by stirring at 5°C for 2 hours.
-
Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the compound crystallizes into the desired, thermodynamically stable polymorph. Aging allows for Ostwald ripening—smaller, impure crystals dissolve and redeposit onto larger, purer crystals.
-
IPC Validation: Utilize Focused Beam Reflectance Measurement (FBRM) to monitor chord length. Proceed to isolation only when the particle size distribution stabilizes, indicating complete ripening.
Step 4: Isolation and Drying
-
Action: Filter the slurry under a positive nitrogen atmosphere to prevent ambient moisture absorption. Wash the filter cake with 2.0 L of cold (0°C) anhydrous MTBE.
-
Action: Dry the product in a vacuum oven at 40°C until constant weight is achieved.
-
Final Validation: Confirm polymorph purity via Powder X-Ray Diffraction (PXRD) and chemical purity via HPLC (>99.5% required).
📚 References
-
Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System. ACS Organic Process Research & Development. Available at: [Link]
-
Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane. Green Chemistry (RSC Publishing). Available at:[Link]
-
Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office (EP2436381A1). Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Catalyst Selection for 2-Phenoxyaniline Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-phenoxyaniline hydrochloride. While the theoretical reaction is straightforward—an Ullmann condensation followed by a nitro reduction and salt formation—the practical execution is highly sensitive to catalyst selection, mass transfer, and atmospheric conditions.
This guide moves beyond basic recipes to explain the causality behind these experimental choices. By understanding the mechanistic "why," you can implement self-validating protocols that ensure high yields, prevent intermediate stalling, and eliminate product degradation.
Section 1: Self-Validating Experimental Protocols
The synthesis of 2-phenoxyaniline hydrochloride is a three-step process. Each step below is designed as a self-validating system, meaning the protocol includes built-in visual or analytical checkpoints to confirm success before proceeding.
Protocol A: Ullmann Condensation (Synthesis of 2-Nitrodiphenyl Ether)
This step establishes the critical C–O ether bond via a copper-catalyzed nucleophilic aromatic substitution [4].
-
Charge the Reactor: To a dry, round-bottom flask, add 2-chloronitrobenzene (1.0 eq), phenol (1.1 eq), anhydrous K₂CO₃ (1.5 eq), and CuI (0.05 eq) in anhydrous DMF.
-
Ligand Addition (Critical): Add 1,10-phenanthroline (0.1 eq). Causality: Unliganded Cu(I) is prone to aggregation into inactive Cu(0) or bulk oxides. The bidentate nitrogen ligand chelates the Cu(I) center, keeping it soluble and accelerating the oxidative addition step.
-
Reaction: Purge the system with N₂ and heat to 120–140 °C for 12–18 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the 2-chloronitrobenzene spot is entirely consumed. Quench with water, extract with EtOAc, and wash the organic layer with 1M NaOH. If the NaOH wash turns intensely yellow, unreacted phenol is present, indicating an incomplete reaction.
Protocol B: Catalytic Nitro Reduction (Synthesis of 2-Phenoxyaniline Free Base)
This step reduces the intermediate to the free amine using heterogeneous catalysis [1].
-
Preparation: Dissolve the purified 2-nitrodiphenyl ether in absolute ethanol to create a 0.5 M solution.
-
Catalyst Loading: Under a strict argon blanket, carefully add 5% Pd/C (0.015 eq Pd). Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; the argon blanket prevents spontaneous ignition.
-
Reduction: Heat to 70 °C and slowly add hydrazine monohydrate (2.0–3.0 eq) dropwise. Alternatively, use a Parr hydrogenator with H₂ gas at 30–50 psi[1].
-
Self-Validation Checkpoint: Filter the hot reaction mixture through a Celite pad to remove the Pd/C. The filtrate must be completely clear and colorless. A persistent yellow or orange tint indicates the presence of unreduced nitroso or hydroxylamine intermediates [2].
Protocol C: Hydrochloride Salt Formation
-
Cooling: Cool the clear filtrate containing the 2-phenoxyaniline free base to 0–5 °C under an inert atmosphere.
-
Precipitation: Vigorously stir the solution and add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether) dropwise.
-
Self-Validation Checkpoint: An immediate precipitation of a white to off-white crystalline solid should occur. Filter, wash with cold diethyl ether, and dry under vacuum. Any pink or brown discoloration indicates oxidation of the free base prior to salt formation.
Section 2: Visualizing the Synthetic Workflow
Fig 1. Three-step synthetic workflow for 2-phenoxyaniline hydrochloride.
Section 3: Catalyst Optimization Data
Selecting the right catalyst prevents downstream bottlenecks. The tables below summarize the quantitative and mechanistic differences between common catalyst systems used in this workflow.
Table 1: Catalyst Selection for Ullmann Condensation (C–O Bond Formation)
| Catalyst System | Additive / Ligand | Temp (°C) | Expected Yield (%) | Mechanistic Advantage & Notes |
| Cu Powder | None | 180–200 | 45–55 | Baseline method. Requires harsh conditions and super-stoichiometric amounts. |
| Cu₂O | None | 160 | 60–70 | Better solubility than Cu(0), but still highly prone to aggregation. |
| CuI | 1,10-Phenanthroline | 120–140 | 85–95 | Ligand stabilizes Cu(I), accelerates reductive elimination, and lowers activation energy [4]. |
Table 2: Catalyst Selection for Nitro Reduction (NO₂ → NH₂)
| Catalyst | Hydrogen Source | Pressure / Temp | Selectivity | Mechanistic Advantage & Notes |
| 10% Pd/C | H₂ gas | 30 psi, 25 °C | High | Standard choice; fast kinetics. Can cause ether cleavage if over-pressurized [3]. |
| 5% Pd/C | Hydrazine hydrate | Reflux (70 °C) | High | Excellent for lab scale; generates in-situ hydrogen, avoiding pressurized vessels [1]. |
| 5% Pt/C | H₂ gas | 10–20 bar, 60 °C | Very High | Prevents hydroxylamine accumulation; minimizes risk of ether hydrogenolysis [2]. |
| Raney Nickel | H₂ gas | 50 psi, 50 °C | Moderate | Cost-effective but highly pyrophoric. Requires careful post-reaction handling[3]. |
Section 4: Troubleshooting Guides & FAQs
Q1: My Ullmann condensation is stalling at 50–60% conversion despite using excess phenol. How do I drive it to completion?
Causality: Stalling in copper-catalyzed Ullmann condensations is almost always caused by the active Cu(I) species dropping out of the catalytic cycle. Without stabilization, Cu(I) disproportionates or aggregates into inactive metallic copper or bulk Cu(II) oxides. Solution: Incorporate a bidentate nitrogen ligand such as 1,10-phenanthroline or N,N-dimethylglycine (0.1–0.2 eq). These ligands chelate the metal center, dramatically increasing its solubility in polar aprotic solvents (like DMF) and lowering the activation energy required for the oxidative addition of 2-chloronitrobenzene [4].
Q2: During the nitro reduction step using Pd/C and H₂, I am observing a buildup of a yellow intermediate, and the reaction stops. What is happening?
Causality: The yellow intermediate is a hydroxylamine or nitroso derivative. The reduction of aromatic nitro groups proceeds in discrete stages (Nitro → Nitroso → Hydroxylamine → Amine). Accumulation of the hydroxylamine intermediate occurs when the catalyst surface becomes poisoned or starved of active hydrogen [2]. Solution:
-
Check for poisons: Ensure your starting 2-nitrodiphenyl ether is thoroughly washed free of residual halides or sulfur.
-
Improve mass transfer: Increase the agitation rate to ensure sufficient H₂ gas dissolution into the liquid phase.
-
Catalyst Switch: If the issue persists, switch from Pd/C to a Pt/C catalyst or a vanadium-doped system (e.g., Pt + NH₄VO₃). Platinum-based catalysts have been mechanistically proven to suppress hydroxylamine accumulation and rapidly drive the reaction to the pure amine [2].
Fig 2. Troubleshooting logic for stalled nitro reduction and hydroxylamine accumulation.
Q3: The final 2-phenoxyaniline hydrochloride salt is precipitating as a pink or light brown powder instead of white. Is the batch ruined?
Causality: Electron-rich anilines like 2-phenoxyaniline are highly susceptible to air oxidation. The pink/brown discoloration is caused by trace amounts of oxidized polyaniline-like oligomers or quinone-imines. This occurs if the free base is exposed to ambient oxygen during the filtration of the reduction catalyst. Solution: The batch is not ruined. You can salvage it by recrystallizing the colored salt from hot ethanol containing a small amount of activated charcoal (Darco) and a single drop of concentrated HCl. To prevent this in future batches, perform the Celite filtration and the subsequent ethereal HCl addition strictly under an inert argon or nitrogen atmosphere.
Q4: Can I use Raney Nickel instead of Pd/C for the reduction?
Causality & Solution: Yes, Raney Nickel is a viable, highly cost-effective alternative for reducing 2-nitrodiphenyl ether [3]. However, it requires higher hydrogen pressures (typically >50 psi) and elevated temperatures (50–60 °C) compared to Pd/C to achieve similar kinetics. Furthermore, Raney Nickel is highly pyrophoric; it must be kept wet at all times and handled with extreme caution during the post-reaction filtration step to prevent laboratory fires.
References
- Guidechem. "How to Prepare 1-IODO-2-PHENOXY-BENZENE? - FAQ".
- Google Patents. "EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds".
- SciSpace. "Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes".
- Benchchem. "An In-Depth Technical Guide to the Deuterium Labeling of Nimesulide".
Technical Support Center: Resolving Incomplete Conversion in 2-Phenoxyaniline Synthesis
Welcome to the Technical Support Center for process chemists and drug development professionals. 2-Phenoxyaniline is a highly valuable scaffold, most notably serving as a critical precursor in the synthesis of the selective COX-2 inhibitor Nimesulide and various agrochemicals.
The synthesis of 2-phenoxyaniline is universally approached via a two-step sequence: an Ullmann condensation of 2-chloronitrobenzene with phenol to form 2-phenoxynitrobenzene, followed by the reduction of the nitro group. Despite being established chemistry, incomplete conversion is a notorious bottleneck that plagues both bench-scale and pilot-scale workflows. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure quantitative yields.
Diagnostic Workflow for Incomplete Conversion
Before altering your reaction parameters, you must isolate which step of the synthetic pathway is failing. Use the diagnostic workflow below to pinpoint the exact chemical bottleneck.
Diagnostic workflow for identifying conversion bottlenecks in 2-phenoxyaniline synthesis.
Troubleshooting Guide 1: The Ullmann Condensation Bottleneck (Step 1)
Q: My Ullmann condensation stalls at 60-70% conversion, leaving unreacted 2-chloronitrobenzene. Why is this happening and how do I push it to completion?
Causality & Mechanisms
The Ullmann ether synthesis relies on the nucleophilic aromatic substitution of an aryl halide by a phenoxide ion, catalyzed by a copper species (e.g., CuI) 1. If the reaction stalls, it is almost entirely dictated by one of three mechanistic failures:
-
Insufficient Phenoxide Generation: Potassium carbonate (K₂CO₃) has notoriously poor solubility in organic solvents like DMF. If the base is not finely pulverized, the deprotonation of phenol becomes rate-limiting, starving the catalytic cycle of the nucleophile.
-
Catalyst Passivation via Moisture: Cu(I) is highly sensitive to moisture at elevated temperatures. Trace water in the solvent or hygroscopic base will quench the active copper species, leading to irreversible catalyst deactivation.
-
Thermal Activation Barriers: While the ortho-nitro group activates the ring for substitution, the C-Cl bond remains robust. Temperatures below 140 °C fail to provide the kinetic energy required for the oxidative addition step of the catalytic cycle.
Step-by-Step Optimized Protocol: Anhydrous Ullmann Condensation
This protocol is engineered to eliminate moisture and maximize surface-area contact for the base.
-
Preparation: Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for 24 hours prior to use. Finely pulverize anhydrous K₂CO₃ using a mortar and pestle, then dry it in a vacuum oven at 110 °C for 2 hours.
-
Reagent Charging: To a flame-dried, nitrogen-flushed round-bottom flask, add 2-chloronitrobenzene (1.0 eq), phenol (1.2 eq), the pulverized K₂CO₃ (2.0 eq), and CuI (0.1 eq).
-
Solvent Addition: Add the anhydrous DMF to achieve a 0.5 M concentration of the aryl halide.
-
Reaction: Heat the mixture to 140–150 °C under a continuous nitrogen atmosphere with vigorous stirring for 6–8 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the 2-chloronitrobenzene spot (Rf ~0.6) completely disappears, replaced by a lower Rf spot (2-phenoxynitrobenzene). The physical mixture should transition from a light suspension to a dark, homogenous-looking slurry.
-
Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer twice with 1M NaOH to remove unreacted phenol, followed by a brine wash. Dry over Na₂SO₄ and concentrate under reduced pressure.
Quantitative Data: Impact of Reaction Conditions on Step 1 Yield
| Base (Condition) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Primary Issue |
| K₂CO₃ (Granular) | DMF (Standard) | 120 | 12 | 45% | Poor base solubility, low thermal energy. |
| K₂CO₃ (Pulverized) | DMF (Standard) | 140 | 8 | 72% | Trace moisture causing Cu(I) passivation. |
| K₂CO₃ (Pulverized/Dry) | DMF (Anhydrous) | 145 | 6 | >98% | Optimal conditions achieved. |
Troubleshooting Guide 2: The Nitro Reduction Bottleneck (Step 2)
Q: I isolated 2-phenoxynitrobenzene successfully, but my catalytic hydrogenation (Pd/C, H₂) stops prematurely. I see a mix of starting material, target product, and an unknown intermediate. What went wrong?
Causality & Mechanisms
Incomplete nitro reduction using palladium on carbon (Pd/C) following an Ullmann coupling is a classic textbook case of catalyst poisoning 2.
Even after standard aqueous workup, residual copper ions from Step 1 can carry over into the organic phase. These heavy metal impurities strongly adsorb onto the active palladium surface, blocking the sites necessary for hydrogen gas dissociation 3. Because nitro reduction is a multi-step cascade (Nitro → Nitroso → Hydroxylamine → Amine), a poisoned catalyst will prematurely stall the reaction, trapping the substrate in the highly reactive hydroxylamine state, which then dimerizes into azoxy byproducts.
Reaction pathway and mechanism of palladium catalyst poisoning by residual copper.
Step-by-Step Optimized Protocol: Iron-Mediated Chemical Reduction
To completely bypass the risk of palladium poisoning, transitioning to a chemical reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is highly recommended. This method is exceptionally robust, cost-effective, and immune to trace copper impurities 4.
-
Solvent Preparation: Dissolve 2-phenoxynitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol:Water.
-
Reagent Charging: Add fine Iron powder (3.2 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq) to the solution.
-
Reaction: Heat the suspension to 80 °C. Critical step: Apply vigorous mechanical stirring for 5 hours. Because this is a heterogeneous solid-liquid reaction, aggressive agitation is mandatory to overcome mass transfer limitations.
-
Self-Validation Check: Spot the reaction on TLC. Expose the developed plate to a ninhydrin stain and heat it. A distinct colored spot confirms the presence of the primary amine (2-phenoxyaniline). The reaction mixture will also lose its distinct yellow nitro-aromatic tint.
-
Filtration & Isolation: Filter the hot mixture through a pad of Celite to remove the iron oxides. Wash the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate in vacuo, partition between water and ethyl acetate, separate the organic layer, dry over MgSO₄, and concentrate to yield the pure 2-phenoxyaniline.
Quantitative Data: Reduction Method Comparison
| Reduction Method | Catalyst/Reagent | Copper Tolerance | Reaction Time | Conversion (%) | Notes |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (Balloon) | Very Low (<10 ppm) | 24 h | 40-55% | Stalls due to Cu poisoning; azoxy dimers form. |
| Catalytic Hydrogenation | 10% Pd/C (Post-EDTA Wash) | Moderate | 12 h | 85% | Requires rigorous purification of Step 1 product. |
| Chemical Reduction | Fe powder, NH₄Cl | High (Immune) | 5 h | >95% | Highly robust; requires vigorous stirring. |
Frequently Asked Questions (FAQs)
Q: Can I telescope the Ullmann condensation and the nitro reduction into a single pot to save time? A: It is highly discouraged for this specific pathway. Telescoping standard Ullmann and Pd/C hydrogenation leads to immediate and irreversible deactivation of the palladium catalyst due to the high salt content (K₂CO₃/KCl) and residual copper. Unless you are utilizing specialized orthogonal non-PGM catalyst pools 2, intermediate isolation is strictly required.
Q: If I insist on using Pd/C hydrogenation, how can I verify the absence of copper? A: Perform an ICP-MS analysis on the intermediate. If ICP-MS is unavailable, utilize a simple colorimetric test using a copper-chelating agent (e.g., bathocuproine). If copper levels exceed 10 ppm, you must perform a rigorous aqueous workup utilizing an EDTA wash or an aqueous ammonia wash to strip the copper before introducing the palladium catalyst.
References
-
The Royal Society of Chemistry. Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. Available at: [Link]
-
ResearchGate. Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. Available at: [Link]
-
PubMed Central (PMC). Diversification of Pharmaceutical Manufacturing Processes: Taking the Plunge into the Non-PGM Catalyst Pool. Available at:[Link]
Sources
Validation & Comparative
Comparative Reactivity Guide: 2-Phenoxyaniline Hydrochloride vs. Standard Aniline Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Steric hindrance, nucleophilic profiling, and catalytic cross-coupling optimization.
Executive Summary & Structural Profiling
In pharmaceutical synthesis and dye manufacturing, aniline derivatives serve as foundational building blocks. However, the reactivity of these aromatic amines is strictly governed by their electronic and steric environments. 2-Phenoxyaniline hydrochloride (CAS 2688-84-8) presents a unique synthetic challenge.
Unlike simple anilines, 2-phenoxyaniline possesses a bulky ether linkage at the ortho position. While the phenoxy group exerts competing electronic effects—electron-donating via resonance (+R) and electron-withdrawing via induction (-I)—its dominant influence on reactivity is primary steric hindrance [1]. Furthermore, because it is commonly supplied as a hydrochloride salt to prevent oxidative degradation [2], synthetic workflows must account for an initial stoichiometric free-basing step before the amine can act as a nucleophile.
Comparative Reactivity Data
To objectively evaluate 2-phenoxyaniline, we must benchmark it against unhindered (aniline), electron-rich (4-methoxyaniline), and highly deactivated (2-nitroaniline) derivatives. The table below synthesizes their relative performance across standard synthetic transformations.
| Substrate | Steric Hindrance (at NH2 ) | Electronic Nature | Relative Nucleophilicity | Typical Amidation Rate ( SNAc ) | Buchwald-Hartwig Yield (Standard Ligands)* |
| Aniline | None | Baseline | Baseline | Fast (< 1 hr) | > 95% |
| 4-Methoxyaniline | None | Strongly Activating (+R) | High | Very Fast (< 30 min) | > 95% |
| 2-Phenoxyaniline | High | Weakly Deactivating (-I > +R) | Moderate-Low | Slow (2–4 hrs) | 40–60% (Requires specialized ligands for >90%) |
| 2-Nitroaniline | High | Strongly Deactivating (-M, -I) | Very Low | Very Slow (> 12 hrs) | < 20% |
*Note: "Standard Ligands" refers to first- or second-generation phosphines like PPh3 or BINAP. Hindered anilines require dialkylbiaryl phosphines (e.g., XPhos) to achieve high yields [3].
Mechanistic Causality: The Ortho-Effect in Action
Why does 2-phenoxyaniline underperform in standard coupling conditions compared to its para-substituted counterparts? The answer lies in the transition state thermodynamics.
Steric Shielding in Nucleophilic Attack
During a nucleophilic acyl substitution (e.g., reacting with an acid chloride), the amine nitrogen must approach the electrophilic carbonyl carbon at the Bürgi-Dunitz angle (~107°). The bulky ortho-phenoxy group physically obstructs this trajectory, reducing the probability of successful collisions. This steric congestion increases the activation energy ( Ea ) and results in a highly rigid transition state, leading to a significant loss in degrees of freedom (a highly negative entropy of activation, ΔS‡ ) [1].
Ligand Dependency in Palladium Catalysis
In Buchwald-Hartwig aminations, ortho-substituted anilines frequently stall the catalytic cycle. Standard bidentate ligands (like BINAP or DPPF) create a tight coordination sphere around the Palladium(II) center. When the bulky 2-phenoxyaniline attempts to coordinate to the Pd(II) intermediate following oxidative addition, the steric clash prevents efficient binding. To overcome this, chemists must use dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) . These bulky, electron-rich ligands enforce a highly reactive mono-ligated L1Pd(0) species and create a specialized "pocket" that accommodates the hindered amine, while their own steric bulk thermodynamically drives the final reductive elimination step [3].
Reactivity pathway of 2-phenoxyaniline highlighting the dominance of ortho-steric hindrance.
Self-Validating Experimental Protocols
To ensure reproducibility and account for the specific chemical nature of 2-phenoxyaniline hydrochloride, the following protocols have been designed with built-in validation checkpoints.
Protocol A: Nucleophilic Acyl Substitution (Amidation)
Objective: Synthesize an amide while overcoming ortho-steric hindrance and neutralizing the HCl salt.
-
Free-Basing: Suspend 2-phenoxyaniline hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert N2 atmosphere.
-
Neutralization: Add Triethylamine ( Et3N , 2.5 equiv, 25 mmol) dropwise at room temperature.
-
Validation Check: The suspension will transition to a clear, slightly orange solution as the insoluble hydrochloride salt is converted to the soluble free base[2]. The excess base acts as an acid scavenger for the subsequent step.
-
-
Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 equiv, 11 mmol) dissolved in 5 mL of DCM over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.
-
Causality: The extended reaction time (compared to 30 mins for unhindered anilines) is strictly required to overcome the primary steric effect of the ortho-phenoxy group [1].
-
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Sterically Demanding Buchwald-Hartwig Cross-Coupling
Objective: C-N bond formation using a tailored catalytic system for hindered substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 2-phenoxyaniline hydrochloride (1.2 equiv, 1.2 mmol), aryl bromide (1.0 equiv, 1.0 mmol), Pd2(dba)3 (2 mol% Pd), XPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu , 3.0 equiv, 3.0 mmol).
-
Causality: 3.0 equivalents of strong base are required: 1.0 equiv to neutralize the aniline hydrochloride salt, 1.0 equiv for the catalytic cycle deprotonation, and 1.0 equiv in excess to ensure basicity is maintained [3].
-
-
Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). Add anhydrous, degassed Toluene (10 mL).
-
Thermal Activation: Heat the mixture to 100 °C for 12 hours.
-
Isolation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Purify via flash column chromatography.
Buchwald-Hartwig catalytic cycle adapted for sterically hindered ortho-substituted anilines.
References
2-Phenoxyaniline Analogs vs. Traditional Substrates: A Comparative Guide to CYP2B Probes
Introduction: The Need for Mechanistic Precision
Cytochrome P450 2B6 (CYP2B6) is a highly polymorphic hepatic enzyme responsible for the biotransformation of numerous clinical therapeutics and environmental toxicants, particularly polybrominated diphenyl ethers (PBDEs) 1. In drug development and molecular toxicology, selecting the correct chemical probe to evaluate CYP2B6 activity is critical.
While traditional functional probes like bupropion and pentoxyresorufin (PROD) excel in high-throughput catalytic assays, they often fail to capture the nuanced structural dynamics and allosteric shifts occurring within the enzyme's active site. To bridge this gap, 2-phenoxyaniline (POA) and its halogenated analogs have emerged as powerful mechanistic probes. Designed to mimic the structure of PBDEs, POA analogs allow researchers to map protein-ligand interactions and uncover the profound influence of redox partners on CYP2B6 binding affinity 1.
This guide objectively compares the performance, kinetic profiles, and experimental applications of POA analogs against traditional CYP2B substrates, providing a definitive framework for assay design.
The Probes: Mechanistic vs. Functional Applications
Mechanistic Probes: 2-Phenoxyaniline (POA) & Analogs
POA and heavily halogenated congeners like 2',4',5'-trichlorophenoxyaniline (2'4'5'TCPOA) are utilized primarily in spectral binding titrations and inhibition assays. Rather than measuring metabolite formation, these probes measure the physical binding event (Spectral Binding Constant, KS ). They are uniquely sensitive to the presence of redox partners—Cytochrome P450 Oxidoreductase (POR) and Cytochrome b5 (Cyt b5)—making them indispensable for structural mapping 1.
Functional Probes: Bupropion & Pentoxyresorufin (PROD)
Bupropion is the FDA-recommended sensitive probe for clinical CYP2B6 drug-drug interaction (DDI) studies 2. Its hydroxylation to hydroxybupropion provides a highly reliable metric for catalytic turnover ( Vmax / kcat ) 3. Similarly, PROD is a classic fluorogenic probe used extensively in in vitro microsome assays to measure O-dealkylation activity rapidly 4. While excellent for screening, they do not provide deep structural insights into halogen selectivity.
CYP2B6 interaction network comparing mechanistic POA probes and functional probes with redox partners.
Comparative Performance & Kinetic Data
The table below synthesizes the kinetic behavior of these probes. Notice the critical discrepancy between KS and IC50 for the unhalogenated POA, which highlights its sensitivity to assay conditions.
| Probe Type | Compound | Primary Application | Key Kinetic Metric | Redox Partner Sensitivity |
| Mechanistic | 2-Phenoxyaniline (POA) | Structural mapping, PBDE mimic | KS , IC50 | High: Addition of POR decreases binding affinity by ~4.2-fold. |
| Mechanistic | 2',4',5'-TCPOA | Halogenated binding insights | KS≈IC50 | Moderate: Cyt b5 alters IC50 , but bulk maintains tight binding. |
| Functional | Bupropion | Clinical DDI, FDA standard | Km≈95μM , kcat≈6.8 min−1 | Low: POR is strictly required for turnover, not used for binding shifts. |
| Functional | Pentoxyresorufin | High-throughput in vitro screening | Km≈1−5μM | Low: Standard fluorescence activity metric. |
Mechanistic Insights & Causality: The Role of Redox Partners
As an Application Scientist, it is crucial to understand why these kinetic discrepancies occur. When evaluating CYP2B6, researchers often assume that binding affinity ( KS ) will directly correlate with inhibitory potency ( IC50 ). However, CYP2B6 possesses a highly plastic active site that adapts allosterically to its redox partners 1.
The Causality of Affinity Shifts: When POR binds to the proximal face of CYP2B6, it induces a conformational change that propagates to the distal active site. Because the parent POA molecule is relatively small and lacks halogen atoms, this POR-induced shift disrupts its optimal binding geometry, drastically reducing its binding stability (increasing the KS value) 1.
Conversely, heavily halogenated analogs like 2'4'5'TCPOA possess significant steric bulk and form strong hydrophobic interactions within the pocket. These interactions anchor the molecule securely, making its KS and IC50 values highly consistent regardless of whether POR or Cyt b5 is present 1. Furthermore, site-directed mutagenesis has proven that the Val-363 residue is the critical determinant for this halogen-specific recognition. Substituting this residue fundamentally alters the protein-ligand interaction profile.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls guarantee that the observed data is an artifact-free representation of enzyme activity.
Protocol 1: Spectral Binding Titration for POA Analogs
This protocol determines the KS by measuring the Type I spectral shift (displacement of the axial water ligand from the heme iron).
-
Preparation: Dilute recombinant CYP2B6 (with or without POR) to 1-2 µM in 50 mM HEPES buffer (pH 7.4) containing 20% glycerol.
-
Baseline Validation: Divide the sample equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 to 500 nm. Self-Validation: A flat baseline ensures the system is in optical equilibrium before ligand addition.
-
Titration: Titrate the POA analog (dissolved in DMSO) into the sample cuvette (0.1 to 50 µM). Simultaneously, add an identical volume of pure DMSO to the reference cuvette to perfectly cancel out solvent-induced spectral artifacts.
-
Measurement: Allow 3 minutes for equilibration per addition. Record the difference spectrum. A successful Type I shift will display a peak at 390 nm and a trough at 420 nm.
-
Analysis: Plot the peak-to-trough absorbance difference ( ΔA390−420 ) against the ligand concentration and fit to a hyperbolic binding equation to calculate KS .
Step-by-step workflow for spectral binding titration of CYP2B6 using POA analogs.
Protocol 2: NADPH-Driven Enzyme Inhibition Assay
This protocol evaluates how POA analogs inhibit the functional turnover of a traditional probe (e.g., Bupropion).
-
Reaction Assembly: Prepare a mixture containing 10-50 pmol CYP2B6, POR, and Cyt b5 in 100 mM potassium phosphate buffer (pH 7.4).
-
Substrate & Inhibitor Addition: Introduce Bupropion at its Km (~95 µM) and the POA analog at varying concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation & Control: Initiate the reaction by adding 1 mM NADPH. Self-Validation: Run a parallel negative control lacking NADPH. Any metabolite detected in this control indicates background contamination, not P450-dependent turnover.
-
Termination: Stop the reaction after 15 minutes using ice-cold acetonitrile spiked with an internal standard.
-
Quantification: Centrifuge to precipitate proteins, then quantify hydroxybupropion via LC-MS/MS to calculate the IC50 of the POA analog.
References
- Title: Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes Source: NIH / PubMed Central URL
- Title: Physiologically Based Pharmacokinetic Modeling of Bupropion and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network Source: NIH / PubMed Central URL
- Title: Polymorphic Variants of Cytochrome P450 2B6 (CYP2B6.4–CYP2B6.9)
- Title: Environmentally Persistent Free Radicals Inhibit Cytochromes P450 Activity in Rat Liver Microsomes Source: NIH / PubMed Central URL
Sources
- 1. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling of Bupropion and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphic Variants of Cytochrome P450 2B6 (CYP2B6.4–CYP2B6.9) Exhibit Altered Rates of Metabolism for Bupropion and Efavirenz: A Charge-Reversal Mutation in the K139E Variant (CYP2B6.8) Impairs Formation of a Functional Cytochrome P450-Reductase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Persistent Free Radicals Inhibit Cytochromes P450 Activity in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Batch-to-Batch Spectroscopic Comparison of 2-Phenoxyaniline Hydrochloride
Abstract
In the landscape of pharmaceutical development and chemical synthesis, the consistency of starting materials is a cornerstone of reproducible research and manufacturing. 2-Phenoxyaniline hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals, is no exception. Minor variations between production batches—be it the presence of residual solvents, synthetic byproducts, or polymorphic inconsistencies—can have cascading effects on reaction kinetics, yield, and the purity of the final product.[1][2] This guide provides a comprehensive framework for the batch-to-batch spectroscopic comparison of 2-phenoxyaniline hydrochloride, ensuring quality and consistency for researchers, scientists, and drug development professionals. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, grounded in the principles of analytical integrity and regulatory expectations.
The Imperative of Batch Consistency
The principle of Good Manufacturing Practice (GMP) mandates that APIs are produced under controlled conditions to ensure reproducibility and consistency.[3] This vigilance begins with the starting materials. Batch-to-batch variability is a significant challenge in the biopharma industry, and managing it requires a holistic, data-centric approach from early research and development through to large-scale manufacturing.[4] A failure to ensure consistency can jeopardize the safety, efficacy, and quality of the final drug product, leading to costly delays and regulatory hurdles.[3][5]
Spectroscopic techniques offer a powerful, non-destructive, and highly informative means of creating a detailed chemical "fingerprint" of a given batch. By comparing these fingerprints against a well-characterized reference standard, we can confidently assess the identity, purity, and consistency of incoming materials.
Establishing the Analytical Framework
Before any comparison can be made, a robust analytical framework must be established. This involves two key components: the Primary Reference Standard and validated analytical methods.
The Role of the Primary Reference Standard
A Primary Reference Standard is a substance of high purity, fully characterized, and recognized as the benchmark for a specific test.[6] For a new substance like 2-phenoxyaniline hydrochloride within a development program, this standard is typically established from a well-characterized Good Manufacturing Practice (GMP) lot.[7]
Establishing the Standard:
-
Select a batch of 2-phenoxyaniline hydrochloride produced under GMP conditions.
-
Perform exhaustive characterization using orthogonal methods (e.g., spectroscopy, chromatography, elemental analysis) to confirm its structure and assess its purity with high accuracy.
-
Document this characterization in a comprehensive Certificate of Analysis (CoA).
-
Store the reference standard under controlled, stable conditions to prevent degradation.
This Primary Reference Standard becomes the "gold standard" against which all subsequent batches are compared.
Workflow for Batch Qualification
The logical flow for qualifying a new batch of material is a self-validating system designed to ensure no substandard material proceeds in the development pipeline.
Caption: Workflow for spectroscopic qualification of new batches.
Core Spectroscopic Techniques and Protocols
The following sections detail the experimental protocols and data interpretation for the three core spectroscopic techniques used in this comparison. The choice of these methods provides orthogonal information: NMR elucidates the precise molecular structure and proton/carbon environments, FTIR identifies functional groups and provides a unique fingerprint, and UV-Vis confirms the electronic properties of the conjugated system.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[8][9] It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C), which, when placed in a strong magnetic field, absorb radiofrequency radiation at unique frequencies.[9][10] These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.[9]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-phenoxyaniline hydrochloride sample.[11] Dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt may have limited solubility in CDCl₃) in a clean, dry 5 mm NMR tube.[11] Ensure the sample is fully dissolved; vortex if necessary.
-
Reference Standard: Use Tetramethylsilane (TMS) as the internal reference standard for chemical shift (δ = 0.00 ppm).[10]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. An appropriate number of scans should be used to achieve a good signal-to-noise ratio.
Data Interpretation and Comparison:
The structure of 2-phenoxyaniline contains two aromatic rings and an amine group. The protonation of the amine to form the hydrochloride salt will influence the chemical shifts of nearby protons.
| Expected ¹H NMR Signals | Typical Chemical Shift (δ, ppm) | Key Comparison Points for Batch-to-Batch Analysis |
| Aromatic Protons (Ar-H) | 6.5 - 8.0[12][13] | The splitting patterns and chemical shifts must be identical to the reference standard. Look for any new, unexpected signals, even at low integration values, which could indicate aromatic impurities. |
| Amine Protons (NH₃⁺) | Variable, broad signal | The chemical shift can vary with concentration and residual water. Its presence should be confirmed, but minor shifts are less critical than in the aromatic region. |
| Impurity Signals: | ||
| Residual Solvents | e.g., Acetone (~2.17), Dichloromethane (~5.32) | The integration of solvent peaks should be below established limits (typically defined in ICH Q3C guidelines). |
| Synthetic Byproducts | Variable | Any signal not present in the reference standard spectrum must be investigated. |
Comparison Methodology: Overlay the ¹H NMR spectrum of the new batch with that of the Primary Reference Standard. The chemical shifts, splitting patterns, and relative integrations of all signals corresponding to the molecule must be identical within a pre-defined tolerance (e.g., ±0.02 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[5] Specific chemical bonds and functional groups absorb at characteristic frequencies, making the resulting spectrum a unique "molecular fingerprint."[5][14]
Experimental Protocol: FTIR with Attenuated Total Reflectance (ATR)
ATR is the preferred method for powdered solids as it requires minimal sample preparation and ensures reproducible contact with the IR beam.[15][16]
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[2] Acquire a background spectrum with nothing on the crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 2-phenoxyaniline hydrochloride powder directly onto the ATR crystal, ensuring complete coverage.[15]
-
Data Acquisition: Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[5][15] Acquire the spectrum over the mid-IR range (e.g., 4000-650 cm⁻¹).
Data Interpretation and Comparison:
The FTIR spectrum of 2-phenoxyaniline hydrochloride should display characteristic bands for its key functional groups.
| Functional Group | Vibration | **Expected Wavenumber (cm⁻¹) ** | Key Comparison Points for Batch-to-Batch Analysis |
| Ammonium (NH₃⁺) | N-H Stretch | ~3200-2800 (broad) | The presence and broad nature of this band should be consistent. |
| Aromatic C-H | C-H Stretch | ~3100-3000[17][18] | Sharp peaks just above 3000 cm⁻¹ must be present. |
| Aromatic C=C | C=C Stretch | ~1600-1475[18] | A series of sharp absorptions in this region must match the reference. |
| Aromatic Ether | C-O-C Stretch | ~1270-1230 (Aryl-O stretch) | A strong, characteristic band must be present and match the reference. |
| Aromatic Amine | C-N Stretch | ~1335-1250[19] | This band should be consistent in position and intensity. |
Comparison Methodology: The most critical region for comparison is the "fingerprint region" (<1500 cm⁻¹), where small structural differences result in significant spectral changes. Overlay the spectra of the new batch and the reference standard. All major and minor peaks should align in position (e.g., ±2 cm⁻¹), and their relative intensities should be highly similar. The absence of expected peaks or the appearance of new ones is cause for rejection.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule (typically π → π* transitions in conjugated systems).[20] According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte, but for identification purposes, the wavelength of maximum absorbance (λmax) is the key parameter.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which 2-phenoxyaniline hydrochloride is freely soluble (e.g., Methanol or Ethanol).
-
Sample Preparation: Prepare a dilute solution of the sample and the reference standard at the exact same concentration (e.g., 10 µg/mL). Use Class A volumetric flasks and pipettes for accuracy.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill both with the solvent to serve as the blank and perform a baseline correction across the desired wavelength range (e.g., 400-200 nm).
-
Data Acquisition: Rinse the sample cuvette with the sample solution before filling.[21][22] Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
Data Interpretation and Comparison:
| Parameter | Expected Result | Key Comparison Points for Batch-to-Batch Analysis |
| λmax (Wavelength of Max Absorbance) | Aromatic amines typically show strong absorption maxima between 230-280 nm.[23] | The λmax of the new batch must be identical to the reference standard (e.g., ±2 nm). A shift in λmax suggests a change in the electronic structure or the presence of an absorbing impurity. |
| Spectral Shape | The overall shape of the absorption curve. | The absorption profile of the new batch must be superimposable with the reference standard. The presence of additional shoulders or peaks indicates impurities. |
| Absorbance at λmax | Should be very similar for solutions of the same concentration. | While not a formal assay, a significant deviation (>5%) in absorbance at the same concentration could indicate a purity difference. |
Data Summary and Acceptance Criteria
To formalize the comparison, results should be tabulated against the pre-defined acceptance criteria established during method validation, as guided by principles in ICH Q2(R1).[12][21]
Hypothetical Batch Comparison Data:
| Parameter | Reference Standard | Batch A | Batch B | Batch C | Acceptance Criteria | Result |
| ¹H NMR | ||||||
| Aromatic Signal δ (ppm) | 7.45 (d), 7.21 (t)... | 7.45 (d), 7.21 (t)... | 7.45 (d), 7.21 (t)... | 7.45 (d), 7.35 (s, 0.05H) | ±0.02 ppm; No extraneous peaks >0.03H | A: Pass, B: Pass, C: Fail |
| FTIR-ATR | ||||||
| C-O-C Stretch (cm⁻¹) | 1245 | 1246 | 1245 | 1245 | ±2 cm⁻¹ | A: Pass, B: Pass, C: Pass |
| Extraneous Peaks | None | None | 1720 (weak) | None | None | A: Pass, B: Fail, C: Pass |
| UV-Vis | ||||||
| λmax (nm) | 275 | 275 | 275 | 281 | ±2 nm | A: Pass, B: Pass, C: Fail |
Analysis of Hypothetical Data:
-
Batch A: Passes all tests. It is spectroscopically identical to the reference standard.
-
Batch B: Fails FTIR analysis. The weak peak at 1720 cm⁻¹ suggests a carbonyl-containing impurity, even though it was not detected by NMR or UV-Vis.
-
Batch C: Fails ¹H NMR due to an unidentifiable aromatic singlet and fails UV-Vis due to a significant shift in λmax, indicating a structural difference or significant impurity.
Conclusion and Best Practices
A multi-technique spectroscopic comparison is an indispensable tool for ensuring the quality and consistency of 2-phenoxyaniline hydrochloride. By establishing a well-characterized primary reference standard and employing validated NMR, FTIR, and UV-Vis methods, drug development professionals can build a robust, self-validating system for raw material qualification. This rigorous approach mitigates the risks associated with batch-to-batch variability, forming a solid foundation for reproducible science and the successful development of safe and effective pharmaceuticals.
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]
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LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
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University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry. [Link]
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Tablets & Capsules Magazine. (2019). Quality by Design: Using Multivariate Analysis of Batch-to-Batch Excipient Variation to Reduce Risk. [Link]
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Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]
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Biopharma Consulting Group. (2025). Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. [Link]
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RMC Pharmaceutical Solutions, Inc. (2009). How do you establish a reference standard for release of your first GMP lot?[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
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FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. (2020). Molecules, 25(24), 6031. [Link]
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ResearchGate. (2025). What information's FTIR analysis gives us?. [Link]
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Chemical-Suppliers.eu. (n.d.). 2-phenoxyaniline. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
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A Senior Application Scientist’s Guide to the Orthogonal Validation of Synthesized 2-Phenoxyaniline Hydrochloride Purity
Introduction: Beyond the Percentage—Establishing True Purity
In the realms of pharmaceutical development and advanced material synthesis, the purity of an active pharmaceutical ingredient (API) intermediate like 2-phenoxyaniline hydrochloride is not merely a number; it is the bedrock of safety, efficacy, and reproducibility. A simple "99%" value on a certificate of analysis is insufficient without a clear, scientifically-grounded understanding of how that value was derived and, more importantly, what constitutes the remaining "1%". This guide provides a comprehensive, multi-faceted strategy for the robust validation of 2-phenoxyaniline hydrochloride purity. We will move beyond single-technique reliance, embracing an orthogonal approach where independent analytical methods are cross-validated to build a self-reinforcing and trustworthy purity profile. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice for our audience of fellow researchers, scientists, and drug development professionals.
The Analytical Workflow: A Multi-Tiered, Orthogonal Approach
The validation of a synthesized compound should be a systematic process. A single method, while powerful, can have inherent blind spots. For instance, a chromatographic method may not detect non-UV active impurities, and a thermal method may be insensitive to isomeric impurities. Our proposed workflow integrates multiple techniques to cover these gaps.
Caption: Integrated workflow for purity validation of 2-phenoxyaniline HCl.
Tier 1: Foundational & Qualitative Checks
Before committing to resource-intensive quantitative methods, simple checks can provide valuable initial feedback on the success of the synthesis and purification.
Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is an invaluable, rapid screening tool. For 2-phenoxyaniline, an aromatic amine, its primary utility is to quickly visualize the number of components in the synthesized material. It can instantly reveal the presence of unreacted starting materials or significant byproducts, guiding subsequent purification efforts or signaling the need to adjust the HPLC method development strategy. Aromatic amines can be visualized easily on TLC plates, often showing a color change that aids detection[1].
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation (Rf value of the main spot between 0.3-0.4).
-
Sample Preparation: Dissolve a few milligrams of the crude and purified 2-phenoxyaniline hydrochloride in a suitable solvent like methanol or ethyl acetate.
-
Visualization:
-
UV light at 254 nm.
-
Staining with a cinnamaldehyde solution, which reacts with aromatic primary amines to produce a visible colored spot, enhancing sensitivity[1].
-
Melting Point Analysis
Expertise & Experience: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. For 2-phenoxyaniline hydrochloride, a sharp melting point close to the literature value (the free base melts at 47-49°C, the salt will be significantly higher) suggests high purity. A broad range (e.g., >2°C) is a red flag for contamination.
Experimental Protocol:
-
Apparatus: Digital melting point apparatus with a calibrated thermometer.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Procedure: Heat at a rapid rate initially to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Tier 2: The Workhorse—Quantitative Purity by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the purity of 2-phenoxyaniline hydrochloride and profiling its UV-active impurities. Its high resolution and sensitivity make it the industry standard.
Expertise & Experience: The choice of method parameters is critical. A C18 reversed-phase column is ideal for retaining and separating moderately polar aromatic compounds like 2-phenoxyaniline. The mobile phase must be acidic to ensure the amine is protonated and exhibits good peak shape. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry, allowing for a seamless transition to LC-MS for impurity identification[2][3]. UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended because the API and its potential impurities may have different absorption maxima, ensuring a more comprehensive impurity profile[4].
Experimental Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a UV/DAD detector, autosampler, and column oven.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, >18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
2-Phenoxyaniline hydrochloride reference standard of known purity.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Solution Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. A higher concentration for the sample solution is used to facilitate the detection and quantification of low-level impurities.
-
-
Analysis and Calculation:
-
Perform a blank injection (diluent) to check for system peaks.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Calculate purity using the area percent method. The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Trustworthiness - System Suitability: Before sample analysis, the system's performance must be verified.
-
Procedure: Inject the standard solution five or six times.
-
Acceptance Criteria:
-
Precision: Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%[5].
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be > 2000.
-
Comparative Data Summary
| Analytical Method | Principle | Quantitation | Throughput | Key Advantage for 2-Phenoxyaniline HCl |
| HPLC-UV | Chromatographic Separation | Yes (Primary) | Medium | High resolution for isomers and related substances. Industry standard for purity assay. |
| LC-MS | Separation + Mass Analysis | Yes (Trace) | Medium | Unambiguous identification of unknown impurities by mass.[6][7] |
| qNMR | Nuclear Resonance | Yes (Absolute) | Low | Orthogonal to chromatography; does not require a reference standard of the analyte itself.[8][9] |
| DSC | Thermal Analysis | Yes (for >97% pure) | High | Rapidly assesses purity of the bulk crystalline material based on thermal properties.[10][11] |
| Elemental Analysis | Combustion Analysis | Yes (Stoichiometry) | Low | Confirms the empirical formula and the presence and ratio of the HCl salt. |
Tier 3: Unambiguous Confirmation & Orthogonal Verification
This tier uses fundamentally different principles to confirm the identity of impurities and provide an independent, orthogonal measure of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: While HPLC-UV tells you how much of an impurity is present, LC-MS tells you what it is. By coupling the HPLC method described above to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity peak. This is exceptionally powerful for identifying potential synthesis byproducts (e.g., dialkylated products, isomers) or degradation products. High-resolution MS (like Q-TOF) can provide mass accuracy in the sub-ppm range, allowing for the confident generation of molecular formulas for unknowns[2].
Experimental Protocol:
-
Method Transfer: Adapt the HPLC method by ensuring all mobile phase components are volatile (formic acid is ideal).
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for protonating the amine functionality of 2-phenoxyaniline and its related impurities.
-
Data Acquisition: Acquire full scan data to detect all ionizable species. For structural elucidation, perform tandem MS (MS/MS) experiments on the impurity peaks to induce fragmentation, which provides clues about their structure[7][12].
Caption: Logical workflow for impurity identification using LC-MS.
Quantitative NMR (qNMR)
Expertise & Experience: qNMR is a powerful primary analytical method that determines purity without relying on a reference standard of the compound being tested. Instead, a certified internal standard of known purity and weight is used. The signal intensity in NMR is directly proportional to the number of nuclei, providing a highly accurate and precise measurement[8][13]. This makes it a perfect orthogonal technique to HPLC. For 2-phenoxyaniline HCl, we can integrate the aromatic protons against a signal from a stable, non-overlapping internal standard.
Experimental Protocol:
-
Internal Standard Selection: Choose a standard with high purity, low volatility, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the 2-phenoxyaniline HCl sample into a vial.
-
Accurately weigh ~10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, which is excellent for resolving exchangeable N-H protons).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Tier 4 & 5: Corroborative Evidence
These final tiers provide additional, self-validating data on the bulk properties and fundamental identity of the compound.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature[14]. For a pure crystalline compound, it shows a sharp endothermic melting peak. Impurities lower the melting point and broaden the peak. Specialized software can analyze the shape of this peak using the van't Hoff equation to calculate the molar purity[11]. This method is excellent for detecting eutectic impurities that are soluble in the melt but not the solid phase. It is important to note that this technique is only suitable for compounds that are crystalline, do not decompose on melting, and are preferably >97 mol% pure for accurate results[10].
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen. For a hydrochloride salt, a separate analysis for Chlorine is also essential. The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₂ClNO). A close match (typically within ±0.4%) provides strong evidence for the correct empirical formula and confirms the 1:1 stoichiometry of the amine to the hydrochloride salt.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the identity of a compound by identifying its functional groups[15]. It serves as a fingerprint, confirming that the synthesized material is indeed 2-phenoxyaniline. Key expected absorptions include N-H stretches (around 3300-3500 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C aromatic ring stretches (around 1450-1600 cm⁻¹), and the characteristic C-O-C ether stretch (around 1200-1250 cm⁻¹).
Conclusion: A Synthesis of Data for Unimpeachable Validation
The purity validation of 2-phenoxyaniline hydrochloride cannot be confidently established with a single measurement. True scientific rigor demands an orthogonal approach where chromatographic purity is confirmed by a spectroscopic (qNMR) and a thermal (DSC) method. Structural identity, confirmed by NMR and FTIR, must be complemented by mass spectrometric data to identify and characterize the unknown impurities that constitute the difference between 100% and the measured purity value. Finally, elemental analysis provides the ultimate confirmation of the stoichiometric composition. By integrating the methodologies described in this guide, researchers and drug development professionals can build a comprehensive and self-validating data package that ensures the quality, safety, and reliability of their synthesized material.
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- 12. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
Investigating the Cross-Reactivity of 2-Phenoxyaniline Derived Compounds: A Comparative Profiling Guide
Introduction: The 2-Phenoxyaniline Scaffold in Drug Design
The 2-phenoxyaniline structural motif is a highly versatile, privileged pharmacophore utilized extensively in the development of targeted therapeutics. Its biphenyl ether-like architecture allows it to mimic endogenous ligands—most notably the adenine ring of ATP—making it a foundational building block for kinase inhibitors, calcium channel blockers, and cyclooxygenase (COX) inhibitors. However, this structural mimicry is a double-edged sword. Because the ATP-binding cleft is highly conserved across the human kinome, 2-phenoxyaniline derivatives frequently exhibit cross-reactivity, binding to unintended off-target proteins. Understanding, profiling, and mitigating this cross-reactivity is a critical hurdle in pre-clinical drug development to prevent adverse toxicological events and widen the therapeutic index.
Mechanistic Basis of Cross-Reactivity
In targeted drug development, cross-reactivity is rarely random; it is driven by conserved structural homologies across protein families. For instance, derivatives designed as1 can inadvertently cross-react with other kinases like EGFR or Lck due to the conserved nature of the hinge region and the hydrophobic pocket (Type I inhibition)[1].
Similarly, structural modifications intended to enhance binding to2 can alter the compound's affinity for closely related channels (such as CaV3.2), necessitating rigorous structure-activity relationship (SAR) profiling to ensure selectivity[2].
Mechanistic pathway of 2-phenoxyaniline target binding and off-target cross-reactivity.
Comparative Analysis of Lead Derivatives
To objectively compare the performance of various 2-phenoxyaniline derivatives, we must evaluate their primary target potency (IC50) against their cross-reactivity profile. A wider selectivity window indicates a safer, more viable clinical candidate. The table below summarizes the pharmacological profiling of several standard modifications based on foundational SAR studies.
Table 1: Cross-Reactivity Profiling of 2-Phenoxyaniline Derivatives
| Compound Class | Primary Target | Target IC50 (nM) | Major Off-Target (Cross-Reactivity) | Off-Target IC50 (nM) | Selectivity Window |
| Unsubstituted 2-Phenoxyaniline | Pan-Kinase | ~150 | Multiple (EGFR, Lck, Src) | 200 - 500 | < 3-fold |
| Sulfonamide-Substituted | CaV2.2 Channel | 45 | CaV3.2 Channel | 850 | ~19-fold |
| 4-Nitro-2-phenoxyaniline | COX-2 | 120 | COX-1 | 1450 | ~12-fold |
| Pyrrolotriazine-Linked | p38α MAPK | 60 | Lck / Fyn kinases | 400 | ~6.5-fold |
Experimental Protocols: Self-Validating Cross-Reactivity Profiling
To ensure trustworthiness and scientific integrity, cross-reactivity must be assessed using a self-validating experimental system. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinome profiling assay.
Causality Check: Why TR-FRET? Aromatic ether derivatives like 2-phenoxyanilines often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET utilizes a time delay before signal detection, completely bypassing compound auto-fluorescence. This establishes a direct causality between the observed signal reduction and actual target inhibition, rather than an optical artifact.
Step-by-Step Methodology: TR-FRET Kinase Selectivity Profiling
-
Reagent Preparation & Control Establishment:
-
Prepare 10 mM stock solutions of the 2-phenoxyaniline derivatives in anhydrous DMSO.
-
Self-Validation Step: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate assay sensitivity, and a DMSO-only well as a negative control to establish the maximum baseline FRET signal.
-
-
Compound Serial Dilution:
-
Perform a 10-point, 3-fold serial dilution of the compounds in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality Check: This wide concentration range (10 µM down to 0.5 nM) is critical. High concentrations are required to accurately capture low-affinity off-target cross-reactivity, while low concentrations pinpoint primary target affinity.
-
-
Kinase Incubation:
-
Dispense 5 µL of the diluted compounds into a 384-well low-volume plate.
-
Add 5 µL of the target kinase/off-target kinase panel (e.g., p38α, EGFR, Lck). Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
-
-
Tracer and Antibody Addition:
-
Add 10 µL of a master mix containing the ATP-competitive fluorescent tracer and the Europium-labeled anti-tag antibody.
-
Self-Validation Step: The competitive tracer ensures that any signal reduction is directly caused by the 2-phenoxyaniline derivative physically displacing the tracer from the ATP-binding pocket.
-
-
Signal Detection & Data Analysis:
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the log of compound concentration to derive the IC50 values.
-
Step-by-step TR-FRET experimental workflow for profiling kinase cross-reactivity.
Mitigating Cross-Reactivity: Structural Optimization Strategies
The ultimate goal of profiling is to guide the structural optimization of the 2-phenoxyaniline scaffold. Experimental data indicates that the unsubstituted aniline nitrogen and the ether oxygen are critical for primary hydrogen bonding. However, to eliminate cross-reactivity, researchers must exploit non-conserved regions of the target protein.
For instance, introducing bulky substituents (e.g., sulfonamide or tert-pentyl groups) at the para-position of the phenoxy ring can create steric clashes in off-target kinases that possess a smaller "gatekeeper" residue, thereby drastically improving the selectivity window[2]. Furthermore, replacing the highly reactive nitro group in precursors like 3 with stable bioisosteres can prevent unwanted metabolic cross-reactivity and haptenization, which are common causes of idiosyncratic drug toxicity[3]. Finally,4 has recently been explored to alter the three-dimensional geometry of the molecule, restricting it from entering off-target active sites while preserving its primary antimicrobial and anti-inflammatory properties[4].
References
-
Title: Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues Source: Royal Society of Chemistry (rsc.org) URL: [Link]
-
Title: Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry Vol. 51 No. 1 - ACS Publications (acs.org) URL: [Link]
-
Title: Cas 5422-92-4, 4-Nitro-2-phenoxyaniline Source: LookChem (lookchem.com) URL: [Link]
-
Title: Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands Source: Taylor & Francis (tandfonline.com) URL: [Link]
Sources
Benchmarking Synthesis Protocols for 2-Phenoxyaniline Hydrochloride: A Comprehensive Guide
2-Phenoxyaniline hydrochloride (also known as 2-aminodiphenyl ether HCl) is a foundational building block in medicinal chemistry and materials science. It serves as a critical precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide analogs, as well as complex antimalarial scaffolds such as TCMDC-137332[1].
Selecting the optimal synthetic route for this compound requires a rigorous balancing of overall yield, chemoselectivity, environmental impact (E-factor), and scalability. This guide objectively benchmarks two primary synthetic protocols, providing process chemists with the mechanistic causality and experimental data needed to make informed workflow decisions.
Retrosynthetic Strategy & Mechanistic Design
The synthesis of 2-phenoxyaniline hydrochloride fundamentally relies on two key transformations: the formation of the C-O diaryl ether bond and the subsequent reduction of the nitro intermediate to the corresponding aniline, followed by salt formation.
We benchmark two robust pathways:
-
Protocol A (The Classical Route): Phase-Transfer Catalyzed (PTC) Nucleophilic Aromatic Substitution (SNAr) followed by Béchamp Reduction (Fe/HCl)[2].
-
Protocol B (The Modern Route): Copper-Catalyzed Ullmann Condensation followed by Catalytic Hydrogenation (Pd/C) and anhydrous HCl precipitation[3].
Synthetic pathways for 2-phenoxyaniline HCl via PTC/Béchamp and Ullmann/Pd-C routes.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of both protocols based on standard laboratory-scale (100–500 g) executions.
| Metric | Protocol A: PTC + Béchamp Reduction | Protocol B: Ullmann + Catalytic Hydrogenation |
| Overall Yield | 72–76% | 85–89% |
| Purity (HPLC) | >97.0% | >99.5% |
| Scalability | Excellent (Highly robust to crude inputs) | Good (Requires specialized pressure vessels) |
| E-factor (Waste) | High (Generates significant iron oxide sludge) | Low (Catalyst is recoverable and recyclable) |
| Cost Efficiency | High (Inexpensive reagents and simple setup) | Moderate (High upfront cost for Pd/C catalyst) |
| Chemoselectivity | Excellent (Nitro-specific reduction) | Excellent (Clean conversion, no over-reduction) |
(Note: An alternative reduction method utilizing hydrazine hydrate and a phase-transfer catalyst can also be employed as a middle ground, offering lower pressure requirements than H2 gas while avoiding iron sludge[4].)
Experimental Protocols & Mechanistic Causality
Protocol A: PTC-Mediated SNAr and Béchamp Reduction
Causality & Design: The incorporation of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst is a strategic choice. It shuttles the water-soluble phenoxide anion into the organic phase, significantly enhancing its nucleophilicity and accelerating the SNAr reaction with 2-chloronitrobenzene without requiring extreme heat[2]. For the reduction phase, the Béchamp method (Fe/HCl) is employed. Heating the iron powder with a catalytic amount of HCl removes the passive iron oxide layer, exposing the highly reactive zero-valent iron core necessary for single-electron transfer to the nitro group. Crucially, this method directly provides the acidic environment required to protonate the resulting aniline, allowing for the direct isolation of the hydrochloride salt from the reaction matrix.
Step-by-Step Methodology:
-
Etherification: Dissolve phenol (1.05 eq) and KOH (1.1 eq) in water. Add 2-chloronitrobenzene (1.0 eq), toluene, and TBAB (0.05 eq). Reflux under vigorous stirring for 12 hours.
-
Phase Separation: Cool the mixture, separate the organic layer, wash with 1M NaOH to remove unreacted phenol, and concentrate under reduced pressure to yield crude 2-nitrodiphenyl ether.
-
Reduction Activation: Suspend iron powder (4.0 eq) in water and add a catalytic amount of concentrated HCl. Heat to 90°C for 15 minutes to activate the iron surface.
-
Addition & Reaction: Slowly add the 2-nitrodiphenyl ether over 1 hour to manage the exothermic reaction. Maintain reflux for 3 hours.
-
Salt Formation & Isolation: Cool the mixture to 50°C and filter through a pad of Celite to remove the iron sludge. Acidify the filtrate with concentrated HCl to pH 1. The 2-phenoxyaniline hydrochloride precipitates upon cooling to 0°C. Filter, wash with cold acetone, and recrystallize from ethanol.
Protocol B: Classical Ullmann Condensation and Catalytic Hydrogenation
Causality & Design: This modern approach relies on a clean, self-validating catalytic hydrogenation. By utilizing 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere, the nitro group is reduced with zero chemical waste (water is the only byproduct)[3]. The system is self-validating: the cessation of hydrogen pressure drop precisely indicates the end of the reaction. To form the salt, the isolated free base is treated with anhydrous HCl gas in an aprotic solvent (diethyl ether). This anhydrous environment avoids hydrate formation and ensures a highly crystalline, anhydrous salt, yielding an ultra-pure product suitable for sensitive downstream applications, such as the synthesis of the antimalarial candidate TCMDC-137332[1].
Step-by-Step Methodology:
-
Ullmann Coupling: Combine 2-chloronitrobenzene (1.0 eq), phenol (1.2 eq), K2CO3 (1.5 eq), and CuO (0.1 eq) in dimethylformamide (DMF). Heat at 150°C for 18 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate.
-
Hydrogenation: Dissolve the intermediate in absolute ethanol. Add 10% Pd/C (0.05 eq by weight). Pressurize the reaction vessel with H2 (50 psi) and agitate at room temperature for 4 hours[3].
-
Filtration: Filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst. Concentrate the filtrate to yield 2-phenoxyaniline free base.
-
Anhydrous Salt Precipitation: Dissolve the free base in dry diethyl ether. Bubble anhydrous HCl gas through the solution at 0°C until precipitation ceases. Filter the white crystalline solid, wash with cold ether, and dry under vacuum.
Analytical Validation & Self-Validating Systems
A robust protocol must be self-validating. The identity and purity of 2-phenoxyaniline hydrochloride are confirmed through an orthogonal analytical workflow before batch release.
Orthogonal analytical validation workflow for 2-phenoxyaniline hydrochloride batch release.
Causality in Analysis:
-
HPLC (254 nm): Ensures the complete consumption of starting materials and the absence of unreacted 2-chloronitrobenzene, which is highly toxic.
-
1H NMR (DMSO-d6): The structural integrity is confirmed by the downfield shift of the ammonium protons (-NH3+) around 10.0 ppm. This explicitly confirms complete salt formation, distinguishing it from the free base (which presents a broad singlet at ~4.5 ppm).
-
LC-MS (ESI+): Detects the molecular ion of the free base[M+H]+ at m/z 186.09, validating the core diaryl ether scaffold mass.
Sources
A Comparative Guide to the Biological Activity of Halogenated vs. Non-Halogenated Phenoxyanilines
As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the phenoxyaniline scaffold. It is a privileged structure, serving as the backbone for numerous kinase inhibitors, metabolic enzyme modulators, and antimicrobial agents. However, the decision to halogenate this scaffold is never trivial. While non-halogenated phenoxyanilines offer a flexible, hydrophobic core, the strategic incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) fundamentally alters the molecule's interactome.
This guide objectively compares the biological performance of halogenated versus non-halogenated phenoxyanilines. By synthesizing quantitative data and field-proven methodologies, we will explore how halogenation drives target affinity, dictates metabolic fate, and requires specific experimental handling.
Mechanistic Divergence: The Power of the σ-Hole
The primary driver of enhanced biological activity in halogenated phenoxyanilines is the formation of halogen-π interactions (halogen bonding). Unlike simple hydrophobic packing, heavier halogens (Cl, Br, I) exhibit a "σ-hole"—a localized region of positive electrostatic potential on the outermost axis of the carbon-halogen bond.
When a halogenated phenoxyaniline enters a biological target, this electrophilic σ-hole forms highly directional, non-covalent bonds with nucleophilic π-systems, such as the aromatic rings of phenylalanine residues in Cytochrome P450 (CYP) active sites, or the backbone carbonyls in kinase hinge regions[1]. In contrast, non-halogenated phenoxyanilines rely on weaker, non-directional van der Waals forces, which often result in higher off-rates and lower target residence times.
Fig 1: Mechanistic divergence of halogenated vs. non-halogenated phenoxyanilines in target binding.
Comparative Data Analysis
To objectively evaluate performance, we must look at how these compounds behave against specific biological targets. Below is a comparative analysis of phenoxyanilines acting as metabolic enzyme inhibitors and anticancer kinase inhibitors.
A. Metabolic Enzyme Interaction (CYP2B6)
Halogenated phenoxyanilines (POAs) serve as critical structural analogs for polybrominated diphenyl ethers (PBDEs) to probe CYP2B6 interactions[2]. The data demonstrates that halogenation significantly increases inhibitory potency against CYP2B enzymes compared to the non-halogenated parent compound[3].
Table 1: Comparative Binding and Inhibition of CYP2B6 | Compound | Halogen Substitution | CYP2B6 Binding Affinity ( Ks ) | CYP2B6 Inhibitory Potency ( IC50 ) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | | POA | None | High Discrepancy | High Discrepancy | Weak interaction; highly susceptible to interference from redox partner proteins (e.g., POR)[4]. | | 2'4'-DCPOA | Dichloro | Moderate | Moderate | Improved active-site fit; establishes baseline halogen-π bonding[2]. | | 2'4'-DBPOA | Dibromo | Strong (3.4x > Dichloro) | Strong (2.2x > Dichloro) | Optimal steric fill; highly polarizable bromine yields a strong σ-hole interaction[2]. | | 2'4'5'-TCPOA | Trichloro | Weakest | Strong | Increased steric clash reduces the binding rate, but extreme lipophilicity drives ultimate inhibition[2]. |
B. Kinase Inhibition (Aurora Kinase B)
In the realm of oncology, halogenated 4-phenoxy-quinolines (which utilize the phenoxyaniline moiety) act as potent inhibitors of Aurora Kinase B (AURKB). The identity of the halogen atom at position 6 strictly dictates the compound's Minimum Effective Concentration (MEC) for inducing AURKB mislocalization[5].
Table 2: Comparative Cytotoxicity and AURKB Relocation Activity
| Scaffold | Halogen (Position 6) | MEC for AURKB Relocation (nM) | Biological Outcome |
|---|---|---|---|
| LXY15 | Fluorine (F) | 100 - 300 | Moderate cytotoxicity; high electronegativity prevents effective σ-hole formation[5]. |
| LXY16 | Chlorine (Cl) | 30 - 100 | Enhanced target stabilization via moderate halogen bonding[5]. |
| LXY17 | Iodine (I) | 30 - 100 | High polarizability creates a strong bond, but incurs a slight steric penalty[5]. |
| LXY18 | Bromine (Br) | 10 - 30 | Most potent; achieves the optimal balance of polarizability and steric volume[5]. |
(Note: Beyond oncology, halogenation also enhances antimicrobial profiles. Halogenated 4-phenoxyaniline derivatives exhibit excellent activity against Mycobacterium kansasii with MICs of ≤1-4 µM, outperforming standard isoniazid[6].)
Self-Validating Experimental Protocols
When evaluating highly lipophilic, halogenated compounds, standard biochemical assays often yield artifactual data (e.g., false positives from compound aggregation or light scattering). As an Application Scientist, I mandate the use of self-validating protocols to ensure data integrity.
Protocol A: Tandem Spectral Binding Titration (CYP Enzyme Affinity)
This protocol determines the true spectral binding constant ( Ks ) by mathematically isolating the enzyme's conformational shift from the ligand's physical interference.
Fig 2: Self-validating spectral binding titration workflow for lipophilic phenoxyanilines.
-
Baseline Verification: Record absolute spectra (350–500 nm) of 2 µM purified CYP2B6.
-
Causality: This ensures the enzyme is in the active P450 state and has not degraded to the inactive P420 state, validating the biological starting material.
-
-
Tandem Cuvette Setup: Utilize divided (tandem) cuvettes, placing the halogenated ligand in the reference cell alongside the enzyme in the sample cell.
-
Causality: Halogenated phenoxyanilines are highly lipophilic and scatter UV-Vis light. This setup acts as an internal control, automatically subtracting the ligand's intrinsic absorbance and isolating the true Type I/II spectral shift of the enzyme[2].
-
-
Stepwise Equilibration: Add the ligand in 0.5 µL increments, incubating for a strict 3 minutes per addition.
-
Causality: Halogenated compounds have slower on-rates due to hydrophobic partitioning. Premature reading will artificially inflate the Ks value.
-
-
Quadratic Data Fitting: Plot the peak-to-trough absorbance difference ( ΔA ) against ligand concentration.
-
Causality: Standard Michaelis-Menten fitting assumes ligand concentration is vastly greater than enzyme concentration. For high-affinity halogenated binders, ligand depletion occurs in the well. Fitting the data to a quadratic binding equation ensures the Ks is mathematically rigorous.
-
Protocol B: Radiometric In Vitro Kinase Assay (AURKB Inhibition)
To confirm that a halogenated phenoxyaniline is a true mechanistic kinase inhibitor (and not a promiscuous aggregator), a direct radiometric assay is required[5].
-
Enzyme-Inhibitor Pre-incubation: Incubate active AURKB with the phenoxyaniline derivative for 15 minutes at 30°C prior to adding ATP.
-
Causality: Halogen bonds are highly directional. Pre-incubation provides the thermodynamic time required for the kinase hinge region to undergo conformational adaptation, accommodating the σ-hole interaction before ATP can compete for the active site.
-
-
Reaction Initiation: Add [γ−32P]ATP and the specific peptide substrate to the reaction well.
-
Phosphocellulose Quenching (Self-Validation): Spot the reaction onto P81 phosphocellulose paper and wash extensively with 1% phosphoric acid.
-
Causality: This step is a self-validating readout. The phosphoric acid protonates the substrate peptide, binding it tightly to the negatively charged paper, while unreacted radioactive ATP is washed away. Background counts from a "vehicle-only" control ensure the signal is specific to kinase activity, proving the inhibitor's direct mechanistic effect.
-
References
-
Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry (ACS Publications).[Link]
-
Halogen−π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. ACS Chemical Biology.[Link]
-
Antimycobacterial potential of novel "mutual" bioactive amides. RSC Medicinal Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. publications.cuni.cz [publications.cuni.cz]
Validating the mechanism of action of 2-phenoxyaniline-based inhibitors
Title: Validating the Mechanism of Action of 2-Phenoxyaniline-Based Inhibitors: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently evaluate novel small-molecule scaffolds for ion channel modulation. The N-type voltage-gated calcium channel (CaV2.2) is a highly validated pharmacological target for the management of refractory neuropathic pain. Historically, targeting CaV2.2 has relied on peptide toxins like Ziconotide (ω-conotoxin MVIIA). However, peptides suffer from poor blood-brain barrier (BBB) penetrance and require invasive intrathecal administration.
Recent structure-activity relationship (SAR) studies have highlighted 2-phenoxyaniline derivatives (CID 75899)[1] and their sulfonamide analogues as potent, systemically viable small-molecule inhibitors of CaV2.2 and CaV3.2 channels[2]. This guide provides an objective performance comparison between 2-phenoxyaniline-based inhibitors and existing alternatives, alongside robust, self-validating protocols for characterizing their mechanism of action (MoA).
Mechanism of Action (MoA)
Unlike gabapentinoids that bind to the α2δ auxiliary subunit to indirectly modulate channel trafficking, 2-phenoxyaniline derivatives act as direct pore blockers or gating modifiers. Molecular dynamics and mutagenesis studies suggest these compounds bind within or just above the selectivity filter of the CaV2.2 channel[3]. This steric occlusion hinders the conformational changes necessary for channel opening, effectively blunting calcium influx and the subsequent vesicular release of pronociceptive neurotransmitters (e.g., glutamate, substance P).
Caption: Mechanism of action of 2-phenoxyaniline inhibitors blocking CaV2.2-mediated neurotransmitter release.
Comparative Performance Analysis
To establish the experimental and clinical utility of 2-phenoxyaniline derivatives (e.g., sulfonamide analogues 42 and 45), we must benchmark them against standard-of-care and tool compounds[2].
Table 1: Performance Benchmark of CaV2.2 Inhibitors
| Parameter | 2-Phenoxyaniline Sulfonamides | Ziconotide (ω-conotoxin) | Gabapentin |
| Target Mechanism | CaV2.2 & CaV3.2 (Direct Block) | CaV2.2 (Direct Block) | α2δ subunit (Trafficking) |
| IC50 (CaV2.2) | ~1 - 5 μM | ~10 - 50 pM | N/A (Indirect Modulator) |
| BBB Penetrance | High (CNS MPO 4.0–4.4) | Poor (Requires Intrathecal) | High (Active Transport) |
| Plasma Stability | High (t1/2 > 24h) | Low (Protease sensitive) | High |
| Toxicity Profile | Low (Therapeutic Index >10) | Narrow therapeutic window | Well-tolerated |
Causality Insight: The transition from early amide-linked prototypes (like MONIRO-1) to sulfonamide-linked 2-phenoxyanilines was driven by the need to optimize plasma stability. The isosteric sulfonamide moiety prevents rapid enzymatic hydrolysis in plasma[2]. Furthermore, substituting highly hydrophilic guanidinium groups with tertiary amines (e.g., pyrrolidine, piperidine) optimizes the pKa and reduces the number of hydrogen bond donors, pushing the CNS Multiparameter Optimization (MPO) score into the highly favorable 4.0–4.4 range, ensuring excellent BBB penetrance[2].
Experimental Validation Protocols
Trustworthy scientific claims require self-validating experimental systems. Below are the standard operating procedures used to validate the MoA and potency of these inhibitors.
Protocol 1: High-Throughput FLIPR Intracellular Calcium Assay
Purpose: To quantify the IC50 of 2-phenoxyaniline derivatives against endogenously expressed CaV2.2. Causality: We utilize the SH-SY5Y neuroblastoma cell line because it endogenously expresses functional CaV2.2 channels, providing a more physiologically relevant environment than recombinant HEK293 systems[2].
-
Cell Preparation: Seed SH-SY5Y cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Aspirate media and add 20 μL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 mins at 37°C.
-
Compound Pre-incubation: Add 2-phenoxyaniline derivatives (serially diluted from 100 μM to 1 nM) to the wells.
-
Self-Validation Step: Include a positive control (Ziconotide) and a vehicle control (0.1% DMSO) on every plate to normalize baseline fluorescence and calculate the Z'-factor. Incubate for 30 mins.
-
-
Depolarization & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Dispense KCl (final concentration 90 mM) to depolarize the membrane and trigger CaV2.2 opening.
-
Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to derive dose-response curves and IC50 values.
Protocol 2: Patch-Clamp Electrophysiology (Whole-Cell Configuration)
Purpose: To confirm that the reduction in calcium signal is due to direct channel blockade and to assess state-dependent inhibition. Causality: FLIPR assays are prone to false positives from fluorescent artifacts or off-target depolarization blocks. Patch-clamp provides high-fidelity, direct measurement of ionic currents.
-
Cell Patching: Establish a gigaseal (>1 GΩ) on a single SH-SY5Y cell using a glass micropipette filled with intracellular solution (CsCl-based to block outward potassium currents).
-
Current Recording: Break into the whole-cell configuration. Hold the membrane potential at -80 mV.
-
Voltage Protocol: Apply step depolarizations to +10 mV for 50 ms at 0.1 Hz to elicit inward barium currents (Ba²⁺ is used as the charge carrier instead of Ca²⁺ to prevent calcium-dependent inactivation).
-
Perfusion: Superfuse the 2-phenoxyaniline inhibitor. Monitor the progressive reduction in peak inward current.
-
State-Dependence Check: Shift the holding potential to -40 mV (inactivated state) and repeat the protocol to determine if the inhibitor binds preferentially to the inactivated state of the channel.
Caption: Orthogonal validation workflow combining high-throughput FLIPR assays with patch-clamp validation.
Conclusion
The 2-phenoxyaniline scaffold represents a significant leap forward in the development of systemically active CaV2.2/CaV3.2 inhibitors. By combining robust plasma stability with excellent CNS penetrance, these compounds overcome the traditional limitations of peptide-based therapeutics. The rigorous, self-validating protocols outlined above ensure that researchers can confidently benchmark these novel inhibitors in their own drug discovery pipelines.
References
-
Bispat, A. S., Cardoso, F. C., Hasan, M. M., et al. "Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues." RSC Medicinal Chemistry, 15(3), 916-936 (2024). URL: [Link]
-
"Inhibition of human N- and T-type calcium channels by an ortho-phenoxyanilide derivative, MONIRO-1." ResearchGate. URL: [Link]
-
"Benzenamine, 2-phenoxy- | C12H11NO | CID 75899". PubChem - NIH. URL: [Link]
Sources
Head-to-head comparison of catalysts for 2-phenoxyaniline synthesis
An in-depth technical guide comparing the catalytic pathways for the synthesis of 2-phenoxyaniline, a critical intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nimesulide, as well as various dyes and agrochemicals[1][2].
Executive Summary: Retrosynthetic Paradigms
The synthesis of 2-phenoxyaniline (and its substituted derivatives) relies on the construction of a sterically hindered diphenyl ether core containing an ortho-amino group. Historically, synthetic chemists have relied on two principal retrosynthetic disconnections: severing the C–O ether bond or severing the C–N aniline bond[3].
These disconnections dictate the choice of catalyst system. The classical route employs a Copper-catalyzed Ullmann Condensation (C–O formation) followed by a catalytic nitro reduction[2][3]. The modern alternative utilizes a Palladium-catalyzed Buchwald-Hartwig Amination (C–N formation) to directly couple an ammonia equivalent to a pre-formed diphenyl ether[4][5]. This guide objectively compares these two catalytic systems, analyzing their mechanistic causality, performance metrics, and laboratory execution.
Fig 1. Divergent catalytic pathways for the synthesis of 2-phenoxyaniline.
Mechanistic Causality & Catalyst Selection
Pathway A: The Classical Ullmann Route (Cu / Pd/C)
The Ullmann condensation relies on a copper catalyst (typically CuI or Cu₂O) to facilitate a nucleophilic aromatic substitution (S_NAr)[2].
-
The Causality of the Nitro Group: Direct coupling of 2-chloroaniline with phenol is highly inefficient due to the electron-donating nature of the amine. Instead, 1-chloro-2-nitrobenzene is used. The strongly electron-withdrawing nitro group ortho to the chloride leaving group drastically lowers the LUMO of the arene, stabilizing the Meisenheimer intermediate and facilitating the oxidative addition of the Cu(I)-phenoxide species[2][3].
-
The Causality of Pd/C Reduction: Once the 2-nitrodiphenyl ether is formed, the nitro group must be reduced. Palladium on carbon (10% Pd/C) under mild hydrogen pressure (e.g., 50 psi) is the catalyst of choice because it selectively and cleanly reduces the nitro group to an amine without triggering unwanted hydrogenolysis (cleavage) of the newly formed C–O ether bond[3].
Pathway B: The Buchwald-Hartwig Route (Pd)
This modern approach bypasses the nitro-intermediate entirely, utilizing a palladium-catalyzed cross-coupling between 1-bromo-2-phenoxybenzene and an amine/ammonia source[4][5].
-
The Causality of Precatalysts: Modern protocols utilize pre-formed Pd(II) complexes (like XPhos Pd G3) rather than simple Pd(OAc)₂. These precatalysts are engineered to reliably and rapidly reduce to the active, monoligated Pd(0) species in situ, preventing catalyst aggregation (blacking out)[5].
-
The Causality of Bulky Ligands: The use of sterically demanding, electron-rich phosphine ligands (such as XPhos) is non-negotiable. During the catalytic cycle, the bulky ligand sterically forces the Pd(II) aryl amido complex into a conformation that highly accelerates the difficult reductive elimination step. This rapid elimination outcompetes β-hydride elimination, effectively suppressing the primary side reaction of hydrodehalogenation (reduction of the aryl halide to an arene)[5].
Fig 2. Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.
Quantitative Catalyst Comparison
The following table summarizes the experimental parameters and performance metrics of both catalytic systems based on standard laboratory-scale syntheses[3][4][5].
| Metric | Ullmann Condensation + Reduction | Buchwald-Hartwig Amination |
| Active Catalyst | CuI (10-20 mol%) & 10% Pd/C (Reduction) | XPhos Pd G3 (2-5 mol%) |
| Ligand Requirement | Often ligand-free or simple diamines | Bulky Phosphines (e.g., XPhos) |
| Base Required | K₂CO₃ or Cs₂CO₃ | NaOtBu or LiHMDS |
| Reaction Temperature | 120 °C – 150 °C (Harsh) | 80 °C – 100 °C (Mild) |
| Reaction Time | 24h (Step 1) + 4h (Step 2) | 12h – 24h (Single Step) |
| Overall Yield | 70% – 80% (Over two steps) | 85% – 95% |
| Primary Side Reactions | Phenol oxidation, incomplete reduction | Hydrodehalogenation, diarylamine formation |
| Economic Profile | Highly cost-effective (Base metals) | High catalyst/ligand cost |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to confirm catalyst activation and reaction progress.
Protocol A: Two-Step Ullmann Route
Step 1: Cu-Catalyzed C–O Coupling
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitrobenzene (1.0 eq), phenol (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and CuI (0.1 eq) in DMF (0.5 M).
-
Validation Checkpoint 1: Upon heating to 120 °C, observe the mixture. The transition from a heterogeneous green/blue suspension to a dark brown/black solution indicates the successful formation of the active Cu(I)-phenoxide complex.
-
Execution: Stir vigorously for 24 hours.
-
Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active starting material and the appearance of a bright yellow spot confirms the formation of 2-nitrodiphenyl ether.
-
Workup: Cool, dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Pd/C Catalyzed Nitro Reduction
-
Setup: Dissolve the crude 2-nitrodiphenyl ether in ethanol (0.2 M) in a hydrogenation vessel. Add 10% Pd/C (10% w/w relative to substrate)[3].
-
Execution: Purge the vessel with N₂, then introduce H₂ gas at 50 psi. Shake or stir vigorously for 4 hours[3].
-
Validation Checkpoint 3: Hydrogen gas uptake will physically cease when the stoichiometric reduction is complete. The solution will transition from yellow to colorless/pale brown.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric when dry). Concentrate the filtrate to yield 2-phenoxyaniline.
Protocol B: One-Step Buchwald-Hartwig Route
Step 1: Pd-Catalyzed C–N Coupling
-
Setup: To an oven-dried Schlenk tube, add 1-bromo-2-phenoxybenzene (1.0 eq), XPhos Pd G3 precatalyst (0.02 eq), and sodium tert-butoxide (1.5 eq)[5].
-
Atmosphere Control: Evacuate and backfill the tube with dry argon three times. Strict exclusion of oxygen is required to prevent Pd(0) oxidation.
-
Execution: Add anhydrous toluene via syringe, followed by a 0.5 M solution of ammonia in 1,4-dioxane (2.0 eq)[5]. Seal the tube and heat to 100 °C.
-
Validation Checkpoint 1: Within the first 15 minutes of heating, the solution will transition from a pale yellow suspension to a deep red/orange homogeneous solution. This visual cue confirms the successful deprotonation of the precatalyst and the generation of the active Pd(0) species[5].
-
Validation Checkpoint 2: Monitor by GC-MS or TLC after 12 hours. Look for the suppression of the hydrodehalogenated side-product (diphenyl ether) to confirm ligand efficacy[5].
-
Workup: Cool to room temperature, quench slowly with water, extract with EtOAc, filter through Celite, and purify via silica gel chromatography to afford pure 2-phenoxyaniline.
References
- Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_HK3x6jDox1lQFrb40wL9gDB9dVsxMlcqwkqQIEDvO4cXrzAkgQS8Q5hNc_AD67tbYlAbJSrR4uXnYL5OqSlGb-akHCkXPA8YgAiZzWf_1yUaCQocrjeIUuGCnryntEQjf_AFnpjpyXhjwJGTM3vYoeT_SK_rjK8CXeFqCIIzsQ4UsrwaK8XjGVd4RKg7QeNUSlEmXt13ag-q]
- CAS 2688-84-8: 2-phenoxyaniline. CymitQuimica.[https://vertexaisearch.cloud.google.
- 4-Nitro-2-phenoxyaniline | 5422-92-4. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT31aUW0FWGrbnz36dnHyuWCIwQeJcznKGRQ-_EXzXnLM19AFSuURXEdqUXcOVYXX4Iq_Tj3oSw5Hhtd-pPcKM6z6b9EqAuKHSJPdUPNFhmzMe5GP2anGx9HdyNMLgF7x5DBZj]
- Common side reactions in the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9tDZc8GPUqk2LIZ-KiUk7uxDW0tVocBLvoqI3L0M2u_D4fcXxp-uOfhZBe_rFQ25edenWlVyyaMTaqdJQMewbapPKqIeXwWaZ-cdksqQkC0g6mJOS-WnPH1LMkU9gaQJl6nIrhouNEtPXVjQNN7yuaxMcw32YSm_uUnPGS5Ije4n2W5dbQErVL_Mz5wk7MNflnIDev5GB4dxIUcsIy5CqlvaY_wA=]
Sources
Comparative Environmental Impact Analysis of Aniline Synthesis Routes: Bridging Petrochemical and Green Chemistry
Aniline is a foundational building block in the synthesis of pharmaceuticals, polyurethanes, and agrochemicals. Historically, its production has been inextricably linked to fossil fuels, carrying a significant environmental burden. As the pharmaceutical and chemical industries pivot toward sustainable manufacturing, evaluating the environmental impact of aniline synthesis routes—from traditional petrochemical methods to emerging bio-based fermentations—is critical.
As an application scientist, selecting a synthetic route requires balancing yield and scalability with Life Cycle Assessment (LCA) metrics such as the E-factor and Global Warming Potential (GWP). This guide provides an objective, data-driven comparison of these routes, complete with self-validating experimental protocols to facilitate the adoption of greener methodologies.
Mechanistic Evaluation of Synthesis Routes
Route A: Nitrobenzene Hydrogenation (The Industry Standard)
The conventional industrial route involves the nitration of fossil-derived benzene, followed by catalytic hydrogenation over noble metal (e.g., Pd/C) or copper catalysts. While this process boasts high atom economy, the nitration step is highly exothermic and requires harsh, corrosive mixtures of nitric and sulfuric acids. The reliance on petroleum feedstocks and the energy-intensive nature of the nitration step result in a high baseline carbon footprint[1].
Route B: Phenol Amination (The Halcon Process)
An alternative to benzene nitration is the amination of phenol using ammonia. This route bypasses the hazardous nitration step but introduces severe thermodynamic challenges, requiring extreme temperatures and pressures to drive the reaction. Furthermore, the primary feedstock, phenol, is typically derived from the energy-intensive cumene process. The E-factor for this bulk process is approximately 1.5 kg of waste per kg of product[1], which, given global production volumes, translates to massive chemical waste generation.
Route C: Bio-Based Fermentation (The Green Frontier)
A paradigm shift in green chemistry is the direct microbial synthesis of aniline precursors. Engineered strains of Corynebacterium glutamicum can ferment renewable lignocellulosic sugars into anthranilic acid, a versatile bio-intermediate[2]. This intermediate is subsequently decarboxylated to yield pure aniline. Life Cycle Assessments (LCA) indicate that this bio-based route can reduce the cradle-to-grave Global Warming Potential (GWP) by 35% to 69% compared to fossil-based methods[2]. Notably, industrial scale-up of this bio-based aniline derivative has already been successfully demonstrated on a multi-ton scale[3].
Comparative pathways of petrochemical vs. bio-based aniline synthesis.
Quantitative Environmental Impact Data
To objectively compare these routes, we must look at the E-factor—a metric representing the ratio of the mass of waste generated to the mass of the desired product[4]—and the Global Warming Potential (GWP).
| Synthesis Route | Primary Feedstock | E-Factor (kg waste / kg product) | Global Warming Potential (GWP) Impact | Key Environmental Trade-Offs |
| Nitrobenzene Hydrogenation | Benzene (Petrochemical) | ~1.0 - 5.0 | Baseline (High CO₂e emissions) | High energy demand for nitration; heavy metal catalyst depletion. |
| Phenol Amination (Halcon) | Phenol, Ammonia | ~1.5 | Moderate to High | Extreme temperature/pressure requirements; ammonia toxicity risks. |
| Bio-Based Fermentation | Lignocellulosic Sugars | Variable (Dependent on water recycling) | 35% - 69% Reduction vs. Baseline | Lower GWP, but potential increase in acidification and agricultural eutrophication. |
| Continuous-Flow Transfer | Nitroarenes, Ethylene Glycol | < 1.0 (with solvent recovery) | Low | Eliminates H₂ gas hazards; requires efficient downstream solvent recycling. |
Experimental Methodologies & Self-Validating Protocols
To bridge the gap between theoretical LCA metrics and bench-top reality, the following protocols detail optimized, greener approaches to aniline synthesis.
Protocol 1: Copper-Catalyzed Continuous-Flow Transfer Hydrogenation
Context & Causality: Traditional batch hydrogenation requires high-pressure H₂ gas, posing severe explosion hazards and requiring specialized infrastructure. By transitioning to a continuous-flow packed bed reactor (PBR) and utilizing ethylene glycol as a liquid hydrogen donor, we eliminate gaseous H₂ and improve multiphase mass transfer. Furthermore, replacing expensive palladium with earth-abundant copper nanoparticles (CuNPs) supported on Celite drastically improves the sustainability profile[5].
Step-by-Step Workflow:
-
Catalyst Preparation: Deposit Cu nanoparticles onto a Celite support. Causality: Celite provides a high surface area that prevents the agglomeration of CuNPs, ensuring sustained catalytic activity over long flow periods.
-
Reactor Setup: Pack the CuNPs/Celite catalyst into a tubular packed bed reactor (PBR) and heat to 130 °C.
-
Reagent Flow: Using an HPLC pump, introduce a solution of nitrobenzene (1 mmol) and KOH (2 mmol) dissolved in ethylene glycol through the PBR. Causality: KOH acts as a necessary base promoter for the transfer hydrogenation mechanism.
-
Product Isolation (Self-Validating Step): Pass the reactor effluent through an inline solid-phase extraction (SPE) cartridge. If the catalyst begins to deactivate, unreacted nitrobenzene will alter the UV absorbance profile of the SPE effluent, providing real-time validation of conversion efficiency. Elute the pure aniline and recycle the ethylene glycol to minimize the E-factor.
Continuous-flow transfer hydrogenation workflow for green aniline synthesis.
Protocol 2: Bio-Based Aniline Synthesis via Fermentation and Decarboxylation
Context & Causality: To entirely decouple aniline production from petroleum, this two-stage protocol utilizes C. glutamicum to convert renewable sugars into anthranilic acid[2].
Step-by-Step Workflow:
-
Fermentation: Inoculate a bioreactor containing a sterile, lignocellulose-derived sugar broth with engineered C. glutamicum. Maintain the temperature at 30 °C.
-
pH Control & Nitrogen Doping: Continuously monitor and adjust the pH to 7.0–7.2 using aqueous ammonia. Causality: Ammonia not only maintains the optimal pH for cell proliferation but also serves as the direct biological nitrogen donor for the transamination steps required to form the amine group on anthranilic acid.
-
Harvesting (Self-Validating Step): Monitor the accumulation of anthranilic acid via real-time fluorescence spectroscopy (anthranilic acid is naturally fluorescent). A plateau in fluorescence indicates the cessation of the exponential production phase, signaling the optimal time for harvesting.
-
Decarboxylation: Extract the anthranilic acid from the fermentation broth and subject it to catalytic decarboxylation under mild thermal conditions to yield pure bio-aniline.
References
- Towards aromatics from biomass: Prospective Life Cycle Assessment of Bio-based Aniline. ResearchGate.
- EcoScale, a semi-quantitative tool to select an organic preparation based on economical and ecological parameters. PMC.
- Techno-economic analysis of aniline production via amination of phenol. ResearchGate.
- Pili has successfully industrialized a biobased aniline derivative to decarbonize the chemical industry. Pili.bio.
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Publications.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
